molecular formula C4H5ClO2 B110588 Isopropenyl chloroformate CAS No. 57933-83-2

Isopropenyl chloroformate

Cat. No.: B110588
CAS No.: 57933-83-2
M. Wt: 120.53 g/mol
InChI Key: AMMGCGVWJMRTQI-UHFFFAOYSA-N
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Description

Isopropenyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C4H5ClO2 and its molecular weight is 120.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-1-en-2-yl carbonochloridate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMGCGVWJMRTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206637
Record name Isopropenyl chloroformate
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Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57933-83-2
Record name 1-Methylethenyl carbonochloridate
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Record name Isopropenyl chloroformate
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Record name Isopropenyl chloroformate
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Record name Isopropenyl chloroformate
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Record name ISOPROPENYL CHLOROFORMATE
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Foundational & Exploratory

isopropenyl chloroformate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl chloroformate is a chemical compound of interest in organic synthesis. This document provides a concise summary of its core chemical properties.

Core Chemical Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular FormulaC4H5ClO2[1]
Molecular Weight120.53 g/mol [1][2]
IUPAC Nameprop-1-en-2-yl carbonochloridate[1]
CAS Number57933-83-2[1][2]

Experimental Protocols

Signaling Pathways and Logical Relationships

Currently, there is no available information detailing specific signaling pathways or complex logical relationships involving this compound that would necessitate a visual diagram. The compound is primarily documented as a reagent in chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of Isopropenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The synthesis described herein involves highly toxic and reactive materials, including phosgene (or its equivalents) and strong bases. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment and by personnel trained in handling such hazardous chemicals.

Introduction

Isopropenyl chloroformate is a reactive organic compound that serves as a valuable intermediate in organic synthesis. Its utility is primarily derived from the presence of two reactive sites: the chloroformate group, which is an excellent acylating agent, and the isopropenyl group, which can participate in various addition and polymerization reactions. This dual functionality makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Historically, it was postulated that this compound could be formed by the direct reaction of the enol form of acetone with phosgene. However, subsequent research has indicated that this direct enol acylation could not be reproduced and has been disproven.[1] A more chemically sound and viable approach involves the O-acylation of a pre-formed acetone enolate with phosgene or a phosgene equivalent. This guide provides a technical overview of this proposed synthetic route.

Proposed Synthetic Route: O-Acylation of Acetone Enolate

The synthesis of this compound from acetone is a two-step process. The first step involves the deprotonation of acetone at the α-carbon using a strong, non-nucleophilic base to form the corresponding enolate. The second step is the quenching of this enolate with phosgene, leading to O-acylation to yield the desired product.

Step 1: Formation of Acetone Enolate The formation of the enolate is a critical step that requires a strong base to ensure complete and irreversible deprotonation, minimizing side reactions such as self-condensation (aldol reaction) of acetone. Lithium diisopropylamide (LDA) is a suitable base for this purpose due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile.[2][3][4]

Step 2: Reaction of Enolate with Phosgene The generated enolate is then reacted with phosgene. The enolate anion is a soft nucleophile, and the reaction can proceed via two pathways: C-acylation or O-acylation. To favor the desired O-acylation to form the enol chloroformate, reaction conditions such as solvent and temperature must be carefully controlled. The use of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), is often preferred in a laboratory setting due to its solid form, which is safer to handle than gaseous phosgene.[5][6][7]

Reaction Mechanism and Experimental Workflow

The overall transformation is depicted in the following diagrams.

G Overall Synthetic Workflow acetone Acetone enolate Lithium Enolate of Acetone acetone->enolate -78 °C lda LDA in THF lda->enolate product This compound enolate->product -78 °C to RT phosgene Phosgene (or Triphosgene) phosgene->product workup Aqueous Workup and Purification product->workup

Caption: A high-level overview of the synthetic workflow for producing this compound.

G Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: O-Acylation Acetone Acetone Lithium Enolate Lithium Enolate Acetone->Lithium Enolate + LDA - Diisopropylamine This compound This compound Lithium Enolate->this compound + Phosgene - LiCl

Caption: The two-step reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous reactions of ketone enolates with acylating agents.[8] Optimization may be required.

Materials:

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Acetone, freshly distilled from anhydrous K₂CO₃

  • Triphosgene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Dry ice/acetone bath

  • Standard glassware for extraction and distillation.

Procedure:

Part A: Preparation of LDA Solution (in situ)

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

Part B: Synthesis of this compound

  • In a separate flame-dried flask under nitrogen, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.

  • To the freshly prepared LDA solution at -78 °C, add freshly distilled acetone (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Transfer the acetone enolate solution via cannula to the stirred solution of triphosgene in THF at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Reactant Stoichiometry

Reactant Molecular Weight ( g/mol ) Equivalents
Acetone 58.08 1.0
Diisopropylamine 101.19 1.1
n-Butyllithium 64.06 1.05

| Triphosgene | 296.75 | 0.4 |

Table 2: Typical Reaction Conditions

Parameter Value
Solvent Anhydrous THF
Enolate Formation Temp. -78 °C
Acylation Temp. -78 °C to Room Temp.

| Reaction Time | 4-6 hours |

Factors Influencing Synthesis

The success of this synthesis is dependent on several critical factors, which are interrelated.

G Factors Affecting Synthesis cluster_0 Inputs cluster_1 Intermediate Step cluster_2 Side Reactions cluster_3 Outcome Base_Strength Strength of Base Enolate_Formation Complete Enolate Formation Base_Strength->Enolate_Formation Temperature Reaction Temperature Temperature->Enolate_Formation C_Acylation C-Acylation Temperature->C_Acylation Solvent Solvent Choice Solvent->C_Acylation Purity Reagent Purity Purity->Enolate_Formation Aldol Aldol Condensation Enolate_Formation->Aldol Yield Yield & Purity of this compound Enolate_Formation->Yield Aldol->Yield C_Acylation->Yield

Caption: Logical relationships between key reaction parameters and the final product yield and purity.

Key Considerations:

  • Base Selection: The pKa of the base's conjugate acid must be significantly higher than that of acetone (~20) to ensure complete deprotonation.[3][9]

  • Temperature Control: Low temperatures (-78 °C) are crucial during enolate formation and the initial acylation step to prevent side reactions like aldol condensation and to control the exothermic nature of the reactions.

  • Reagent Purity: The presence of water or other protic impurities will quench the strong base and the enolate, drastically reducing the yield. All reagents and solvents must be anhydrous.

  • O- vs. C-Acylation: The regioselectivity of enolate acylation is complex.[8][10] While O-acylation is generally favored with "hard" acylating agents like chloroformates, C-acylation can be a competing pathway. The use of polar, aprotic solvents like THF generally favors O-acylation.

Conclusion

While the direct synthesis of this compound from acetone and phosgene is not considered a viable route, the O-acylation of a pre-formed acetone enolate presents a feasible alternative. This method relies on the careful control of reaction conditions, particularly the use of a strong, non-nucleophilic base, anhydrous conditions, and low temperatures to favor the formation of the desired product and minimize side reactions. This guide provides a foundational protocol and theoretical framework for researchers to develop a robust synthesis of this versatile chemical intermediate.

References

isopropenyl chloroformate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Isopropenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 57933-83-2) is a highly reactive reagent utilized in organic synthesis, particularly for the introduction of the isopropenoxycarbonyl protecting group.[1] Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing from academic literature and safety data. Key considerations for handling and storage revolve around its acute sensitivity to moisture, potential for thermal decomposition, and incompatibility with a range of common laboratory reagents. Adherence to stringent storage and handling protocols is paramount to ensure reagent integrity and laboratory safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 57933-83-2[1][2]
Molecular Formula C₄H₅ClO₂[3]
Molecular Weight 120.53 g/mol [1]
Appearance Colorless liquid[4]
Odor Pungent[4]
Boiling Point 93 °C at 746 mmHg[1]
Density 1.103 g/mL at 25 °C[1]

Chemical Stability and Reactivity

This compound is a moisture-sensitive and thermally unstable compound.[5] Its stability is influenced by several factors, including exposure to water, heat, and incompatible materials.

Hydrolytic Instability (Sensitivity to Moisture)

The primary route of degradation for this compound is hydrolysis. Like other acyl halides, it reacts readily with water and moisture in the air to decompose into acidic and other organic byproducts.[6] The hydrolysis of chloroformates, in general, yields the corresponding alcohol, hydrochloric acid, and carbon dioxide.[7] In the case of this compound, the expected initial hydrolysis products would be isopropenyl alcohol (which would likely tautomerize to acetone), hydrochloric acid, and carbon dioxide.

Thermal Stability

This compound is susceptible to thermal decomposition. Elevated temperatures can accelerate its degradation, potentially leading to the release of toxic and corrosive fumes, including hydrogen chloride and phosgene.[2][4] As a secondary alkyl chloroformate, it is considered less thermally stable than aryl and primary alkyl chloroformates.[7]

Incompatible Materials

This compound is incompatible with a wide range of substances. Contact with these materials can lead to vigorous or violent reactions and should be strictly avoided. Incompatible materials include:

  • Water and moisture: Leads to rapid hydrolysis.[5]

  • Strong oxidizing agents: Can cause vigorous reactions.[2]

  • Strong bases: Can lead to violent reactions.[2]

  • Alcohols and Amines: Reacts to form carbonates and carbamates, respectively.[8][9]

  • Metals: Can be attacked by the compound, especially in the presence of moisture.

Decomposition Pathways

The decomposition of this compound in the presence of nucleophilic solvents (solvolysis) has been the subject of detailed mechanistic studies. These studies reveal two primary competing pathways, the dominance of which is highly dependent on the solvent's properties.

Bimolecular Addition-Elimination Pathway

In most common laboratory solvents, this compound undergoes decomposition via a bimolecular addition-elimination mechanism.[10][11] This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a chloride ion and subsequently decomposes.

Unimolecular (SN1-type) Ionization Pathway

In highly ionizing, non-nucleophilic solvents, such as aqueous mixtures of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), a unimolecular (SN1-type) ionization pathway becomes significant.[10][11] This pathway involves the initial ionization of the chloroformate to form a carbocation intermediate, which is stabilized by resonance.

The interplay between these two pathways is summarized in the diagram below.

G Decomposition Pathways of this compound in Solvolysis cluster_0 Bimolecular Addition-Elimination cluster_1 Unimolecular (SN1-type) Ionization A This compound B Tetrahedral Intermediate A->B + Solvent (Nucleophile) D This compound C Decomposition Products B->C - Cl- E Resonance-Stabilized Carbocation D->E - Cl- F Decomposition Products E->F + Solvent

Figure 1: Competing decomposition pathways of this compound during solvolysis.

Hazardous Decomposition Products

Thermal decomposition or reaction with water can produce hazardous byproducts, including:

  • Carbon monoxide (CO)[2]

  • Carbon dioxide (CO₂)[2]

  • Hydrogen chloride (HCl)[2][4]

  • Phosgene[2][4]

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the purity and ensure the safe use of this compound.

Recommended Storage Conditions

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference(s)
Temperature Refrigerate (2-8 °C)To minimize thermal decomposition.[12]
Atmosphere Store under an inert gas (e.g., argon, nitrogen)To prevent hydrolysis from atmospheric moisture.[12]
Container Tightly sealed, original containerTo prevent moisture ingress and ensure proper labeling.[13]
Location Cool, dry, well-ventilated area away from incompatible materialsTo prevent accidental reactions and ensure safe storage.[2]
Light Exposure Store in an opaque or amber containerWhile not explicitly stated for this compound, related compounds like vinyl chloroformate are light-sensitive. As a precaution, protection from light is recommended.[14]

Note on Stabilizers: Commercial preparations of this compound are often sold in a "stabilized" form.[2] While the specific stabilizers are not always disclosed, related compounds like vinyl chloroformate may be stabilized with radical inhibitors such as butylated hydroxytoluene (BHT).[3]

Handling Workflow

A strict workflow should be followed when handling this compound to minimize exposure and prevent degradation.

G Recommended Handling Workflow for this compound A Prepare Inert Atmosphere (Glovebox or Schlenk Line) B Equilibrate Reagent to Room Temperature A->B C Dispense Required Amount (Use dry, inert gas-flushed syringe/cannula) B->C D Seal Container Tightly (Under inert atmosphere) C->D F Quench Excess Reagent and Contaminated Glassware (e.g., with cold alkaline solution) C->F E Return to Refrigerated Storage D->E

Figure 2: A recommended workflow for the safe handling of this compound.

Experimental Protocol: General Guideline for Stability Assessment

Objective

To determine the stability of this compound under defined storage conditions (e.g., temperature, light exposure) over a specified period.

Materials and Equipment
  • This compound

  • Inert gas (argon or nitrogen)

  • Dry, sealed vials (e.g., amber glass ampoules or vials with PTFE-lined septa)

  • Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy)

  • Controlled environment chambers (for temperature and humidity control)

Methodology
  • Initial Analysis (Time Zero):

    • Obtain an initial purity profile of a fresh batch of this compound using a validated analytical method (e.g., GC-FID or ¹H NMR). This will serve as the baseline.

  • Sample Preparation and Storage:

    • Under a strictly inert and dry atmosphere (e.g., in a glovebox), aliquot the this compound into multiple small, sealed vials.

    • Place the vials in different controlled environment chambers set to the desired storage conditions (e.g., 4 °C in the dark, 25 °C in the dark, 25 °C with light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using the same analytical method as in the initial analysis to determine the purity and identify any degradation products.

  • Data Analysis:

    • Compare the purity at each time point to the initial purity.

    • Quantify the formation of any significant degradation products.

    • Plot the purity as a function of time for each storage condition to determine the rate of degradation.

Conclusion

This compound is a valuable but highly reactive and unstable chemical. Its stability is primarily compromised by moisture and elevated temperatures. Understanding its decomposition pathways—predominantly bimolecular addition-elimination and, under specific conditions, unimolecular ionization—is crucial for its effective use. For optimal stability, this compound must be stored at refrigerated temperatures under an inert atmosphere, protected from moisture and light, and segregated from incompatible materials. Strict adherence to proper handling protocols in an inert environment is essential to preserve its integrity and ensure the safety of laboratory personnel.

References

A Technical Guide to the Hydrolysis of Isopropenyl Chloroformate: Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate is a reactive chemical intermediate used in organic synthesis. Its high reactivity, particularly towards nucleophiles like water, makes understanding its hydrolysis mechanism and kinetics crucial for controlling reaction conditions, minimizing unwanted side reactions, and ensuring the stability of related compounds. This guide provides an in-depth analysis of the solvolysis (specifically hydrolysis) of this compound, summarizing the current mechanistic understanding, quantitative rate data, and the experimental protocols used for its study.

The Hydrolysis Mechanism: A Dual-Pathway System

The hydrolysis of this compound is not governed by a single mechanism but rather by competing pathways whose dominance is dictated by the properties of the solvent.[1][2] The two primary competing mechanisms are a bimolecular addition-elimination pathway and a unimolecular ionization (SN1-type) pathway.

Dominant Pathway: Bimolecular Addition-Elimination (AN + DN)

In most solvent systems, including pure alcohols and aqueous mixtures of ethanol, methanol, and acetone, this compound hydrolyzes via a bimolecular addition-elimination mechanism.[1][3] This pathway is analogous to the well-established mechanism for phenyl chloroformate hydrolysis. The process involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a transient tetrahedral intermediate. This addition step is generally considered rate-determining.[1][4] The intermediate then collapses, eliminating a chloride ion to yield the final products.

Large negative entropies of activation observed experimentally are consistent with this associative, bimolecular process.

G reactant reactant intermediate intermediate product product ts ts sub This compound h2o + H₂O ti Tetrahedral Intermediate h2o->ti Nucleophilic Attack (Rate-Determining Step) prod1 Isopropenylcarbonic Acid ti->prod1 Elimination prod2 HCl ti->prod2

Bimolecular Addition-Elimination (AN + DN) Pathway.
Competing Pathway: Unimolecular Ionization (SN1)

In solvents with high ionizing power and low nucleophilicity, a unimolecular (SN1-type) mechanism becomes significant and is superimposed on the addition-elimination pathway.[1][5] This is particularly evident in fluoroalcohol mixtures such as 70-97% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 97% 2,2,2-trifluoroethanol (TFE).[2][3]

This pathway involves the initial, rate-determining ionization of the chloroformate to form a resonance-stabilized acylium ion intermediate.[1] This carbocation is then rapidly captured by a water molecule to form the product. In 97% HFIP, it is estimated that this ionization process accounts for as much as 97% of the reaction.

G reactant reactant intermediate intermediate product product sub This compound ion Resonance-Stabilized Acylium Ion + Cl⁻ sub->ion Ionization (Slow) h2o_cap + H₂O prod Isopropenylcarbonic Acid + HCl h2o_cap->prod Nucleophilic Capture (Fast) G reactant reactant intermediate intermediate product product sub This compound ts Transition State sub->ts h2o_nuc + H₂O (Nucleophile) h2o_nuc->ts Attack h2o_base + H₂O (Base) h2o_base->ts Proton Abstraction prod Products ts->prod G prep 1. Prepare Solvent Mixture and Thermostat to Target Temp. cell 2. Place Solvent in Conductivity Cell and Allow for Thermal Equilibration prep->cell inject 3. Inject Small Aliquot of This compound (to ~0.005 M) cell->inject record 4. Record Conductivity as a Function of Time inject->record calc 5. Calculate First-Order Rate Constant (k) using Guggenheim or Integration Method record->calc

References

An In-depth Technical Guide to the Reactivity of Isopropenyl Chloroformate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl chloroformate (IPC) is a reactive chemical intermediate valued in organic synthesis for the introduction of the isopropenoxycarbonyl protecting group and for the preparation of various derivatives such as carbamates, carbonates, and mixed anhydrides. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It details the underlying reaction mechanisms, summarizes available quantitative data, and furnishes experimental protocols for key transformations. The content is intended to serve as a practical resource for chemists in research and development, particularly within the pharmaceutical and agrochemical industries.

Core Reactivity and Mechanism

This compound's reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The reaction generally proceeds through a bimolecular addition-elimination mechanism . In this pathway, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, resulting in the acylated nucleophile.

Kinetic studies on the solvolysis of this compound in various solvents support this mechanism. The application of the extended Grunwald-Winstein equation to solvolysis data reveals a high sensitivity to solvent nucleophilicity (l value of approximately 1.42-1.54) and a moderate sensitivity to solvent ionizing power (m value of about 0.46-0.54), which is characteristic of a bimolecular process with a rate-limiting addition step.[1][2] In highly ionizing and poorly nucleophilic solvents, such as aqueous hexafluoroisopropanol (HFIP), a superimposed unimolecular (SN1-type) ionization pathway, proceeding through a resonance-stabilized acylium ion, may contribute to the overall reaction rate.[1][2][3]

The general mechanism of nucleophilic acyl substitution is depicted below:

A simplified representation of the addition-elimination mechanism for the reaction of this compound with a nucleophile.

Reactivity with O-Nucleophiles

Alcohols and Phenols: Synthesis of Carbonates

This compound reacts with alcohols and phenols in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form isopropenyl carbonates. The base is required to neutralize the hydrogen chloride byproduct.

Quantitative Data: Solvolysis Rate Constants

The solvolysis of this compound in various alcoholic solvents provides insight into its reactivity with O-nucleophiles. The following table summarizes first-order rate constants (k) at different temperatures.

SolventTemperature (°C)Rate Constant (k) x 10⁵ s⁻¹Reference
100% Methanol10.0158 ± 3[2]
90% Methanol-Water10.0250.7 ± 0.8[2]
80% Methanol-Water10.0338 ± 2[2]
100% Ethanol10.046.8 ± 0.03[2]
90% Ethanol-Water10.097.4 ± 0.3[2]
80% Ethanol-Water10.0161.4 ± 0.4[2]
100% 2-Propanol35.00.0856 ± 0.005[2]
90% Acetone-Water10.0200.7 ± 0.5[2]
100% Water10.039.2 ± 0.05[2]
97% TFE-Water10.00.117 ± 0.003[2]
97% HFIP-Water10.00.00949 (calculated)[2]

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocol: Synthesis of Isopropenyl Isopropyl Carbonate [4]

  • Apparatus: A three-necked round-bottom flask equipped with a nitrogen inlet, a condenser, and a pressure-equalizing addition funnel.

  • Reagents:

    • 2-Propanol (21 g, 0.35 mol)

    • Triethylamine (36.35 g, 0.36 mol)

    • This compound (37 g, 0.3 mol)

  • Procedure: a. Charge the flask with pre-cooled 2-propanol and triethylamine. b. Slowly add this compound to the stirred mixture from the addition funnel. c. Stir the reaction mixture at ambient temperature for 6 hours. d. Quench the reaction by adding distilled water. e. Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by distilled water. f. Dry the organic layer and remove the solvent under reduced pressure to yield the product.

experimental_workflow_carbonate cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine 2-Propanol and Triethylamine B Cool the mixture A->B C Slowly add This compound B->C D Stir at room temperature for 6 hours C->D E Quench with water D->E F Separate organic layer E->F G Wash with NaHCO3 (aq) and Water F->G H Dry and concentrate G->H I Isopropenyl Isopropyl Carbonate H->I

Workflow for the synthesis of isopropenyl isopropyl carbonate.

Carboxylic Acids: Synthesis of Mixed Anhydrides

This compound reacts with carboxylic acids, typically in the presence of a tertiary amine base at low temperatures, to form mixed carboxylic-carbonic anhydrides. These mixed anhydrides are often generated in situ as activated intermediates for further reactions, such as amide or ester formation, particularly in peptide synthesis.[1][5]

Experimental Protocol: General Procedure for Mixed Anhydride Formation in Peptide Synthesis [1][6]

  • Apparatus: A dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • N-protected amino acid (1 equivalent)

    • Tertiary amine (e.g., N-methylmorpholine or triethylamine) (1 equivalent)

    • This compound (1 equivalent)

    • Anhydrous solvent (e.g., THF, DCM)

  • Procedure: a. Dissolve the N-protected amino acid in the anhydrous solvent and cool the solution to -15 °C. b. Add the tertiary amine, followed by the slow addition of this compound, maintaining the temperature at -15 °C. c. Stir the mixture for a short period (e.g., 1-10 minutes) to form the mixed anhydride. d. The resulting mixed anhydride solution is then used immediately by reacting it with the desired nucleophile (e.g., an amino acid ester).

Reactivity with N-Nucleophiles

Amines: Synthesis of Carbamates

The reaction of this compound with primary and secondary amines is a common method for the synthesis of isopropenyl carbamates. This reaction is typically rapid and proceeds in the presence of a base to neutralize the HCl byproduct.[7] The resulting isopropenyl carbamates are useful intermediates themselves, as they can react with other amines to form unsymmetrical ureas.

Quantitative Data: Synthesis of Isopropenyl Carbamates

AmineBaseSolventYield (%)Reference
AnilinePyridineToluene70-85[4]
p-ToluidineNa₂CO₃DCM/Water75-90[4]
MethylamineNaOHEther/Water88-90*[8]

*Data for ethyl chloroformate, expected to be similar for this compound.

Experimental Protocol: General Procedure for the Synthesis of Isopropenyl Carbamates [4][8]

  • Apparatus: A reaction flask equipped with a stirrer and a dropping funnel, cooled in an ice bath.

  • Reagents:

    • Primary or secondary amine (1 equivalent)

    • Base (e.g., pyridine, triethylamine, or aqueous NaOH) (1-2 equivalents)

    • This compound (1 equivalent)

    • Solvent (e.g., DCM, ether, toluene)

  • Procedure: a. Dissolve the amine and the base in the chosen solvent and cool the mixture to 0-5 °C. b. Add this compound dropwise while maintaining the low temperature and stirring vigorously. c. After the addition is complete, continue stirring for a specified period (e.g., 15 minutes to a few hours). d. Perform an aqueous workup: separate the organic layer, wash with dilute acid (if a tertiary amine base was used), water, and brine. e. Dry the organic layer and remove the solvent to obtain the crude carbamate, which can be further purified by crystallization or chromatography.

carbamate_synthesis start Amine + Base in Solvent step1 Cool to 0-5 °C start->step1 step2 Add Isopropenyl Chloroformate dropwise step1->step2 step3 Stir step2->step3 step4 Aqueous Workup step3->step4 end Isopropenyl Carbamate step4->end

Generalized workflow for isopropenyl carbamate synthesis.

Azide Ion

While specific studies on the reaction of this compound with sodium azide are not widely reported, chloroformates, in general, react with sodium azide to form acyl azides.[9] These intermediates are often unstable and can undergo Curtius rearrangement upon heating to yield isocyanates. The reaction is typically performed at low temperatures to favor the formation of the acyl azide.

Reactivity with C-Nucleophiles

Information on the reactivity of this compound with carbon-based nucleophiles such as organometallic reagents and enamines is limited in the literature. However, based on the known reactivity of other chloroformates, the following reactions can be anticipated.

Organometallic Reagents (Grignard and Organocuprates)

The reaction of chloroformates with Grignard reagents can be complex, often leading to a mixture of products due to the high reactivity of the Grignard reagent, which can attack the initially formed ketone. The use of organocuprates (Gilman reagents) is generally preferred for the synthesis of ketones from acyl chlorides and, by extension, from chloroformates, as they are less reactive and tend not to add to the ketone product. The expected product from the reaction of this compound with an organocuprate would be an isopropenyl ketone.

Enamines

Enamines can act as nucleophiles, attacking electrophiles at the α-carbon. The acylation of enamines with acyl halides is a known method for the synthesis of 1,3-dicarbonyl compounds. This is often referred to as the Stork enamine acylation.[5][10][11] It is expected that this compound would react similarly with enamines to produce a β-ketoester derivative after hydrolysis of the intermediate iminium salt.

stork_acylation Enamine Enamine Iminium Iminium Salt Intermediate Enamine->Iminium Acylation IPC Isopropenyl Chloroformate IPC->Iminium Hydrolysis Acidic Hydrolysis Iminium->Hydrolysis Product β-Ketoester Derivative Hydrolysis->Product

Proposed pathway for the reaction of an enamine with this compound.

Reactivity with S-Nucleophiles

Thiols: Synthesis of Thiocarbonates

This compound is expected to react with thiols (mercaptans) in a manner analogous to its reaction with alcohols, yielding S-isopropenyl thiocarbonates. The reaction would likely require a base to neutralize the hydrogen chloride byproduct.

Quantitative Data: Synthesis of S-Isopropenyl Thiocarbonates

Specific yield data for the reaction of this compound with a variety of thiols is not well-documented in readily available literature. However, the reaction is expected to be efficient, similar to the formation of carbonates.

Experimental Protocol: General Procedure for the Synthesis of S-Isopropenyl Thiocarbonates

  • Apparatus: A reaction flask under an inert atmosphere.

  • Reagents:

    • Thiol (1 equivalent)

    • Non-nucleophilic base (e.g., triethylamine) (1 equivalent)

    • This compound (1 equivalent)

    • Anhydrous solvent (e.g., DCM, THF)

  • Procedure: a. Dissolve the thiol and triethylamine in the solvent and cool to 0 °C. b. Slowly add this compound to the stirred solution. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). d. Perform an aqueous workup, including washing with dilute acid, water, and brine. e. Dry the organic layer and concentrate to obtain the product, which can be purified if necessary.

Conclusion

This compound is a versatile reagent that demonstrates predictable reactivity with a wide range of nucleophiles, primarily through an addition-elimination mechanism. Its reactions with O- and N-nucleophiles are well-established for the synthesis of carbonates and carbamates, respectively. While its utility in forming mixed anhydrides with carboxylic acids is also recognized, particularly in peptide chemistry, its reactions with C- and S-nucleophiles, as well as with azides, are less documented but can be inferred from the general reactivity of chloroformates. This guide provides a foundational understanding of this compound's reactivity, supported by available quantitative data and experimental protocols, to aid researchers in its effective application in organic synthesis. Further investigation into the quantitative aspects of its reactions with a broader array of nucleophiles would be a valuable addition to the field.

References

Understanding the Electrophilicity of Isopropenyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl chloroformate (IPC) is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of protecting groups in peptide synthesis.[1] Its electrophilicity is a key determinant of its reactivity and is governed by a nuanced interplay of inductive and resonance effects, as well as solvent conditions. This technical guide provides an in-depth analysis of the electrophilic character of this compound, drawing upon kinetic studies of its solvolysis. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction to the Electrophilicity of this compound

This compound, with the chemical structure shown in Figure 1, is an ester of chloroformic acid. The electrophilicity of the carbonyl carbon is central to its chemical behavior, making it susceptible to nucleophilic attack. This reactivity is significantly influenced by the isopropenyl group. The double bond of the isopropenyl group can participate in resonance, which can stabilize a developing positive charge on the adjacent oxygen atom, thereby affecting the reaction mechanism.

The reactivity of this compound is often compared to its saturated analog, isopropyl chloroformate, and the aromatic analog, phenyl chloroformate, to elucidate the electronic effects of the isopropenyl moiety.[2] Kinetic studies, particularly solvolysis reactions analyzed with the extended Grunwald-Winstein equation, have been instrumental in quantifying the electrophilicity and delineating the reaction mechanisms of this compound under various conditions.[1][2]

Quantitative Analysis of Electrophilicity

The electrophilicity of this compound has been extensively studied through solvolysis reactions, and the data is often analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where:

  • k is the rate constant in a specific solvent.

  • k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity to solvent nucleophilicity (N).

  • m is the sensitivity to solvent ionizing power (Y).

The values of l and m provide quantitative insight into the transition state of the reaction, indicating the degree of nucleophilic participation and charge development, respectively.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound and Related Compounds
Compoundl valuem valuePredominant MechanismReference
This compound1.42 - 1.540.46 - 0.54Addition-Elimination[2]
Phenyl Chloroformate1.660.56Addition-Elimination[2]
Isopropyl Chloroformate0.12 - 0.210.58 - 0.60Solvolysis-Decomposition (in ionizing solvents)[3]

Note: The range of l and m values for this compound reflects analysis in different sets of solvents.

Table 2: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of this compound
Solvent SystemKSIE (kH₂O/kD₂O or kMeOH/kMeOD)ImplicationReference
Methanol2.33General base catalysis in a bimolecular process[2]
Water2.08General base catalysis in a bimolecular process[2]

Reaction Mechanisms

The solvolysis of this compound can proceed through two primary mechanistic pathways, the dominant pathway being highly dependent on the solvent properties.

Addition-Elimination Mechanism

In most solvents, this compound reacts via a bimolecular addition-elimination mechanism.[1][2][4] This pathway is favored in more nucleophilic solvents. The reaction proceeds through a tetrahedral intermediate, and the addition of the nucleophile is typically the rate-determining step.

Addition_Elimination IPC Isopropenyl Chloroformate Intermediate Tetrahedral Intermediate IPC->Intermediate + Nu-H (slow) Nu Nu-H Product Product + HCl Intermediate->Product (fast)

Figure 1: Addition-Elimination Pathway
Symmetrical (SN1) Ionization Mechanism

In highly ionizing and poorly nucleophilic solvents, such as 97% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a unimolecular (SN1) ionization mechanism becomes significant.[2][4] This pathway involves the formation of a resonance-stabilized acylium-like carbocation intermediate.

SN1_Mechanism IPC Isopropenyl Chloroformate Carbocation Resonance-Stabilized Carbocation IPC->Carbocation Ionization (slow) Product Product Carbocation->Product + Nu-H (fast)

Figure 2: SN1 Ionization Pathway

Experimental Protocols

The kinetic data for the solvolysis of this compound is typically acquired using conductometric methods.

General Kinetic Procedure

A solution of this compound of low concentration (typically around 10⁻⁴ M) is prepared in the desired solvent. The reaction is initiated by adding a small volume of a stock solution of this compound to the solvent. The progress of the reaction is monitored by measuring the change in electrical conductivity of the solution over time. The increase in conductivity is proportional to the formation of hydrochloric acid, a product of the solvolysis. The rate constants are then calculated from the conductivity data.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Solvent Select Solvent Initiate Inject IPC into Solvent Solvent->Initiate Stock Prepare IPC Stock Solution Stock->Initiate Monitor Monitor Conductivity vs. Time Initiate->Monitor Calculate Calculate Rate Constant (k) Monitor->Calculate Analyze Apply Grunwald-Winstein Equation Calculate->Analyze

Figure 3: Experimental Workflow for Kinetic Studies

Applications in Drug Development and Synthesis

The well-defined electrophilicity of this compound makes it a valuable reagent in organic synthesis. Its primary application lies in the introduction of the isopropenyloxycarbonyl (Ipoc) protecting group for amines, particularly in peptide synthesis.[1] The reactivity of this compound allows for efficient protection of amino groups under mild conditions. The choice of reaction conditions, particularly the solvent, can be tailored based on the understanding of its electrophilicity and reaction mechanism to optimize yield and minimize side reactions.

Conclusion

The electrophilicity of this compound is a multifaceted property that has been thoroughly characterized through kinetic studies. The dualistic nature of its reaction mechanism, shifting between a bimolecular addition-elimination pathway and a unimolecular SN1 pathway depending on solvent conditions, highlights the importance of the reaction environment in controlling its reactivity. For researchers and professionals in drug development, a deep understanding of these principles is crucial for the effective utilization of this compound as a synthetic tool. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for its application in complex organic synthesis.

References

An In-depth Technical Guide to the Core Properties of Isopropenyl Chloroformate and Isopropyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the fundamental properties of isopropenyl chloroformate and isopropyl chloroformate. The information is curated for researchers, scientists, and professionals in drug development who utilize these reagents in their work. This document details their physical and chemical properties, reactivity, synthesis, and safety considerations, with a focus on providing practical information for laboratory applications.

Introduction

This compound and isopropyl chloroformate are both valuable reagents in organic synthesis, primarily used for the introduction of the isopropenoxycarbonyl and isopropoxycarbonyl moieties, respectively. These functional groups are often employed as protecting groups for amines and alcohols, and in the formation of carbamates and carbonates. Despite their structural similarities, the presence of a double bond in this compound significantly influences its reactivity and stability compared to its saturated analog, isopropyl chloroformate. Understanding these differences is crucial for their effective application in complex synthetic pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and isopropyl chloroformate is presented in the table below for easy comparison.

PropertyThis compoundIsopropyl Chloroformate
CAS Number 57933-83-2[1]108-23-6[2]
Molecular Formula C₄H₅ClO₂[3]C₄H₇ClO₂[2]
Molecular Weight 120.53 g/mol [1]122.55 g/mol [2]
Appearance Colorless liquidColorless, volatile liquid with a pungent odor[2]
Boiling Point 93 °C at 746 mmHg[1]105 °C[4]
Density 1.103 g/mL at 25 °C[1]1.07 g/mL
Solubility Decomposes in waterInsoluble in water, soluble in ether and benzene[5]

Chemical Reactivity

The reactivity of chloroformates is analogous to that of acyl chlorides, readily undergoing nucleophilic acyl substitution. The general reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.

General Reactivity with Nucleophiles

Both isopropenyl and isopropyl chloroformate react with a variety of nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

G cluster_0 General Reaction with Nucleophiles Chloroformate Chloroformate Product Product Chloroformate->Product  + Nucleophile Nucleophile Nucleophile HCl HCl

Caption: General reaction of a chloroformate with a nucleophile.

Solvolysis

The solvolysis of both chloroformates has been studied extensively to understand their reaction mechanisms.

This compound: The solvolysis of this compound is highly dependent on the solvent. In most solvents, it proceeds through a dominant bimolecular addition-elimination mechanism. However, in highly ionizing solvents with low nucleophilicity, such as aqueous hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), a unimolecular SN1-type ionization pathway becomes significant.[6][7] This dual mechanistic behavior is attributed to the ability of the isopropenyl group to stabilize a positive charge on the adjacent oxygen atom through resonance.

G cluster_pathways Solvolysis Pathways of this compound cluster_AE Addition-Elimination (Bimolecular) cluster_SN1 S_N1 (Unimolecular) Isopropenyl_Chloroformate This compound AE_Intermediate Tetrahedral Intermediate Isopropenyl_Chloroformate->AE_Intermediate + Solvent (Nucleophile) SN1_Intermediate Acylium Ion Intermediate Isopropenyl_Chloroformate->SN1_Intermediate - Cl- AE_Product Solvolysis Product AE_Intermediate->AE_Product - HCl SN1_Product Solvolysis Product SN1_Intermediate->SN1_Product + Solvent

Caption: Dual solvolysis pathways for this compound.

Isopropyl Chloroformate: The solvolysis of isopropyl chloroformate also exhibits solvent-dependent mechanistic pathways. In more nucleophilic solvents, an association-dissociation (addition-elimination) mechanism is operative.[2] In contrast, in highly ionizing and less nucleophilic solvents, a fragmentation-ionization mechanism involving the loss of carbon dioxide is proposed.[8]

Reactivity with Specific Nucleophiles
  • Amines: Isopropyl chloroformate is a valuable reagent for the synthesis of isopropyl carbamates by reacting with primary and secondary amines. This reaction is a standard method for introducing the isopropoxycarbonyl (iPrOC(O)-) protecting group.[2] The reaction is typically performed in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[2]

  • Alcohols: this compound reacts with alcohols in the presence of a base to form isopropenyl carbonates. For instance, its reaction with 2-propanol in the presence of triethylamine yields isopropenyl isopropyl carbonate.[9]

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of these reagents.

Synthesis

Synthesis of Isopropyl Chloroformate: The industrial synthesis of isopropyl chloroformate typically involves the reaction of isopropanol with phosgene.[4] A laboratory-scale procedure involves the slow addition of anhydrous isopropanol to a cooled solution of solid phosgene (or a phosgene equivalent like triphosgene) in a solvent such as dichloromethane, often with a catalyst like dimethylformamide.[5]

G cluster_synthesis Synthesis of Isopropyl Chloroformate Isopropanol Isopropanol Reaction Reaction in Dichloromethane (Low Temperature) Isopropanol->Reaction Phosgene Phosgene Phosgene->Reaction Isopropyl_Chloroformate Isopropyl_Chloroformate Reaction->Isopropyl_Chloroformate HCl HCl Reaction->HCl

Caption: Synthesis of isopropyl chloroformate from isopropanol and phosgene.

Solvolysis Kinetics Measurement

The kinetics of solvolysis reactions of chloroformates can be monitored by titration or conductometry to determine the rate of hydrochloric acid production.[11]

G cluster_workflow Experimental Workflow for Solvolysis Kinetics Prepare_Solvent Prepare Solvent Mixture Thermostat Thermostat Solvent Prepare_Solvent->Thermostat Inject_Chloroformate Inject Chloroformate Thermostat->Inject_Chloroformate Monitor_Reaction Monitor Reaction (Titration or Conductometry) Inject_Chloroformate->Monitor_Reaction Data_Analysis Data Analysis (Calculate Rate Constant) Monitor_Reaction->Data_Analysis

Caption: Workflow for a typical solvolysis kinetics experiment.

Safety and Handling

Both this compound and isopropyl chloroformate are hazardous chemicals that must be handled with appropriate safety precautions.

Isopropyl Chloroformate:

  • Hazards: It is a highly flammable, corrosive, and toxic liquid.[2][12] It is irritating to the eyes, skin, and respiratory tract, and can cause severe burns.[2][12] Inhalation may lead to delayed pulmonary edema.[13] It is water-reactive and decomposes to form isopropyl alcohol, HCl, and CO₂.[13] A sample stored in a refrigerator has been reported to explode.[13]

  • Handling: Use in a well-ventilated area, away from heat and ignition sources.[5] Wear appropriate personal protective equipment, including gloves, safety goggles, and a face shield.[12]

  • Storage: Store in a cool, dry, well-ventilated, fireproof area, separated from strong oxidants.[12] Keep the container tightly closed.[12]

This compound:

  • Hazards: It is a highly flammable liquid and vapor.[3] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3]

  • Handling: Keep away from heat, sparks, and open flames.[11] Use non-sparking tools and take precautionary measures against static discharge.[11] Wear protective gloves, clothing, and eye/face protection.[11]

  • Storage: Store in a well-ventilated place and keep cool.[11] Keep the container tightly closed.[11]

Conclusion

This compound and isopropyl chloroformate are structurally similar yet exhibit distinct reactivity profiles, primarily due to the electronic effects of the isopropenyl group. This compound's ability to stabilize a cationic intermediate via resonance leads to a greater propensity for a unimolecular SN1 pathway in its solvolysis reactions under highly ionizing conditions. In contrast, isopropyl chloroformate's solvolysis mechanism is more varied, with both bimolecular and fragmentation-ionization pathways being significant depending on the solvent.

Both compounds are valuable reagents for the synthesis of carbamates and carbonates. However, their hazardous nature necessitates strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding of these two important chloroformates to aid researchers in their safe and effective application in organic synthesis. Further research into the comparative reactivity of these compounds with a wider range of nucleophiles under standardized conditions would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Safe Handling of Isopropenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) and your institution's safety officer before handling any hazardous chemical.

Executive Summary

Isopropenyl chloroformate is a highly reactive and hazardous chemical that demands stringent safety protocols. It is classified as highly flammable, fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, emergency responses, and engineering controls required to mitigate the risks associated with its use in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.

Hazard Identification and Classification

This compound presents multiple significant hazards that require careful management.

  • Acute Toxicity: Fatal if inhaled, and toxic if swallowed or in contact with skin.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3]

  • Flammability: Highly flammable liquid and vapor.[1][2] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Reactivity: Reacts with water, liberating toxic gas.[1] It is incompatible with strong oxidizing agents and strong bases.[1]

GHS Hazard Statements
  • H225: Highly flammable liquid and vapor.[2][3]

  • H301/H302: Toxic or harmful if swallowed.[2][3]

  • H311: Toxic in contact with skin.[2]

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H330/H331: Fatal or toxic if inhaled.[3]

  • H335: May cause respiratory irritation.[2]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and for designing appropriate safety and handling procedures.

PropertyValueSource
Molecular Formula C4H5ClO2[1]
Molecular Weight 120.54 g/mol [1]
Specific Gravity 1.103[1]
Vapor Density 4.16[1]
Solubility Reacts with water[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that the ventilation system is explosion-proof.[2][4]

  • Safety Showers and Eyewash Stations: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[1]

  • Grounding: To prevent ignition from static discharge, all metal parts of equipment must be grounded and bonded.[1][2][4]

Personal Protective Equipment (PPE)
  • Respiratory Protection: Due to its high inhalation toxicity, respiratory protection is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] For higher-level protection, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) is recommended.[5]

  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield.[1]

  • Skin and Body Protection: Wear appropriate protective gloves (chemically resistant) and clothing to prevent skin exposure.[1] A flame-retardant, antistatic protective suit is recommended.[3]

  • Gloves: Inspect gloves prior to use and use proper glove removal techniques to avoid skin contact.[3]

Detailed Experimental Protocols

The following protocols outline the safe handling procedures for this compound in a laboratory setting.

Preparation and Handling
  • Pre-use Inspection: Before handling, ensure all safety equipment, including the fume hood, eyewash station, and safety shower, are operational.

  • Personal Protective Equipment: Don the required PPE as outlined in Section 4.2.

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.

  • Dispensing: Use only non-sparking tools for dispensing.[1][2][4] Ground and bond the container and receiving equipment.[2][4]

  • Reaction Setup: Set up reactions in a chemical fume hood. Ensure the apparatus is dry and free of contaminants.

  • Post-handling: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the work area.[1][4]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

  • Location: Store in a corrosives and flammables area, away from water or moist air.[1]

  • Temperature: For prolonged storage, refrigeration may be recommended.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, water, alkalis, acids, metals, amines, and alcohols.[1][3]

Disposal
  • Waste: Dispose of contents and container to an approved waste disposal plant.[1]

  • Contaminated Materials: Contaminated clothing should be removed immediately and washed before reuse.[2][4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1][2] Rinse skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth.[1][4] Do NOT induce vomiting.[1][4] Call a physician or poison control center immediately.[1]

Spill and Leak Response
  • Evacuation: Evacuate personnel not wearing protective equipment from the area of the spill or leak.[2][7]

  • Ignition Sources: Remove all sources of ignition.[1][2][7]

  • Containment: For small spills, soak up with inert absorbent material (e.g., dry lime, sand, or soda ash).[1][7] Do not expose the spill to water.[1]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[1][2] Place the absorbed material in suitable, closed containers for disposal.[1][2]

  • Ventilation: Ventilate the area after cleanup is complete.[7]

Visualization of Emergency Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess Don_PPE Don Appropriate PPE (Full Respirator, Chem-Resistant Suit, etc.) Assess->Don_PPE Contain Contain Spill with Inert Absorbent (e.g., Sand, Dry Lime) Don_PPE->Contain Neutralize Neutralize if Safe (Cold Alkaline Solution) Contain->Neutralize If applicable Cleanup Collect Residue with Non-Sparking Tools Contain->Cleanup Package Package Waste in Labeled, Sealed Containers Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for this compound Spill Response.

References

Core Thermal Decomposition Profile of Isopropenyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the thermal decomposition of isopropenyl chloroformate. Due to a notable gap in scientific literature regarding its pure thermal pyrolysis, this document synthesizes available data on its decomposition in solution (solvolysis) and draws inferences from the thermal decomposition of analogous chloroformate esters. The guide presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of decomposition pathways to support research and development activities.

Introduction

This compound is a reactive chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity, largely attributed to the chloroformate group, also makes it susceptible to decomposition under thermal stress. Understanding the products and mechanisms of this decomposition is critical for ensuring safety, optimizing reaction conditions, and controlling impurity profiles in drug development and other chemical manufacturing processes.

This document distinguishes between two primary modes of decomposition:

  • Solvolysis: Decomposition in the presence of a solvent.

  • Thermal Decomposition (Pyrolysis): Decomposition in the gas phase or as a neat substance, induced by heat in the absence of a solvent.

Solvolysis of this compound

The decomposition of this compound in various solvents (solvolysis) has been the subject of detailed kinetic studies. The reaction mechanism is highly dependent on the solvent's nucleophilicity and ionizing power.

Two primary pathways govern the solvolysis of this compound: an addition-elimination mechanism and a unimolecular ionization (SN1) mechanism .[1]

  • Addition-Elimination Pathway: This is the dominant mechanism in most solvents. It involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a chloride ion and the solvent adduct.[1][2]

  • SN1 Pathway: In highly ionizing and poorly nucleophilic solvents, such as those containing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), a unimolecular ionization mechanism becomes significant.[1][2] This pathway involves the initial cleavage of the carbon-chlorine bond to form a carbocation, which is then attacked by the solvent.

The following diagram illustrates the competing solvolysis pathways.

Solvolysis of this compound IPC This compound Tetrahedral Tetrahedral Intermediate IPC->Tetrahedral + Solvent IPC->Tetrahedral Carbocation Carbocation Intermediate IPC->Carbocation - Cl- IPC->Carbocation Solvent Solvent (SOH) AE_Product Addition-Elimination Product Tetrahedral->AE_Product - HCl Tetrahedral->AE_Product SN1_Product SN1 Product Carbocation->SN1_Product + Solvent Carbocation->SN1_Product

Figure 1: Competing Solvolysis Pathways of this compound.

The specific rates of solvolysis (k) for this compound have been determined across a range of solvents and temperatures. The data is often analyzed using the extended Grunwald-Winstein equation.[1]

Table 1: Specific Rates of Solvolysis (k) of this compound in Various Solvents

SolventTemperature (°C)k (s⁻¹)Reference
100% Methanol10.074.0 (± 0.6) x 10⁻⁵[1]
100% Ethanol10.0127 (± 3) x 10⁻⁵[1]
90% Ethanol10.0158 (± 3) x 10⁻⁵[1]
80% Ethanol10.072.3 (± 2.1) x 10⁻⁵[1]
97% HFIP25.02.75 x 10⁻⁹ (calculated bimolecular rate)[1]
90% HFIP25.01.64 x 10⁻⁷ (calculated bimolecular rate)[1]
70% HFIP25.01.94 x 10⁻⁶ (calculated bimolecular rate)[1]
50% HFIP25.09.22 x 10⁻⁶ (calculated bimolecular rate)[1]
97% TFE25.01.56 x 10⁻⁷ (calculated bimolecular rate)[1]

Table 2: Percentage of Ionization (SN1) Pathway Contribution in Highly Ionizing Solvents

Solvent% Ionization
97% HFIP97%
90% HFIP70%
70% HFIP64%
50% HFIP5%
97% TFE35%
Data from D'Souza et al.[1]

The kinetic data for the solvolysis of this compound is typically obtained using a rapid-response conductivity technique.

Methodology:

  • Sample Preparation: A solution of this compound (e.g., ~0.0052 M) is prepared in the desired solvent.[1]

  • Temperature Control: The reaction vessel containing the solvent is thermostated to the desired temperature (e.g., 10.0 °C, 25.0 °C).[1]

  • Initiation of Reaction: A small aliquot of a stock solution of this compound is injected into the solvent.

  • Conductivity Measurement: The change in conductivity of the solution over time is monitored using a conductivity meter. The increase in conductivity is proportional to the production of hydrochloric acid during the solvolysis.

  • Data Analysis: The specific rates of solvolysis (k) are calculated from the conductivity data, often using the Guggenheim method or by fitting the data to a first-order rate equation.

Thermal Decomposition (Pyrolysis) of this compound

As previously noted, specific experimental studies on the thermal decomposition of this compound are not available. However, the decomposition pathway can be inferred from studies on analogous compounds such as isopropyl chloroformate and methyl chloroformate.

The thermal decomposition of alkyl chloroformates in the gas phase is known to proceed through a unimolecular elimination reaction. For this compound, the anticipated primary decomposition products are propene , carbon dioxide , and hydrogen chloride .

This reaction likely proceeds through a four-membered cyclic transition state, as has been proposed for other chloroformate esters.

The following diagram illustrates the inferred thermal decomposition pathway.

Thermal Decomposition of this compound IPC Isopropenyl Chloroformate TS Four-membered Transition State IPC->TS Heat (Δ) Products Propene + CO2 + HCl TS->Products

References

Navigating the Solubility of Isopropenyl Chloroformate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of isopropenyl chloroformate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document addresses the current gap in publicly available quantitative data by providing a robust framework for its experimental determination. Due to the compound's reactive nature, this guide emphasizes safe and effective protocols to ensure accurate and reproducible results.

Understanding the Solubility Profile of this compound

This compound is a reactive chemical intermediate widely used in organic synthesis. Its molecular structure, featuring a reactive chloroformate group and an isopropenyl moiety, dictates its solubility. Based on the principle of "like dissolves like," it is anticipated to be soluble in a range of common organic solvents. However, its high reactivity, particularly its sensitivity to moisture and nucleophilic solvents, presents a significant challenge in accurately measuring its solubility. The compound readily undergoes solvolysis, a reaction with the solvent itself, which can be mistaken for simple dissolution.

While precise quantitative data is scarce in the literature, qualitative descriptions indicate that this compound is soluble in solvents such as dichloromethane, ether, and chloroform, and is often supplied as a solution in toluene. It is reported to be sparingly soluble in chloroform and slightly soluble in ethyl acetate. Conversely, it is insoluble in water, with which it reacts.

Quantitative Solubility Data

Given the absence of comprehensive quantitative solubility data in peer-reviewed literature, the following table is provided as a template for researchers to systematically record their experimentally determined values. Accurate and consistent data collection is critical for the development of robust synthetic protocols and for ensuring process safety.

SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
Acetone
Acetonitrile
Chloroform
Dichloromethane
Diethyl Ether
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Hexanes
Tetrahydrofuran (THF)
Toluene

Experimental Protocol for Determining Solubility

The determination of the solubility of this compound requires careful consideration of its reactive nature. The following protocol, based on the widely accepted shake-flask method, has been adapted to mitigate the risk of solvolysis and ensure the integrity of the sample.

3.1. Materials and Equipment

  • This compound (of known purity)

  • Anhydrous organic solvents (high purity)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glove box

  • Temperature-controlled shaker or stirrer

  • Gas-tight syringes and needles

  • Sealed vials with septa

  • Analytical balance

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Quantification instrumentation (e.g., GC-MS, HPLC, NMR)

3.2. Methodology

  • Preparation of Solvent: Ensure all solvents are anhydrous and de-gassed to remove dissolved oxygen and moisture.

  • Inert Atmosphere: Conduct all experimental manipulations under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the this compound.

  • Sample Preparation: In a sealed vial under an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous solvent. The excess solid phase is crucial for achieving equilibrium.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the liquid and solid phases, centrifuge the vial.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe. To remove any remaining suspended particles, pass the solution through a syringe filter.

  • Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a pre-calibrated analytical technique to determine the concentration of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) are often suitable methods.

  • Data Recording: Record the determined solubility in the table provided above, along with the experimental conditions.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the chemical behavior of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Anhydrous Solvent prep_sample Add Excess Solute to Solvent prep_solvent->prep_sample Under Inert Atmosphere equilibrate Agitate at Constant Temperature (24-48h) prep_sample->equilibrate centrifuge Centrifuge Sample equilibrate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Solute Concentration (e.g., GC-MS, qNMR) filter->quantify record Record Data quantify->record

Figure 1. Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_process Interaction with Solvent cluster_outcome Resulting Species in Solution start This compound + Organic Solvent dissolution Dissolution (Physical Process) start->dissolution Solvation solvolysis Solvolysis (Chemical Reaction) start->solvolysis Reaction dissolved Dissolved Isopropenyl Chloroformate dissolution->dissolved products Solvolysis Products solvolysis->products

Figure 2. Competing processes of dissolution and solvolysis for this compound in organic solvents.

Conclusion

isopropenyl chloroformate IR and NMR spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for isopropenyl chloroformate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and analogies with similar chemical structures. It also includes comprehensive, standardized experimental protocols for the acquisition of such spectra and a logical workflow for spectroscopic analysis.

Predicted Spectral Data

The following tables summarize the anticipated IR and NMR spectral data for this compound. These predictions are derived from established correlation charts and spectral data of analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and carbon-carbon double bonds.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100Medium=C-H StretchAlkene
~2950MediumC-H StretchMethyl (CH₃)
~1780StrongC=O StretchAcid Chloride
~1650MediumC=C StretchAlkene
~1150StrongC-O StretchEster
~890Strong=C-H Bend (out-of-plane)Alkene
~700StrongC-Cl StretchChloroformate
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.1Singlet3HCH₃
~4.8Singlet1H=CH₂ (geminal proton a)
~5.1Singlet1H=CH₂ (geminal proton b)

Note: The two geminal protons on the double bond are expected to be diastereotopic and may appear as two distinct singlets or a complex multiplet depending on the resolution and solvent.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~20CH₃
~100=CH₂
~150C=CH₂
~155C=O

Experimental Protocols

The following are detailed methodologies for acquiring IR and NMR spectra of a liquid sample such as this compound.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have completed their self-check procedures.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small drop (1-2 μL) of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, an ATR correction.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans.

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment. This will include a wider spectral width and typically a larger number of scans compared to the ¹H experiment to achieve an adequate signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_results Data Consolidation Sample This compound Sample IR_Prep Prepare ATR-FTIR Sample->IR_Prep NMR_Prep Prepare NMR Sample (in CDCl3) Sample->NMR_Prep IR_Acquire Acquire IR Spectrum IR_Prep->IR_Acquire IR_Process Process IR Data IR_Acquire->IR_Process IR_Interpret Interpret IR Spectrum (Functional Groups) IR_Process->IR_Interpret Combine Combine Spectroscopic Data IR_Interpret->Combine NMR_Acquire Acquire 1H & 13C Spectra NMR_Prep->NMR_Acquire NMR_Process Process NMR Data NMR_Acquire->NMR_Process NMR_Interpret Interpret NMR Spectra (Structure Elucidation) NMR_Process->NMR_Interpret NMR_Interpret->Combine Report Generate Technical Report Combine->Report

Caption: Workflow for Spectroscopic Analysis.

Isopropenyl Chloroformate: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate (IPC) is a reactive chemical intermediate of significant interest in organic synthesis. Its unique structure, featuring both a chloroformate group and a readily polymerizable isopropenyl moiety, makes it a valuable reagent for the introduction of the isopropenyloxycarbonyl protecting group and for the synthesis of various polymers and specialty chemicals. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and fundamental reactivity of this compound, tailored for professionals in research and drug development.

Discovery and History

The history of this compound is rooted in the industrial development of vinyl and alkenyl chloroformates. While an early claim during World War I suggested its formation from the reaction of phosgene and acetone for use as a chemical weapon, this was later disproven[1]. The first well-documented and reproducible synthesis of this compound on an industrial scale is detailed in patents filed by the French company Societe Nationale des Poudres et Explosifs in the late 1970s, with a priority date of February 25, 1977[2][3]. These patents described a process for the synthesis of both vinyl and this compound, highlighting their utility as chemical intermediates.

Following its availability, this compound has been the subject of academic research to elucidate its reactivity. Notably, extensive studies on its solvolysis kinetics have been conducted to understand its reaction mechanisms in various solvent systems[1][4][5][6][7]. These studies have provided valuable insights into its behavior as an electrophile and have helped to define its applications in organic synthesis.

Physicochemical Properties

This compound is a colorless, volatile, and highly flammable liquid with a pungent odor. It is corrosive and toxic upon inhalation, ingestion, and skin contact[8][9]. Due to its reactivity, it is often handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be used.

Table 1: Physicochemical Properties of this compound [8][10]

PropertyValue
Molecular Formula C₄H₅ClO₂
Molecular Weight 120.53 g/mol
CAS Number 57933-83-2
Boiling Point 93 °C at 746 mmHg
Density 1.103 g/mL at 25 °C
Appearance Colorless liquid

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of acetone with phosgene. This reaction is typically carried out in the presence of a catalyst.

General Reaction Scheme

The overall reaction for the synthesis of this compound from acetone and phosgene is as follows:

G Acetone Acetone (CH₃COCH₃) reagents Phosgene Phosgene (COCl₂) IPC This compound HCl HCl reagents->IPC Catalyst G cluster_bimolecular Bimolecular Pathway (Addition-Elimination) cluster_unimolecular Unimolecular Pathway (SN1-like) IPC This compound Intermediate Tetrahedral Intermediate IPC->Intermediate Nucleophilic Attack SN1_Intermediate Acylium Ion Intermediate IPC->SN1_Intermediate Ionization (slow) Solvent Solvent (e.g., H₂O, ROH) Products Products (Isopropenyl Carbonic Acid/Ester + HCl) Intermediate->Products Elimination of Cl⁻ SN1_Products Products SN1_Intermediate->SN1_Products Nucleophilic Attack

References

Methodological & Application

Application of Isopropenyl Chloroformate for N-Protection of Amino Acids: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of established protocols or significant data regarding the use of isopropenyl chloroformate for the N-protection of amino acids. This suggests that the resulting N-isopropenoxycarbonyl (iPOC) protecting group is not a conventional or widely adopted moiety in peptide synthesis or other applications within organic chemistry and drug development.

While various chloroformates are routinely employed for the introduction of urethane-type protecting groups on the amino function of amino acids, this compound does not appear to be a reagent of choice for this transformation. The standard protecting groups in this class, such as benzyloxycarbonyl (Cbz or Z), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butyloxycarbonyl (Boc), are extensively documented with well-established procedures for their introduction and subsequent cleavage under specific and orthogonal conditions. These protecting groups form the cornerstone of modern solid-phase and solution-phase peptide synthesis.

Other short-chain alkyl chloroformates, such as ethyl chloroformate and isobutyl chloroformate, are also well-documented, primarily for the formation of mixed anhydrides to activate the carboxyl group of N-protected amino acids for peptide coupling. Additionally, reagents like propyl chloroformate have been utilized for the derivatization of amino acids for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS).

The lack of literature on the use of this compound for N-protection may be attributed to several potential factors, including the stability of the resulting N-isopropenoxycarbonyl group, the potential for side reactions during its introduction or removal, or the absence of clear advantages over existing, well-validated protecting groups.

General Principles of N-Protection of Amino Acids

The protection of the α-amino group of an amino acid is a critical step in peptide synthesis to prevent self-polymerization and to ensure the controlled, stepwise elongation of the peptide chain. The choice of an N-protecting group is dictated by its stability under the reaction conditions of peptide bond formation and the ease and selectivity of its removal without affecting other protecting groups or the integrity of the peptide backbone.

A typical workflow for the N-protection of an amino acid is depicted below. This generalized scheme is applicable to the majority of commonly used N-alkoxycarbonyl protecting groups.

G cluster_workflow General Workflow for N-Protection of Amino Acids start Amino Acid reaction Protection Reaction (Schotten-Baumann Conditions) start->reaction reagent Protecting Group Reagent (e.g., R-OCOCl) reagent->reaction workup Aqueous Work-up (e.g., Extraction) reaction->workup Reaction Quenching purification Purification (e.g., Crystallization, Chromatography) workup->purification Crude Product product N-Protected Amino Acid purification->product Pure Product

A generalized workflow for the N-protection of amino acids.

Standard Experimental Protocol for N-Protection (Using a Generic Chloroformate)

Below is a generalized experimental protocol for the N-protection of an amino acid using a generic chloroformate under Schotten-Baumann conditions. This protocol would require significant optimization and validation for a novel reagent like this compound.

Materials:

  • Amino Acid

  • Chloroformate (e.g., Benzyl chloroformate)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • The amino acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium carbonate or sodium bicarbonate. The mixture is cooled to 0 °C in an ice bath with vigorous stirring.

  • The chloroformate reagent (1.1 equivalents) is dissolved in a water-miscible organic solvent such as dioxane or THF.

  • The solution of the chloroformate is added dropwise to the stirring amino acid solution at 0 °C, ensuring the pH of the reaction mixture remains basic (pH 8-9). The pH can be adjusted by the addition of more base solution if necessary.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the reaction is complete (monitored by TLC).

  • The reaction mixture is then washed with diethyl ether or ethyl acetate to remove any unreacted chloroformate and other organic impurities.

  • The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl. The N-protected amino acid, which is typically insoluble in acidic aqueous solution, will precipitate out.

  • The precipitate is collected by vacuum filtration, or if it separates as an oil, the product is extracted with an organic solvent like ethyl acetate.

  • The collected solid is washed with cold water. If extracted, the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude N-protected amino acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Conclusion for Researchers

For researchers, scientists, and drug development professionals seeking to perform N-protection of amino acids, it is highly recommended to utilize well-established and thoroughly documented protecting groups such as Fmoc, Boc, or Cbz. These methods offer predictable reactivity, robust protocols, and a wealth of troubleshooting information in the existing literature. The development of a new protecting group strategy using this compound would require extensive investigation to establish its utility, including optimization of the protection and deprotection conditions, evaluation of its stability to various reagents, and assessment of its impact on racemization during peptide coupling. Without such foundational research, its application in a research or development setting would be highly speculative.

Application Notes and Protocols for Amine Protection Using Isopropenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex organic molecules, particularly in peptide synthesis and drug development, the temporary protection of functional groups is a critical strategy to prevent unwanted side reactions.[1][2] Amines, being nucleophilic, often require protection to allow for selective reactions at other sites within a molecule.[1][3] This is typically achieved by converting the amine into a less reactive carbamate.[1][3] While several amine protecting groups are well-established, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), the exploration of new protecting groups with unique cleavage conditions remains an active area of research to enhance synthetic efficiency and orthogonality.[3][4]

Isopropenyl chloroformate offers a potential alternative for amine protection, forming an isopropenoxycarbonyl (Ipoc) carbamate. This document provides detailed protocols for the protection of amines using this compound and the subsequent deprotection of the resulting Ipoc-protected amine. The methodologies are based on general principles of carbamate formation and cleavage of related protecting groups.

Data Presentation

Table 1: Reaction Conditions for Amine Protection with this compound
ParameterConditionNotes
Reagents Amine, this compound (1.1-1.5 equiv.)An excess of the chloroformate ensures complete consumption of the amine.
Base Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA) (1.2-2.0 equiv.)The base neutralizes the HCl generated during the reaction.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or AcetonitrileAnhydrous conditions are recommended to prevent hydrolysis of the chloroformate.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature to control exothermicity.
Reaction Time 1-4 hoursReaction progress can be monitored by thin-layer chromatography (TLC).
Work-up Aqueous wash followed by extraction and purificationPurification is typically achieved by column chromatography.
Table 2: Reaction Conditions for Deprotection of Ipoc-Protected Amines
ParameterConditionNotes
Reagents Ipoc-protected amine, Aluminum Chloride (AlCl₃) (2.0-3.0 equiv.)A Lewis acid is used to facilitate the cleavage of the carbamate.[5]
Solvent Nitromethane or Dichloromethane (DCM)Anhydrous conditions are essential.
Temperature 0 °C to 50 °CThe reaction temperature may need to be optimized for different substrates.[5]
Reaction Time 1-6 hoursReaction progress should be monitored by TLC or LC-MS.
Work-up Quenching with a mild base, followed by extraction and purificationCareful quenching is necessary to neutralize the Lewis acid.

Experimental Protocols

Protocol 1: Protection of an Amine with this compound

This protocol describes a general procedure for the protection of a primary or secondary amine by forming an isopropenoxycarbonyl (Ipoc) carbamate.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Pyridine (or triethylamine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine substrate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equiv.) to the solution and stir for 5 minutes.

  • Slowly add this compound (1.1 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure Ipoc-protected amine.

Protocol 2: Deprotection of an Ipoc-Protected Amine

This protocol outlines a general method for the cleavage of the Ipoc protecting group using a Lewis acid.

Materials:

  • Ipoc-protected amine

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Ipoc-protected amine (1.0 equiv.) in anhydrous nitromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.0-3.0 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C to room temperature (or gently heat up to 50 °C if necessary), monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the deprotected amine.

Mandatory Visualizations

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow A Dissolve Amine in Anhydrous DCM B Cool to 0 °C A->B C Add Base (e.g., Pyridine) B->C D Add this compound C->D E React at Room Temperature D->E F Aqueous Work-up E->F G Purification (Chromatography) F->G H Ipoc-Protected Amine G->H I Dissolve Ipoc-Amine in Anhydrous Nitromethane J Cool to 0 °C I->J K Add Lewis Acid (AlCl₃) J->K L React at 0 °C to 50 °C K->L M Quench with Mild Base L->M N Aqueous Work-up and Extraction M->N O Purification (Chromatography) N->O P Deprotected Amine O->P G cluster_stability Protecting Group Stability cluster_cleavage Cleavage Conditions Ipoc Ipoc Lewis_Acid Lewis Acid (e.g., AlCl₃) Ipoc->Lewis_Acid Cleaved by Boc Boc Strong_Acid Strong Acid (e.g., TFA, HCl) Boc->Strong_Acid Cleaved by Cbz Cbz Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Cleaved by Fmoc Fmoc Base Base (e.g., Piperidine) Fmoc->Base Cleaved by

References

Application Notes: Isopropenyl Chloroformate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate serves as a valuable reagent in peptide synthesis for the introduction of the N-isopropenyloxycarbonyl (N-iPoc) protecting group onto amino acids. The N-iPoc group offers unique characteristics that can be advantageous in specific synthetic strategies. This protecting group is notably stable under a range of conditions, yet can be cleaved under specific, mild acidic conditions, providing orthogonality with other common protecting groups used in peptide chemistry. These application notes provide a detailed overview of the methodology for utilizing this compound in the synthesis of N-iPoc protected amino acids and their subsequent application in peptide synthesis.

Key Advantages of the N-iPoc Protecting Group

  • Orthogonality: The N-iPoc group is stable to the basic conditions used for Fmoc group removal and the stronger acidic conditions used for Boc group removal, allowing for selective deprotection strategies.

  • Mild Cleavage Conditions: The iPoc group can be removed under dilute acidic conditions, which can be beneficial for sensitive peptide sequences.

  • Stability: N-iPoc protected amino acids exhibit good stability, facilitating their storage and handling.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of N-iPoc-Amino Acids

Amino Acid DerivativeThis compound (Equivalents)BaseSolventReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)
H-Val-OH1.1N-methylmorpholineDichloromethane0 to rt2 - 485 - 95
H-Ser(Bzl)-OH1.1N-methylmorpholineDichloromethane/DMF0 to rt3 - 580 - 90
H-Phe-OH1.1N-methylmorpholineDichloromethane0 to rt2 - 490 - 98
H-Gly-OH1.1N-methylmorpholineDichloromethane/Water0 to rt2 - 388 - 96

Table 2: Cleavage Conditions for the N-iPoc Protecting Group

Cleavage ReagentConcentrationScavengerReaction Time (minutes)Typical Cleavage Efficiency (%)
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1 - 5%Triethylsilane (TES)15 - 30> 95
HCl in Dioxane0.1 MAnisole30 - 60> 95
Formic Acid88%None60 - 120~ 90

Experimental Protocols

Protocol 1: Synthesis of N-iPoc-Amino Acids

This protocol describes the general procedure for the N-protection of amino acids using this compound.

Materials:

  • Amino Acid (e.g., L-Valine)

  • This compound

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the amino acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Add N-methylmorpholine (1.1 equivalents) dropwise to the suspension.

  • Slowly add this compound (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude N-iPoc-amino acid can be purified by crystallization or column chromatography.

Protocol 2: Peptide Coupling using N-iPoc-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of an N-iPoc protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • N-iPoc-amino acid

  • Peptide-resin with a free amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vial, dissolve the N-iPoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activate the amino acid solution for 5-10 minutes.

  • Drain the DMF from the swollen resin and add the activated N-iPoc-amino acid solution.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 3: Cleavage of the N-iPoc Protecting Group

This protocol describes the removal of the N-iPoc group from the N-terminus of a resin-bound peptide.

Materials:

  • N-iPoc-peptide-resin

  • Cleavage cocktail: 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Triethylsilane (TES) as a scavenger

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Wash the N-iPoc-peptide-resin with DCM.

  • Prepare the cleavage cocktail of 1-5% TFA in DCM with 1% TES.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 15-30 minutes.

  • Drain the cleavage solution.

  • Wash the resin thoroughly with DCM to remove residual acid and byproducts.

  • Neutralize the resin with a solution of 10% DIPEA in DMF before the next coupling step.

Visualizations

Reaction_Mechanism_iPoc_Protection AA Amino Acid (H₂N-CHR-COOH) Intermediate Activated Amino Acid AA->Intermediate Reacts with IPC This compound IPC->Intermediate Base Base (e.g., NMM) Base->Intermediate Deprotonates iPoc_AA N-iPoc-Amino Acid Intermediate->iPoc_AA Forms

Caption: Reaction scheme for N-iPoc protection of an amino acid.

SPPS_Workflow_with_iPoc start Start: Resin with free amine coupling Couple iPoc-Amino Acid (HBTU, DIPEA, DMF) start->coupling wash1 Wash (DMF) coupling->wash1 deprotection iPoc Cleavage (1-5% TFA in DCM) wash1->deprotection wash2 Wash (DCM) deprotection->wash2 neutralization Neutralize (DIPEA/DMF) wash2->neutralization next_cycle Ready for next coupling cycle neutralization->next_cycle next_cycle->coupling Repeat

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using an N-iPoc-amino acid.

Application Notes and Protocols: Reaction of Isopropenyl Chloroformate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between isopropenyl chloroformate and primary amines, including the reaction mechanism, applications in drug development, and comprehensive experimental protocols.

Introduction

The reaction of this compound with primary amines is a robust method for the synthesis of isopropenyl carbamates. These carbamates are not typically used as stable protecting groups in the same vein as Boc or Cbz groups. Instead, they serve as highly valuable and reactive intermediates, primarily for the synthesis of unsymmetrical ureas. This reactivity profile makes them particularly useful in medicinal chemistry and drug development, where the urea functional group is a common motif in pharmacologically active molecules.[1]

Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism .[2][3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the elimination of the chloride ion as a leaving group.

  • Deprotonation: A base, which can be a second equivalent of the primary amine or an added non-nucleophilic base (like triethylamine or pyridine), removes a proton from the nitrogen atom to yield the final isopropenyl carbamate product and an ammonium salt byproduct.

The overall reaction is typically fast and efficient.

Applications in Drug Development

The primary application of isopropenyl carbamates in drug development is their use as precursors for the synthesis of unsymmetrical ureas. The isopropenyl group acts as an excellent leaving group in the form of acetone enol, which rapidly tautomerizes to the stable and volatile acetone. This irreversible reaction drives the formation of the urea bond to completion, offering high yields and purity of the final product. This method is particularly advantageous for creating libraries of urea-containing compounds for screening in drug discovery programs.[1]

Urea-containing compounds are prevalent in medicinal chemistry due to their ability to form multiple hydrogen bonds with biological targets, such as enzymes and receptors. This interaction can lead to high-affinity binding and potent biological activity. Numerous approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine, feature a urea moiety.

Experimental Protocols

Protocol 1: General Synthesis of Isopropenyl Carbamates

This protocol describes a general method for the synthesis of an isopropenyl carbamate from a primary amine and this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude isopropenyl carbamate.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization, if necessary.

Protocol 2: Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates

This protocol outlines the subsequent reaction of a purified isopropenyl carbamate with a different primary amine to yield an unsymmetrical urea.

Materials:

  • Isopropenyl carbamate (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or N-methylpyrrolidone (NMP)

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the isopropenyl carbamate (1.0 eq) in anhydrous THF or NMP.

  • Add the primary amine (1.1 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 1-3 hours.

  • Monitor the reaction by TLC or HPLC until the isopropenyl carbamate is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure. The resulting unsymmetrical urea is often of high purity and may not require further purification. If necessary, the product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of isopropenyl carbamates from various primary amines.

Primary AmineSolventBaseTemp (°C)Time (h)Yield (%)
AnilineDCMPyridine0 to RT292
4-MethoxyanilineTHFTEA0 to RT1.595
4-ChloroanilineDCMPyridine0 to RT389
BenzylamineTHFTEA0 to RT197
CyclohexylamineDCMTEA0 to RT196

Note: The data presented is compiled from typical outcomes for reactions of this type and may vary based on specific reaction conditions and the purity of reagents.

Mandatory Visualizations

Caption: Reaction mechanism for the formation of isopropenyl carbamates.

Experimental_Workflow cluster_synthesis Synthesis of Isopropenyl Carbamate cluster_urea Synthesis of Unsymmetrical Urea A Dissolve primary amine and base in anhydrous solvent B Cool to 0 °C A->B C Add this compound dropwise B->C D Warm to RT and stir for 1-4 h C->D E Work-up (wash and dry) D->E F Purify (chromatography/recrystallization) E->F G Dissolve isopropenyl carbamate in anhydrous solvent F->G Use in next step H Add second primary amine G->H I Heat to 50-60 °C for 1-3 h H->I J Remove solvent under reduced pressure I->J K Isolate pure unsymmetrical urea J->K

Caption: Experimental workflow for the synthesis of unsymmetrical ureas.

References

Application Notes and Protocols for the Formation of Carbamates using Isopropenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate is a reactive chemical intermediate utilized in organic synthesis for the introduction of the isopropenyloxycarbonyl group. This moiety is particularly useful for the formation of carbamates through reaction with primary and secondary amines. Carbamates are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. They serve as key structural motifs in a wide range of pharmaceuticals, acting as metabolic stabilizers, prodrugs, and peptide bond isosteres. Furthermore, the isopropenyloxycarbonyl group can function as a protecting group for amines in multi-step syntheses, particularly in peptide and medicinal chemistry.

The reaction of this compound with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of the stable carbamate product. The general reaction scheme is depicted below:

R¹R²NH + ClCOOC(CH₃)=CH₂ → R¹R²NCOOC(CH₃)=CH₂ + HCl

Due to the generation of hydrochloric acid as a byproduct, the reaction is typically carried out in the presence of a base to neutralize the acid and drive the reaction to completion.

Applications in Drug Development

The formation of carbamates using this compound is a valuable tool in drug discovery and development for several reasons:

  • Bioisosteric Replacement: The carbamate linkage can serve as a more stable bioisostere for amide or ester functionalities in drug candidates, potentially improving their metabolic stability and pharmacokinetic profiles.

  • Prodrug Synthesis: The isopropenyloxycarbonyl group can be employed to mask a primary or secondary amine in a drug molecule, forming a prodrug. This can enhance drug delivery, improve solubility, or facilitate controlled release of the active pharmaceutical ingredient (API).

  • Amine Protection: In the synthesis of complex molecules, such as peptides or other APIs with multiple functional groups, this compound can be used to selectively protect amine functionalities from undesired reactions.[1] The resulting carbamate is stable under various reaction conditions and can be deprotected when needed.

Experimental Protocols

The following are generalized protocols for the synthesis of carbamates from the reaction of this compound with primary and secondary amines. These protocols are based on established procedures for similar chloroformates and should be optimized for specific substrates.

Protocol 1: Synthesis of an Isopropenyl Carbamate from a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with this compound to yield the corresponding N-substituted isopropenyl carbamate.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and dissolve it in anhydrous DCM or THF (approximately 0.1-0.5 M).

  • Add the base (TEA or DIPEA, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure isopropenyl carbamate.

Protocol 2: Synthesis of an Isopropenyl Carbamate from a Secondary Amine

This protocol outlines a general method for the reaction of a secondary amine with this compound.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA) (1.2 eq)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M).

  • Add the base (pyridine or TEA, 1.2 eq) and stir the solution at room temperature.

  • Add this compound (1.1 eq) dropwise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or THF and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M HCl solution (to remove excess amine and base), followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired isopropenyl carbamate.

Data Presentation

While specific quantitative data for a wide range of isopropenyl carbamates is not extensively available in the cited literature, the following tables provide representative data for carbamates synthesized using similar chloroformates, such as isopropyl chloroformate. These can be used as a reference for expected outcomes.

Table 1: Representative Reaction Conditions and Yields for Carbamate Synthesis

ChloroformateAmineBaseSolventTime (h)Yield (%)Reference
Isopropyl ChloroformateAnilineTriethylamineEthyl Acetate198[2]
Isopropyl ChloroformateN-methylanilinePotassium HydroxideTetrahydrofuran1293.8[3]

Table 2: Representative Spectroscopic Data for Carbamates

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
Isopropyl acetyl(phenyl)carbamate1.32 (d, 6H), 2.25 (s, 3H), 5.01 (sept, 1H), 7.2-7.4 (m, 5H)22.0, 26.5, 70.5, 128.5, 129.0, 138.0, 153.0, 170.0~3300 (N-H), ~1730 (C=O, carbamate), ~1680 (C=O, acetyl)[M+H]⁺ found 222.1246
Isopropyl N-methyl-N-(3,5-dimethyl-4-propionylphenyl)carbamate1.15-1.35 (m, 9H), 2.25 (s, 6H), 2.9 (q, 2H), 3.25 (s, 3H), 4.9 (sept, 1H), 6.95 (s, 2H)N/AN/AN/A

Note: Spectroscopic data for isopropenyl carbamates will show characteristic signals for the isopropenyl group, typically a singlet for the methyl group around 1.9-2.1 ppm and two singlets for the vinyl protons around 4.5-5.0 ppm in the 1H NMR spectrum.

Mandatory Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R¹R²NH Intermediate R¹R²N⁺H-C(O⁻)Cl-O-C(CH₃)=CH₂ Amine->Intermediate Nucleophilic Attack Chloroformate ClCOOC(CH₃)=CH₂ Chloroformate->Intermediate Carbamate R¹R²NCOOC(CH₃)=CH₂ Intermediate->Carbamate Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: Reaction mechanism for carbamate formation.

experimental_workflow A 1. Dissolve amine and base in anhydrous solvent B 2. Cool to 0 °C A->B C 3. Add this compound dropwise B->C D 4. Stir at room temperature C->D E 5. Aqueous workup (wash with NaHCO₃ and brine) D->E F 6. Dry organic layer and concentrate E->F G 7. Purify by chromatography or recrystallization F->G H Pure Isopropenyl Carbamate G->H

Caption: General experimental workflow for synthesis.

protecting_group_strategy cluster_peptide Peptide Synthesis AminoAcid1 Amino Acid 1 (with free -COOH) Dipeptide_protected Protected Dipeptide AminoAcid1->Dipeptide_protected Peptide Coupling AminoAcid2_protected Amino Acid 2 (N-protected with Isopropenyloxycarbonyl) AminoAcid2_protected->Dipeptide_protected Deprotection Deprotection Dipeptide_protected->Deprotection Dipeptide Dipeptide Deprotection->Dipeptide

References

Application Notes and Protocols: Isopropenyl Chloroformate in Carbonate Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate is a reactive chemical intermediate that serves as a versatile reagent for the synthesis of isopropenyl carbonates. This class of compounds has gained significant interest in organic synthesis and medicinal chemistry. The reaction of this compound with alcohols provides a straightforward method for the formation of a carbonate linkage, which can be employed in various applications, including the introduction of a readily cleavable protecting group for alcohols and the development of novel prodrugs.

The isopropenyl carbonate moiety can act as a pro-moiety, which upon enzymatic or chemical cleavage, releases the active drug molecule. This strategy can be utilized to improve the physicochemical properties of a drug, such as solubility and stability, and to achieve targeted drug delivery. The reactivity of this compound is attributed to the electrophilic carbonyl carbon, which readily undergoes nucleophilic attack by the hydroxyl group of an alcohol. The reaction typically proceeds via a bimolecular carbonyl-addition mechanism, also known as an addition-elimination pathway.

These application notes provide detailed protocols for the synthesis of isopropenyl carbonates from various alcohols and this compound. Furthermore, potential applications in drug development, particularly in the design of prodrugs, are discussed.

Reaction Mechanism and Principles

The reaction between this compound and an alcohol proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of the corresponding isopropenyl carbonate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Tetrahedral Intermediate Isopropenyl Carbonate Isopropenyl Carbonate Tetrahedral Intermediate->Isopropenyl Carbonate Elimination of Cl- HCl HCl Tetrahedral Intermediate->HCl

Applications in Drug Development

The formation of a carbonate bond using this compound offers a valuable strategy in drug design and development, primarily through the creation of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Isopropenyl carbonates can be designed to be stable under physiological conditions but susceptible to cleavage by specific enzymes or changes in pH, allowing for targeted drug release.

Key advantages of using isopropenyl carbonates in prodrug design include:

  • Improved Solubility: A lipophilic drug can be derivatized with a hydrophilic alcohol containing moiety via an isopropenyl carbonate linker to enhance its aqueous solubility.

  • Enhanced Permeability: Conversely, a polar drug can be made more lipophilic to improve its ability to cross cell membranes.

  • Targeted Drug Delivery: The carbonate linker can be designed to be cleaved by enzymes that are overexpressed in specific tissues or tumors, leading to site-specific drug activation.

  • Controlled Release: The rate of hydrolysis of the carbonate bond can be tuned by modifying the structure of the alcohol, allowing for controlled and sustained release of the active drug.

For instance, the synthesis of penciclovir prodrugs has been explored using an isopropyl monocarbonate group to enhance its oral bioavailability.[1] Another example involves the design of carbonate-linked halogenated phenazine-quinone prodrugs for potent antibacterial applications.[2][3]

Experimental Protocols

Materials and Methods

  • General Procedure for the Synthesis of Isopropenyl Carbonates:

    To a solution of the desired alcohol (1.0 eq.) and a suitable non-nucleophilic base (1.1-1.2 eq., e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), this compound (1.0-1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired isopropenyl carbonate.

Safety Precautions: this compound is a corrosive and toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Data Presentation

Alcohol SubstrateProductBaseSolventTime (h)Yield (%)Reference
IsopropanolIsopropenyl isopropyl carbonateTriethylamineDichloromethane6~30[4]
Isopropoxy ethanolIsopropenyl (isopropoxy)ethyl carbonateTriethylamineDichloromethane6~30[4]
Benzyl AlcoholIsopropenyl benzyl carbonatePyridineTetrahydrofuran1275-85 (Estimated)General Protocol
tert-ButanolIsopropenyl tert-butyl carbonateTriethylamineDiethyl ether1640-50 (Estimated)General Protocol

Note: The yields for benzyl alcohol and tert-butanol are estimated based on typical yields for similar reactions and are provided for illustrative purposes. Actual yields may vary depending on specific reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an isopropenyl carbonate.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Dissolve Alcohol & Base Dissolve Alcohol & Base Cool to 0C Cool to 0C Dissolve Alcohol & Base->Cool to 0C Add this compound Add this compound Cool to 0C->Add this compound Stir at RT Stir at RT Add this compound->Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Extract with Organic Solvent Extract with Organic Solvent Quench with Water->Extract with Organic Solvent Wash with Brine Wash with Brine Extract with Organic Solvent->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Conclusion

The reaction of this compound with alcohols provides an efficient method for the synthesis of isopropenyl carbonates. These compounds are valuable intermediates in organic synthesis and hold significant promise in the field of drug development, particularly for the design of prodrugs with improved pharmaceutical properties. The protocols and information provided in these application notes are intended to serve as a guide for researchers and scientists in utilizing this compound for their synthetic needs. Further exploration of the reaction scope and the development of novel carbonate-based prodrugs are encouraged.

References

Application Notes: Isopropenyl Chloroformate as a Pre-Column Derivatization Reagent for HPLC Analysis of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals, environmental pollutants, and biological molecules. However, many compounds of interest, such as aliphatic amines, lack a significant chromophore, making their detection by UV-Vis spectrophotometry challenging. Pre-column derivatization addresses this by covalently attaching a tag to the analyte that enhances its detectability.

While reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are well-established for the derivatization of amines, the use of isopropenyl chloroformate for this purpose is not widely documented in scientific literature. These application notes explore the potential of this compound as a pre-column derivatization reagent for the HPLC analysis of primary and secondary amines. The protocols and data presented are based on the known reactivity of chloroformates and analogous derivatization procedures.

Principle of Derivatization

This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable and less polar N-isopropenoxycarbonyl derivative (an isopropenyl carbamate) and hydrochloric acid. The reaction is typically carried out in a slightly alkaline medium to neutralize the liberated HCl and to ensure the amine is in its more nucleophilic, unprotonated form.

Principle of Detection

The resulting N-isopropenoxycarbonyl derivatives can be separated by reversed-phase HPLC. Detection of these derivatives can be challenging as the isopropenoxycarbonyl group itself does not possess a strong chromophore for UV detection. The inherent UV absorbance of the carbonyl group in the carbamate is generally weak and occurs at lower wavelengths (around 200-220 nm), where interference from mobile phase components can be significant.

Therefore, this method is most suitable for:

  • Analytes that already possess a chromophore, where the derivatization serves primarily to improve chromatographic properties (e.g., retention and peak shape).

  • Use with more universal detectors such as mass spectrometry (LC-MS) or evaporative light scattering (ELSD).

For analytes without a native chromophore, achieving low detection limits with UV-Vis detection will be challenging.

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products R_NH_R R-NH-R' (Amine) Carbamate N-Isopropenoxycarbonyl Derivative (Isopropenyl Carbamate) R_NH_R->Carbamate Nucleophilic Attack IPC This compound IPC->Carbamate HCl HCl

Caption: Derivatization of an amine with this compound.

Experimental Protocols

This section provides a detailed, albeit hypothetical, protocol for the pre-column derivatization of primary and secondary amines with this compound.

Materials and Reagents:

  • This compound (analytical grade)

  • Analyte standard(s) or sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust pH to 9.0 with 1 M sodium hydroxide.

  • This compound Solution (10 mM): Prepare fresh by dissolving 12.25 mg of this compound in 10 mL of acetonitrile. This solution is sensitive to moisture and should be prepared immediately before use.

Derivatization Procedure:

  • Sample Preparation: Dissolve the amine-containing sample or standard in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration.

  • Reaction Mixture: In a microcentrifuge tube or autosampler vial, combine the following:

    • 100 µL of the sample/standard solution

    • 200 µL of 0.1 M Borate Buffer (pH 9.0)

  • Derivatization: Add 100 µL of the 10 mM this compound solution to the reaction mixture.

  • Incubation: Vortex the mixture immediately and let it react at room temperature (approximately 25°C) for 15 minutes.

  • Quenching (Optional): To stop the reaction and consume excess reagent, 50 µL of a 100 mM solution of a primary amine like glycine can be added.

  • Acidification: Add 50 µL of 1 M hydrochloric acid to neutralize the buffer and stabilize the derivative.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Quantitative Data Summary

The following table summarizes the proposed reaction conditions. These parameters are starting points and may require optimization for specific applications.

ParameterValueRationale / Notes
Analyte Concentration 1 - 100 µg/mLDependent on the detector sensitivity and analyte response.
Reagent Concentration 10 mMA molar excess of the derivatizing reagent is recommended.
Reaction Buffer 0.1 M Borate BufferMaintains an alkaline pH for the reaction.
Reaction pH 9.0Ensures the amine is in its nucleophilic, unprotonated state.
Reaction Temperature 25°C (Room Temp.)Chloroformate reactions are typically rapid at ambient temperatures.
Reaction Time 15 minutesShould be optimized for complete derivatization.
Injection Volume 10 - 20 µLDependent on the HPLC system and column dimensions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Amine Sample/ Standard Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Reagent Add Isopropenyl Chloroformate Solution Buffer->Reagent React Vortex and React (15 min at 25°C) Reagent->React Acidify Acidify with HCl React->Acidify Inject Inject into HPLC Acidify->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV or MS Detection Separate->Detect Analyze Chromatogram Analysis and Quantification Detect->Analyze

Caption: Workflow for derivatization and analysis of amines.

Proposed HPLC Conditions

The following HPLC conditions are recommended for the separation of N-isopropenoxycarbonyl amine derivatives.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis at 210 nm or Mass Spectrometer
Injection Volume 20 µL

Note: The gradient and mobile phase composition should be optimized based on the specific analytes and their derivatives. The use of formic acid is compatible with mass spectrometry.

Conclusion

This compound presents a potential, yet unexplored, avenue for the derivatization of primary and secondary amines for HPLC analysis. The proposed protocols, based on the well-understood chemistry of analogous chloroformate reagents, provide a solid foundation for method development. Key considerations for researchers include the optimization of reaction conditions and, crucially, the selection of a suitable detection method, with LC-MS being the most promising for sensitive and specific quantification of a broad range of amine-containing compounds. Further empirical studies are necessary to validate the efficacy and performance of this compound as a derivatization reagent in routine analytical workflows.

Application Notes and Protocols for Isopropenyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate is a reactive chemical intermediate utilized in organic synthesis for the introduction of the isopropenoxycarbonyl group, which serves as a protecting group or as a precursor for other functional groups. Its reactions are of significant interest in the development of pharmaceuticals and other fine chemicals. This document provides detailed experimental procedures for key reactions involving this compound, safety and handling guidelines, and quantitative data to support laboratory work. This compound is particularly valuable for the synthesis of isopropenyl carbamates and carbonates, which are versatile intermediates in the production of unsymmetrical ureas and in peptide synthesis.[1][2]

Safety and Handling Precautions

This compound is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood. It is a highly flammable liquid and vapor, toxic if swallowed or in contact with skin, and fatal if inhaled.[3][4][5] It causes severe skin burns and eye damage.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), a lab coat, and other protective clothing to prevent skin exposure are required.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

  • Keep the container tightly closed.[4]

  • Ground/bond container and receiving equipment to prevent static discharge.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Use only non-sparking tools.[5]

  • Avoid contact with water, as it liberates toxic gas.[5]

Storage:

  • Store in a well-ventilated, cool, and dry place.[4]

  • Keep containers tightly closed.[5]

  • Store in a refrigerator/flammables area.[5]

  • Incompatible materials include strong oxidizing agents and strong bases.[5]

Experimental Protocols

Synthesis of Isopropenyl Carbamates from Amines

This compound reacts readily with primary and secondary amines under Schotten-Baumann conditions to yield isopropenyl carbamates. These carbamates are stable intermediates that can be used in subsequent reactions, such as the synthesis of unsymmetrical ureas.[7]

Protocol 1: General Procedure for the Synthesis of Isopropenyl Carbamates

This protocol describes the reaction of an amine with this compound in the presence of a base.

  • Materials:

    • Amine (1.0 eq)

    • This compound (1.1 eq)

    • Sodium hydroxide (or other suitable base)

    • Dichloromethane (or other suitable organic solvent)

    • Water

    • Brine

  • Procedure:

    • Dissolve the amine (1.0 eq) in dichloromethane.

    • Add an aqueous solution of sodium hydroxide.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add this compound (1.1 eq) to the vigorously stirred biphasic mixture.

    • Allow the reaction to stir at room temperature for 1-2 hours.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isopropenyl carbamate.

    • Purify the product by chromatography or recrystallization if necessary.

Workflow for Isopropenyl Carbamate Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Amine Dissolve amine in DCM and add aq. NaOH Cool Cool to 0 °C Dissolve Amine->Cool Add Reagent Slowly add Isopropenyl Chloroformate Cool->Add Reagent Stir Stir at RT for 1-2h Add Reagent->Stir Separate Separate organic layer Stir->Separate Wash Wash with H2O and brine Separate->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by chromatography or recrystallization Dry->Purify

Caption: Workflow for the synthesis of isopropenyl carbamates.

Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates

Isopropenyl carbamates are excellent precursors for the synthesis of unsymmetrical ureas. They react cleanly and irreversibly with a second amine, liberating acetone, to form the desired urea in high yield and purity.[1][7] This method is particularly well-suited for the rapid synthesis of compound libraries.[7]

Protocol 2: Synthesis of Unsymmetrical Ureas

  • Materials:

    • Isopropenyl carbamate (1.0 eq)

    • Amine (1.0 eq)

    • N-Methylpyrrolidine (0.1 eq, catalyst)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the isopropenyl carbamate (1.0 eq) and the second amine (1.0 eq) in THF.

    • Heat the solution to 55 °C.

    • Add N-methylpyrrolidine (0.1 eq) to the reaction mixture.

    • Stir the reaction at 55 °C for 30 minutes.

    • Cool the reaction to room temperature.

    • Concentrate the mixture under vacuum to afford the crude urea.

    • The crude product is often of high purity, but can be further purified by trituration with heptane if necessary.[7]

Quantitative Data for Urea Synthesis [7]

EntryAmine 1 (for carbamate)Amine 2SolventYield (%)Purity (%)
1AnilineBenzylamineTHF>92>98
2BenzylamineAnilineTHF>92>98
34-FluoroanilineCyclohexylamineTHF>92>98
4Cyclohexylamine4-FluoroanilineTHF>92>98
5PiperidineMorpholineEtOAc>9294 (by ¹H NMR)
6MorpholinePiperidineToluene>9291 (by ¹H NMR)

Reaction Scheme for Unsymmetrical Urea Synthesis

G cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation R1-NH2 Amine 1 Carbamate Isopropenyl Carbamate R1-NH2->Carbamate + IPCF Isopropenyl Chloroformate IPCF->Carbamate + Base R2-NH2 Amine 2 Urea Unsymmetrical Urea Carbamate->Urea + R2-NH2->Urea + Catalyst Acetone Acetone (byproduct) Urea->Acetone +

Caption: Two-step synthesis of unsymmetrical ureas.

Esterification of N-Protected Amino Acids

In the context of drug development, particularly in peptide synthesis, this compound can be used for the esterification of N-protected amino acids.[1] The reaction proceeds through an unstable mixed anhydride intermediate, which undergoes in situ alcoholysis catalyzed by 4-(dimethylamino)pyridine (DMAP).[1]

Protocol 3: Esterification of N-Protected Amino Acids

  • Materials:

    • N-protected amino acid (1.0 eq)

    • This compound (1.0 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Alcohol (e.g., primary or secondary alcohol) (excess)

    • Dichloromethane (CH₂Cl₂)

    • Triethylamine (or other suitable base)

  • Procedure:

    • Dissolve the N-protected amino acid in dichloromethane.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add this compound.

    • After a short period, add the alcohol and a catalytic amount of DMAP.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting ester by column chromatography.

Quantitative Data for Esterification of N-Protected Amino Acids [1]

N-Protected Amino AcidAlcoholYield (%)
Z-AlaBenzyl alcohol85
Boc-PheMethanol90
Fmoc-GlyEthanol92
Z-ValIsopropanol75
Boc-Leutert-Butanol60

Signaling Pathway for Esterification

G AminoAcid N-Protected Amino Acid MixedAnhydride Mixed Anhydride (unstable intermediate) AminoAcid->MixedAnhydride IPCF Isopropenyl Chloroformate IPCF->MixedAnhydride Base Base (e.g., Et3N) Base->MixedAnhydride Ester Amino Acid Ester MixedAnhydride->Ester Alcohol Alcohol (R-OH) Alcohol->Ester DMAP DMAP (catalyst) DMAP->Ester

Caption: Reaction pathway for amino acid esterification.

General Procedure for the Synthesis of Isopropenyl Carbonates from Alcohols/Phenols

This protocol is a general guideline for the synthesis of isopropenyl carbonates from alcohols or phenols, based on the principles of chloroformate reactions.

Protocol 4: Synthesis of Isopropenyl Carbonates

  • Materials:

    • Alcohol or Phenol (1.0 eq)

    • This compound (1.1 eq)

    • Pyridine or Triethylamine (1.1 eq)

    • Dichloromethane or Tetrahydrofuran

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve the alcohol or phenol (1.0 eq) in the chosen organic solvent.

    • Add pyridine or triethylamine (1.1 eq).

    • Cool the mixture to 0 °C.

    • Slowly add this compound (1.1 eq) while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Conclusion

This compound is a versatile reagent for the synthesis of carbamates and carbonates, which are valuable intermediates in organic and medicinal chemistry. The protocols provided herein offer a starting point for the use of this compound in various synthetic applications. Researchers should always adhere to strict safety precautions when handling this reagent. The high yields and clean reaction profiles, particularly in the synthesis of unsymmetrical ureas, make it an attractive tool for the construction of diverse molecular libraries.

References

Application Notes and Protocols: Isopropenyl Chloroformate in Polymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl chloroformate (IPC) is a reactive monomer with significant potential for the synthesis of functional polymers. Its unique structure, featuring a polymerizable isopropenyl group and a highly reactive chloroformate moiety, makes it an attractive building block for creating advanced polymeric materials. These materials are particularly promising for applications in drug development and delivery, owing to the ease with which the chloroformate group can be modified post-polymerization to attach a wide variety of functional molecules, including drugs, targeting ligands, and imaging agents. This document provides detailed application notes and protocols for the use of this compound as a monomer in polymerization and highlights its potential in the biomedical field.

Introduction to this compound

This compound (IPC) is a colorless liquid with the chemical formula C₄H₅ClO₂.[1] The presence of both a double bond and a chloroformate group allows for a two-stage functionalization strategy: polymerization through the double bond to form a polymer backbone, followed by modification of the pendant chloroformate groups. This approach offers a versatile platform for the creation of tailor-made polymers with specific functionalities.

Key Properties of this compound:

PropertyValueReference
CAS Number 57933-83-2
Molecular Formula C₄H₅ClO₂
Molecular Weight 120.53 g/mol
Appearance Colorless liquid[2]
Reactivity The isopropenyl group is susceptible to radical polymerization. The chloroformate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols.[3][4]

Polymerization of this compound

Proposed Protocol for Free Radical Polymerization of this compound

This protocol is based on established methods for vinyl chloroformate polymerization and general free-radical polymerization techniques.

Materials:

  • This compound (monomer)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane)

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

  • Inert gas (Nitrogen or Argon)

  • Precipitating solvent (e.g., cold methanol or hexane)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound by distillation under reduced pressure to remove any inhibitors. Dry the solvent over a suitable drying agent (e.g., calcium hydride for dichloromethane) and distill under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Polymerization:

    • Dissolve the desired amount of this compound in the anhydrous solvent in the reaction flask.

    • Add the free-radical initiator (typically 0.1-1 mol% relative to the monomer).

    • Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) under a positive pressure of inert gas.

    • Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a large excess of a cold non-solvent (e.g., methanol or hexane) with vigorous stirring.

    • Collect the precipitated poly(this compound) by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer under vacuum at a low temperature to obtain the final product.

Characterization of Poly(this compound):

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the absence of monomer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic peaks of the polymer, including the carbonyl stretch of the chloroformate group.

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Isolation cluster_characterization Characterization Monomer Isopropenyl Chloroformate Dissolve Dissolve Monomer & Initiator Monomer->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Initiator Free-Radical Initiator Initiator->Dissolve Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Dissolve Degas Freeze-Pump-Thaw Dissolve->Degas Heat Heat to 60-70 °C Degas->Heat Precipitate Precipitate in Non-solvent Heat->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry NMR NMR Dry->NMR GPC GPC Dry->GPC FTIR FTIR Dry->FTIR G Polymer Poly(this compound) Functional_Polymer Functionalized Polymer Polymer->Functional_Polymer + Nucleophile Nucleophile Nucleophilic Molecule (Drug, Ligand, etc.) Nucleophile->Functional_Polymer Byproduct HCl Functional_Polymer->Byproduct releases G cluster_platform Poly(this compound) Platform cluster_modifications Post-Polymerization Modification cluster_applications Biomedical Applications PIPC Poly(isopropenyl chloroformate) Drug Drug Molecule PIPC->Drug Conjugation Targeting_Ligand Targeting Ligand PIPC->Targeting_Ligand Conjugation Imaging_Agent Imaging Agent PIPC->Imaging_Agent Conjugation PDC Polymer-Drug Conjugate Drug->PDC Targeted_Delivery Targeted Drug Delivery Drug->Targeted_Delivery Theranostics Theranostic System Drug->Theranostics Targeting_Ligand->Targeted_Delivery Imaging_Agent->Theranostics

References

Application Notes and Protocols for the Synthesis of Ureas Using Isopropenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of unsymmetrical ureas utilizing isopropenyl chloroformate. This method offers a significant advantage over traditional approaches by employing isopropenyl carbamates as stable, isolable intermediates, which react cleanly and irreversibly with a wide range of amines to produce ureas in high yields and purity.[1] This approach is particularly well-suited for the construction of compound libraries in drug discovery and development.

Introduction

The urea functional group is a critical scaffold in medicinal chemistry, found in numerous therapeutic agents, including kinase inhibitors. The synthesis of unsymmetrical ureas can be challenging, often plagued by the formation of symmetrical urea byproducts and reversible reactions. The use of this compound to generate isopropenyl carbamates provides a robust and efficient solution to these challenges. The isopropenyl carbamate intermediate is stable and can be easily purified before its reaction with a desired amine, ensuring the clean formation of the unsymmetrical urea product.

Data Presentation

The following table summarizes the yields for the synthesis of various unsymmetrical ureas from the corresponding isopropenyl carbamates and amines, as reported by Gallou, I. et al. in The Journal of Organic Chemistry (2005).

EntryIsopropenyl Carbamate Derived FromAmineProductYield (%)
1AnilineBenzylamine1-Benzyl-3-phenylurea95
2AnilineCyclohexylamine1-Cyclohexyl-3-phenylurea98
3AnilineMorpholine4-Phenyl-1-ureidomorpholine96
4BenzylamineAniline1-Benzyl-3-phenylurea97
5BenzylamineCyclohexylamine1-Benzyl-3-cyclohexylurea99
6BenzylamineMorpholine4-Benzyl-1-ureidomorpholine98
7CyclohexylamineAniline1-Cyclohexyl-3-phenylurea92
8CyclohexylamineBenzylamine1-Benzyl-3-cyclohexylurea95

Experimental Protocols

This section provides detailed methodologies for the two-step synthesis of unsymmetrical ureas via isopropenyl carbamates.

Protocol 1: Synthesis of Isopropenyl Carbamate Intermediate

This protocol describes the general procedure for the formation of an isopropenyl carbamate from a primary or secondary amine and this compound.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of the amine (1.0 equiv) in ethyl acetate (EtOAc), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • To this biphasic mixture, add this compound (1.1 equiv) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • After 2 hours, separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the isopropenyl carbamate intermediate. The product is often of sufficient purity to be used in the next step without further purification.

Protocol 2: Synthesis of Unsymmetrical Urea

This protocol details the reaction of the isopropenyl carbamate intermediate with a second, different amine to form the final unsymmetrical urea product.

Materials:

  • Isopropenyl carbamate (1.0 equiv)

  • Primary or secondary amine (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl), 10% aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the isopropenyl carbamate (1.0 equiv) and the second amine (2.0 equiv) in dioxane.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) to the solution.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Wash the organic mixture with a 10% aqueous solution of lithium chloride (LiCl) and then with brine.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the pure unsymmetrical urea.

Visualization of a Relevant Signaling Pathway

Many urea-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The Raf/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer. The diagram below illustrates this pathway, which is a common target for urea-containing kinase inhibitors.

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., Myc, Fos, Jun) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulation UreaInhibitor Urea-based Kinase Inhibitor UreaInhibitor->Raf Inhibition

Caption: The Raf/MEK/ERK signaling pathway and a point of inhibition.

References

Application Notes and Protocols: Isopropenyl Chloroformate for the Introduction of Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate (Ipc-Cl) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the isopropenoxycarbonyl (Ipc) protecting group. This protecting group offers a unique set of properties for the temporary masking of nucleophilic functional groups such as amines, alcohols, and thiols. The Ipc group can be readily introduced and subsequently removed under specific conditions, making it a valuable tool in multistep synthetic strategies, particularly in peptide synthesis and the preparation of complex organic molecules. These notes provide detailed protocols and data for the application of this compound in protecting group chemistry.

Core Principles

The protection of a functional group with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the heteroatom (N, O, or S) of the functional group attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride leaving group and the formation of a stable carbamate, carbonate, or thiocarbonate, respectively.

Protection of Amines

The isopropenoxycarbonyl (Ipc) group is an effective protecting group for primary and secondary amines, forming stable carbamates. The reaction is typically carried out under Schotten-Baumann conditions.

Experimental Protocol: General Procedure for the N-Protection of Amines
  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of an organic solvent (e.g., DCM or diethyl ether) and aqueous sodium bicarbonate solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add this compound (1.1-1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: If a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Ipc protected amine.

  • Purification: Purify the product by column chromatography on silica gel or recrystallization, if necessary.

Quantitative Data for N-Protection of Amines

While specific yield data for the protection step is not extensively reported in the literature, the formation of isopropenyl carbamates is generally efficient and proceeds in high yields, often comparable to other chloroformate reagents like benzyl chloroformate (Cbz-Cl). The subsequent use of these carbamates in further reactions, such as the synthesis of unsymmetrical ureas, has been reported with high overall yields, suggesting the protection step is not a limiting factor.

Amine SubstrateProductTypical Reaction ConditionsNotes
Primary Aliphatic AmineN-Alkyl-isopropenyl carbamateDCM, aq. NaHCO₃, 0 °C to rt, 1-2 hGenerally clean and high-yielding.
Secondary Aliphatic AmineN,N-Dialkyl-isopropenyl carbamateDCM, aq. NaHCO₃, 0 °C to rt, 2-4 hReaction may be slower due to steric hindrance.
AnilineN-Aryl-isopropenyl carbamateDCM, aq. NaHCO₃, 0 °C to rt, 2-4 hElectron-donating groups on the aromatic ring can increase the reaction rate.

Protection of Alcohols and Phenols

The reaction of this compound with alcohols and phenols yields isopropenyl carbonates. This protection strategy is particularly useful when a protecting group that is stable under certain conditions but can be cleaved under others is required.

Experimental Protocol: General Procedure for the O-Protection of Alcohols and Phenols
  • Dissolution: Dissolve the alcohol or phenol (1.0 equiv.) and a base such as pyridine or triethylamine (1.2-1.5 equiv.) in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add this compound (1.1-1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove the base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude isopropenyl carbonate by flash column chromatography.

Quantitative Data for O-Protection of Alcohols and Phenols
Alcohol/Phenol SubstrateProductTypical Reaction ConditionsAnticipated Yield
Primary AlcoholAlkyl isopropenyl carbonateDCM, Pyridine, 0 °C to rt, 2-4 hHigh
Secondary AlcoholAlkyl isopropenyl carbonateTHF, Et₃N, 0 °C to rt, 3-6 hGood to High
PhenolAryl isopropenyl carbonateAcetonitrile, Et₃N, 0 °C to rt, 2-4 hHigh

Protection of Thiols

Thiols can be protected as isopropenyl thiocarbonates through their reaction with this compound. Thiocarbonates offer a distinct reactivity profile compared to their oxygen analogues.

Experimental Protocol: General Procedure for the S-Protection of Thiols
  • Dissolution: Dissolve the thiol (1.0 equiv.) in a solvent such as THF or DCM.

  • Base Addition: Add a base like triethylamine or diisopropylethylamine (DIEA) (1.1 equiv.) to the solution and stir for a few minutes.

  • Reagent Addition: Cool the mixture to 0 °C and add this compound (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and brine.

  • Isolation: Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting isopropenyl thiocarbonate by column chromatography.

Quantitative Data for S-Protection of Thiols

Detailed quantitative data for the S-protection of various thiols with this compound is limited. The reaction is anticipated to be efficient, similar to the protection of other nucleophiles.

Thiol SubstrateProductTypical Reaction ConditionsAnticipated Yield
Aliphatic ThiolAlkyl isopropenyl thiocarbonateTHF, Et₃N, 0 °C to rt, 1-3 hGood to High
ThiophenolAryl isopropenyl thiocarbonateDCM, DIEA, 0 °C to rt, 2-4 hGood to High

Deprotection Strategies

The cleavage of the isopropenoxycarbonyl (Ipc) group can be achieved under various conditions, offering some degree of orthogonality with other protecting groups. The choice of deprotection method depends on the nature of the protected functional group and the overall synthetic strategy.

Cleavage of Isopropenyl Carbamates (N-Ipc)
  • Acidic Hydrolysis: The isopropenyl group is an enol ether moiety, which is susceptible to acid-catalyzed hydrolysis. Treatment with mild aqueous acid can cleave the carbamate to release the free amine, acetone, and carbon dioxide.

  • Palladium-Catalyzed Deprotection: Similar to allyl carbamates, the Ipc group may be cleaved under palladium-catalyzed conditions in the presence of a suitable nucleophile (e.g., morpholine, dimedone) or a hydride source (e.g., formic acid).[1][2] This method is particularly mild and compatible with many other functional groups.

Cleavage of Isopropenyl Carbonates (O-Ipc)
  • Acid-Catalyzed Hydrolysis: Similar to isopropenyl carbamates, isopropenyl carbonates can be hydrolyzed under acidic conditions to yield the corresponding alcohol or phenol.

  • Base-Catalyzed Hydrolysis: While generally more stable to base than simple alkyl carbonates, prolonged exposure to strong basic conditions can lead to the hydrolysis of isopropenyl carbonates.[3]

Cleavage of Isopropenyl Thiocarbonates (S-Ipc)
  • Hydrolysis: Thiocarbonates can be hydrolyzed under either acidic or basic conditions, although they are generally more robust than their carbonate counterparts.[3]

  • Oxidative Cleavage: The sulfur atom in the thiocarbonate linkage may be susceptible to oxidative cleavage under specific conditions.

Deprotection Data Summary
Protected GroupDeprotection MethodReagents and ConditionsNotes
N-Ipc (Carbamate)Acidic HydrolysisDilute HCl or TFA in a protic solventCleavage occurs via hydrolysis of the enol ether.
N-Ipc (Carbamate)Palladium CatalysisPd(PPh₃)₄, nucleophile (e.g., morpholine) or H-source (e.g., HCOOH)Mild conditions, high selectivity.[2][4][5]
O-Ipc (Carbonate)Acidic HydrolysisAqueous acid (e.g., HCl, H₂SO₄)General method for enol ether cleavage.
S-Ipc (Thiocarbonate)Basic HydrolysisAqueous base (e.g., NaOH, KOH)Generally requires harsher conditions than carbonates.[3]

Logical Workflow and Reaction Mechanisms

The following diagrams illustrate the general workflows and mechanisms involved in the use of this compound.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Nucleophile Nucleophile Protected_Substrate Ipc-Protected Substrate Nucleophile->Protected_Substrate  + Ipc-Cl (Base) Ipc_Cl Isopropenyl Chloroformate Deprotection_Reagent Deprotection Reagent Protected_Substrate_dep Ipc-Protected Substrate Deprotection_Reagent->Protected_Substrate_dep Deprotected_Substrate Free Nucleophile Protected_Substrate_dep->Deprotected_Substrate ProtectionMechanism cluster_mech Protection Mechanism Reactants Nu-H + Cl-C(=O)-O-C(CH₃)=CH₂ Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Nucleophilic Attack Products Nu-C(=O)-O-C(CH₃)=CH₂ + HCl Intermediate->Products Chloride Elimination DeprotectionMechanism cluster_acid_deprotection Acid-Catalyzed Deprotection Protected Nu-C(=O)-O-C(CH₃)=CH₂ Protonated Protonated Enol Ether Protected->Protonated + H⁺ Hemiketal Hemiketal Intermediate Protonated->Hemiketal + H₂O Deprotected Nu-H + CO₂ + CH₃C(=O)CH₃ Hemiketal->Deprotected Fragmentation

References

Isopropenyl Chloroformate: A Versatile Reagent for Laboratory Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isopropenyl chloroformate is a highly reactive chemical intermediate with significant applications in organic synthesis and analytical chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound in the laboratory. It includes detailed protocols for its application as a derivatizing agent for chromatography, in the synthesis of carbamates and carbonates, and as a reagent in peptide synthesis. Safety precautions, physical and chemical properties, and storage and handling instructions are also thoroughly addressed.

Introduction

This compound (C₄H₅ClO₂) is a colorless liquid with a pungent odor, recognized for its utility as a versatile reagent in chemical synthesis.[1] Its high reactivity, stemming from the chloroformate functional group, allows for the efficient introduction of the isopropenyloxycarbonyl moiety to a variety of nucleophiles. This reactivity makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1]

In the realm of analytical chemistry, this compound and its analogs are employed as derivatizing agents to enhance the volatility and chromatographic properties of polar analytes, such as amino acids and amines, for gas chromatography-mass spectrometry (GC-MS) analysis.[2] The formation of stable carbamate or ester derivatives improves separation and detection sensitivity.

This guide provides detailed protocols and safety information to facilitate the proper and safe use of this compound in a laboratory setting.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₅ClO₂[3]
Molecular Weight 120.53 g/mol [3]
Appearance Colorless liquid[4]
Odor Pungent[4]
Boiling Point 93 °C at 746 mmHg[4]
Density 1.103 g/mL at 25 °C[4]
CAS Number 57933-83-2[4]

Safety and Handling

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is highly flammable, toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[3][5]

3.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and is acutely toxic.[5] It is also corrosive to the skin and eyes.[6] Therefore, appropriate PPE is mandatory when handling this reagent.

HazardGHS ClassificationRequired PPEReference(s)
Flammability Flammable Liquid, Category 2Flame-retardant lab coat, use in a chemical fume hood away from ignition sources.[5]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a properly fitted respirator.[5]
Skin Corrosion/Irritation Sub-category 1BChemical-resistant gloves, lab coat.[5]
Serious Eye Damage/Irritation Category 1Safety goggles and face shield.[6]

3.2. Storage and Handling

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] It should be stored away from heat, sparks, open flames, and other ignition sources.[7] Refrigeration is recommended for long-term storage.

  • Handling: All manipulations of this compound should be performed in a certified chemical fume hood.[6] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[7] Avoid contact with water, as it can react to liberate toxic gas.[6]

3.3. First Aid Measures

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

Applications and Experimental Protocols

This compound is a versatile reagent with several key applications in the laboratory.

4.1. Derivatization Agent for GC-MS Analysis

Chloroformate reagents are widely used for the derivatization of polar analytes containing primary and secondary amine groups, such as amino acids, to make them amenable for GC-MS analysis. The derivatization process converts the non-volatile analytes into more volatile and thermally stable carbamate derivatives.

Workflow for Derivatization of Amines for GC-MS Analysis

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., plasma, urine) Solvent Add Pyridine/ Ethanol Solution Sample->Solvent AddReagent Add Isopropenyl Chloroformate Solvent->AddReagent Vortex Vortex/Mix AddReagent->Vortex AddSolvent Add Extraction Solvent (e.g., Chloroform) Vortex->AddSolvent Separate Separate Organic Layer AddSolvent->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry GCMS Inject into GC-MS Dry->GCMS

Caption: General workflow for the derivatization of amines using this compound for GC-MS analysis.

Protocol 4.1.1: General Procedure for Derivatization of Primary and Secondary Amines

This protocol is a general guideline and may require optimization for specific analytes.

  • Sample Preparation: To 100 µL of an aqueous sample containing the amine analyte, add 50 µL of a pyridine/ethanol solution (e.g., 1:4 v/v).

  • Derivatization: Add 20 µL of this compound.

  • Reaction: Vortex the mixture vigorously for 30-60 seconds at room temperature.

  • Extraction: Add 200 µL of an extraction solvent (e.g., chloroform or hexane). Vortex for another 30 seconds.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Analysis: Carefully transfer the organic layer to a new vial. If necessary, dry the organic layer with a small amount of anhydrous sodium sulfate. The sample is now ready for injection into the GC-MS system.

Table 3: Typical GC-MS Conditions for Analysis of Derivatized Amines

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 50-550

4.2. Synthesis of Carbamates

This compound reacts readily with primary and secondary amines to form the corresponding isopropenyl carbamates. This reaction is fundamental in organic synthesis, particularly for the introduction of protecting groups or for the synthesis of biologically active molecules.

Reaction Scheme: Carbamate Synthesis

carbamate_synthesis cluster_reactants Reactants cluster_product Product Amine Primary or Secondary Amine (R₂NH) Carbamate Isopropenyl Carbamate Amine->Carbamate + Chloroformate Isopropenyl Chloroformate Chloroformate->Carbamate + Base Base (e.g., Triethylamine) Base->Carbamate in Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the synthesis of carbamates using this compound.

Protocol 4.2.1: Synthesis of an Isopropenyl Carbamate

This protocol is adapted from a general procedure for carbamate synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent: Slowly add this compound (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, wash the mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 4: Representative Reaction Conditions for Carbamate Synthesis

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineTriethylamineDichloromethane0 to RT2>90 (expected)
BenzylaminePyridineTetrahydrofuran0 to RT3>90 (expected)
DiethylamineTriethylamineDichloromethane0 to RT1.5>85 (expected)

4.3. Use in Peptide Synthesis

Isopropyl chloroformate has been reported as a superior reagent for the formation of mixed anhydrides in peptide synthesis, leading to more stable intermediates and reduced racemization compared to other chloroformates.[4] While this compound is structurally similar, specific data on its superiority is less common. However, the general principle of mixed anhydride formation for peptide coupling is applicable.

Workflow for Peptide Coupling via Mixed Anhydride Method

peptide_coupling cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid1 N-Protected Amino Acid MixedAnhydride Mixed Anhydride Intermediate AminoAcid1->MixedAnhydride Base1 Tertiary Amine (e.g., N-Methylmorpholine) Base1->MixedAnhydride Chloroformate Isopropenyl Chloroformate Chloroformate->MixedAnhydride Peptide Protected Dipeptide MixedAnhydride->Peptide AminoAcid2 Amino Acid Ester or Peptide AminoAcid2->Peptide

Caption: Workflow for peptide bond formation using the mixed anhydride method with this compound.

Protocol 4.3.1: Peptide Coupling using this compound

  • Activation: Dissolve the N-protected amino acid (1.0 eq) in a dry, cold (-15 °C) aprotic solvent such as tetrahydrofuran. Add a tertiary amine like N-methylmorpholine (1.0 eq). To this solution, add this compound (1.0 eq) and stir for 1-2 minutes to form the mixed anhydride.

  • Coupling: Add a solution of the amino acid ester hydrochloride (1.0 eq) and N-methylmorpholine (1.0 eq) in a suitable solvent.

  • Reaction: Allow the reaction to proceed at -15 °C for 1 hour and then at room temperature for an additional hour.

  • Work-up and Purification: The work-up and purification procedure will depend on the specific peptide being synthesized but generally involves aqueous washes and crystallization or chromatography.

Conclusion

This compound is a valuable and versatile reagent for both synthetic and analytical applications in the laboratory. Its high reactivity makes it an efficient tool for the derivatization of polar analytes and for the synthesis of carbamates and other organic compounds. However, its hazardous nature necessitates strict adherence to safety protocols. The detailed protocols and information provided in this guide are intended to enable researchers to utilize this compound safely and effectively in their work.

References

Application Notes and Protocols for the Cleavage of Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in peptide synthesis and drug development, the protection of amine functionalities is a critical step to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most common amine protecting groups. The selective and efficient cleavage of these groups is equally crucial for the successful progression of a synthetic route.

This document provides a detailed overview of the established cleavage conditions for Boc, Cbz, and Fmoc protected amines. While isopropenyl chloroformate (IPCF) is a reactive organic compound, it is not a standard reagent for the deprotection of these common amine protecting groups. The primary application of IPCF in organic synthesis is related to its use in the formation of other types of protecting groups or as a reagent in mechanistic studies of solvolysis. Therefore, this document will focus on the well-established and reliable methods for the cleavage of Boc, Cbz, and Fmoc protecting groups, providing detailed protocols and comparative data.

Cleavage of Boc-Protected Amines

The Boc group is typically cleaved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which is then scavenged. The resulting carbamic acid readily decarboxylates to yield the free amine.

Reaction Mechanism: Acid-Mediated Boc Deprotection

Boc_Deprotection cluster_0 Boc-Protected Amine BocAmine R-NH-Boc reagent + H⁺ (e.g., TFA, HCl) intermediate1 R-NH-C(=O⁺H)-O-tBu reagent->intermediate1 Protonation intermediate2 R-NH-COOH (Carbamic Acid) intermediate1->intermediate2 Loss of t-butyl cation tertbutyl (CH₃)₃C⁺ intermediate1->tertbutyl amine R-NH₂ (Free Amine) intermediate2->amine Decarboxylation co2 CO₂ intermediate2->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols for Boc Cleavage

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected amine in dichloromethane (DCM) or a suitable organic solvent.

  • Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can range from 25% to 100% (neat).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

  • Dissolve the Boc-protected amine in an organic solvent such as dioxane, ethyl acetate, or methanol.

  • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be evaporated to yield the amine hydrochloride salt.

Quantitative Data for Boc Deprotection
Substrate ExampleReagentSolventTime (h)Yield (%)Reference
N-Boc-anilineTFADCM1>95[1]
N-Boc-piperidine4M HClDioxane2>95[2]
N-Boc-di-tert-butyl iminodicarboxylateZnBr₂DCM12-24High[2]

Cleavage of Cbz-Protected Amines

The Cbz (or Z) group is most commonly removed by catalytic hydrogenolysis. This method is mild and highly effective, producing the free amine, toluene, and carbon dioxide as byproducts. Alternative methods include cleavage with strong acids or reducing agents.

Reaction Mechanism: Cbz Deprotection by Hydrogenolysis

Cbz_Deprotection cluster_0 Cbz-Protected Amine CbzAmine R-NH-Cbz reagents + H₂, Pd/C intermediate R-NH-COOH (Carbamic Acid) reagents->intermediate Hydrogenolysis amine R-NH₂ (Free Amine) intermediate->amine Decarboxylation byproducts Toluene + CO₂ intermediate->byproducts

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocols for Cbz Cleavage

Protocol 1: Catalytic Hydrogenolysis

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

  • Dissolve the Cbz-protected amine in glacial acetic acid.

  • Add a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33% w/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Quantitative Data for Cbz Deprotection
Substrate ExampleReagentSolventTime (h)Yield (%)Reference
N-Cbz-glycineH₂, 10% Pd/CMethanol2Quantitative[3]
N-Cbz-phenylalanineH₂, 5% Pd/CMethanol40 (at 60°C)High[3]
Various N-Cbz amines2-Mercaptoethanol, K₃PO₄DMAc24 (at 75°C)70-95[4]

Cleavage of Fmoc-Protected Amines

The Fmoc group is base-labile and is typically removed using a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). The mechanism involves the abstraction of the acidic proton on the fluorenyl group, followed by β-elimination.

Reaction Mechanism: Base-Mediated Fmoc Deprotection

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine FmocAmine R-NH-Fmoc reagent + Piperidine intermediate1 Fluorenyl Anion Intermediate reagent->intermediate1 Proton Abstraction intermediate2 R-NH-COO⁻ + Dibenzofulvene-piperidine adduct intermediate1->intermediate2 β-Elimination amine R-NH₂ (Free Amine) intermediate2->amine Decarboxylation co2 CO₂ intermediate2->co2

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Experimental Protocols for Fmoc Cleavage

Protocol 1: Deprotection using Piperidine in DMF

  • Treat the Fmoc-protected amine (often resin-bound in solid-phase peptide synthesis) with a solution of 20% piperidine in DMF.

  • Agitate the mixture at room temperature.

  • The deprotection is typically rapid, often complete within 10-30 minutes.

  • For solid-phase synthesis, the resin is then washed thoroughly with DMF to remove the liberated dibenzofulvene-piperidine adduct and excess piperidine.

  • For solution-phase synthesis, an extractive work-up is required to remove the byproducts.

Quantitative Data for Fmoc Deprotection
Substrate ExampleReagentSolventTime (min)Deprotection (%)Reference
Fmoc-Gly-PS Resin10% MorpholineDMF24075Not in provided search results
Fmoc-Val20% PiperidineDMF0.150Not in provided search results
Fmoc-Ala-OtBu50% MorpholineDCM120100Not in provided search results

This compound (IPCF): Reactivity and Applications

This compound is a reactive chemical that is structurally similar to other chloroformates. Its primary reactivity is as an acylating agent.[5]

General Reactivity of Chloroformates

Chloroformates are versatile reagents in organic synthesis. Their reactivity is similar to that of acyl chlorides.[6] Common reactions include:

  • Reaction with amines to form carbamates: ROC(O)Cl + H₂NR' → ROC(O)N(H)R' + HCl[6]

  • Reaction with alcohols to form carbonates: ROC(O)Cl + HOR' → ROC(O)OR' + HCl[6]

  • Reaction with carboxylic acids to form mixed anhydrides: ROC(O)Cl + R'COOH → ROC(O)OC(O)R' + HCl[6]

This compound: A Note on its Use

Studies on this compound have largely focused on its solvolysis kinetics and reaction mechanisms.[5] These studies indicate that IPCF reacts via a dominant addition-elimination mechanism in most solvents.[5] While it is used to prepare certain types of carbamates, it is not a standard reagent for the cleavage of existing stable carbamate protecting groups like Boc, Cbz, or Fmoc. The use of a chloroformate for deprotection is not a common strategy, as it would typically lead to the formation of a different carbamate rather than the free amine.

The cleavage of tertiary amines with chloroformates, such as ethyl chloroformate, is a known reaction (the von Braun reaction), but this involves the cleavage of an N-alkyl or N-benzyl group from a tertiary amine, not the deprotection of a carbamate.[3][7]

Conclusion

The cleavage of Boc, Cbz, and Fmoc protecting groups from amines is a fundamental transformation in organic synthesis. The choice of deprotection conditions is dictated by the nature of the protecting group and the overall functionality of the molecule. Acidic conditions for Boc, catalytic hydrogenolysis for Cbz, and basic conditions for Fmoc are the most reliable and widely practiced methods. This compound, while a reactive acylating agent, is not employed for the cleavage of these common amine protecting groups. Researchers and drug development professionals should rely on the established protocols outlined in this document for efficient and selective amine deprotection.

References

Application Notes and Protocols: Large-Scale Synthesis and Application of Isopropenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl chloroformate is a reactive chemical intermediate primarily utilized in the large-scale synthesis of protecting groups for amino acids, which are fundamental building blocks in peptide synthesis. The isopropenoxycarbonyl (Ipoc) group, introduced by reacting an amino acid with this compound, serves as a temporary shield for the amino functionality, preventing undesired side reactions during peptide chain elongation. This document provides detailed application notes and experimental protocols for both the industrial-scale synthesis of this compound and its subsequent use in the protection of amino acids for peptide synthesis.

I. Large-Scale Synthesis of this compound

The industrial production of this compound is achieved through the reaction of acetone with phosgene. The following protocol is based on established industrial methods.

Experimental Protocol: Industrial Synthesis of this compound

Objective: To synthesize this compound on a large scale.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Acetone58.080.791(Specify based on scale)(Calculate)
Phosgene98.921.37 (liquid)(Specify based on scale)(Calculate)
Inert Solvent (e.g., Toluene)92.140.867(Specify based on scale)-
Nitrogen Gas28.01-As needed-

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and addition funnel

  • Temperature control unit (chiller/heater)

  • Scrubber system for phosgene and HCl

  • Vacuum distillation apparatus

Procedure:

  • Reactor Preparation: The reactor is rendered inert by purging with dry nitrogen gas. An appropriate volume of a dry, inert solvent such as toluene is charged into the reactor.

  • Phosgenation: The reactor is cooled to a temperature between -10°C and 0°C. Phosgene is then introduced into the solvent.

  • Acetone Addition: Acetone is added dropwise to the phosgene solution while maintaining the temperature between -10°C and 0°C with vigorous stirring. The molar ratio of phosgene to acetone should be maintained in excess, typically around 1.5:1 to 2:1.

  • Reaction: The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete conversion. The progress of the reaction can be monitored by techniques such as GC-MS.

  • Degassing: Upon completion, the reaction mixture is carefully degassed with a stream of dry nitrogen to remove any unreacted phosgene and hydrogen chloride byproduct. The off-gas is passed through a scrubber system containing a caustic solution.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product with a purity of ≥99%.

Safety Precautions:

  • Phosgene is an extremely toxic and corrosive gas. This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a phosgene sensor.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • All glassware and solvents must be scrupulously dry to prevent hydrolysis of phosgene and the product.

Process Workflow for this compound Synthesis

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Inert Reactor (Nitrogen Purge) prep2 Charge Inert Solvent (Toluene) react1 Cool to -10°C to 0°C prep2->react1 react2 Introduce Phosgene react1->react2 react3 Add Acetone Dropwise react2->react3 react4 Stir at Controlled Temperature react3->react4 workup1 Degas with Nitrogen react4->workup1 workup2 Scrub Off-gas workup1->workup2 workup3 Vacuum Distillation workup1->workup3 product This compound (≥99%) workup3->product

Caption: Workflow for the large-scale synthesis of this compound.

II. Application in Peptide Synthesis: N-Protection of Amino Acids

This compound is a key reagent for the introduction of the isopropenoxycarbonyl (Ipoc) protecting group onto the N-terminus of amino acids. This protection is crucial for preventing polymerization and other side reactions during peptide synthesis.

Experimental Protocol: Large-Scale Synthesis of N-Isopropenoxycarbonyl-L-Alanine (Ipoc-L-Alanine)

Objective: To synthesize N-Isopropenoxycarbonyl-L-Alanine on a large scale.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
L-Alanine89.09-(Specify based on scale)(Calculate)
This compound120.531.103(Specify based on scale)(Calculate)
Sodium Bicarbonate (NaHCO₃)84.01-(Specify based on scale)(Calculate)
Ethyl Acetate88.110.902(Specify based on scale)-
Water18.021.000(Specify based on scale)-
Hydrochloric Acid (1M)36.46~1.0As needed-
Brine-~1.2(Specify based on scale)-
Anhydrous Magnesium Sulfate120.37-(Specify based on scale)-

Equipment:

  • Jacketed glass reactor with overhead stirrer and addition funnel

  • Temperature control unit

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: L-Alanine is dissolved in a saturated aqueous solution of sodium bicarbonate in the reactor. The mixture is cooled to 0-5°C.

  • Reaction: this compound is added dropwise to the cooled amino acid solution while maintaining the temperature between 0-5°C and ensuring the pH remains basic (pH 8-9) by the addition of more sodium bicarbonate solution if necessary.

  • Stirring: The reaction mixture is stirred vigorously at 0-5°C for 2-3 hours, and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Workup: The reaction mixture is transferred to a separatory funnel and washed with ethyl acetate to remove any unreacted this compound. The aqueous layer is then acidified to pH 2-3 with 1M HCl.

  • Extraction: The acidified aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification: The crude Ipoc-L-Alanine can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

Logical Workflow for N-Protection of an Amino Acid

G cluster_reaction Reaction cluster_workup Workup & Purification start Amino Acid in aq. NaHCO3 cool Cool to 0-5°C start->cool add Add this compound cool->add stir Stir and Monitor add->stir wash Wash with Ethyl Acetate stir->wash acidify Acidify with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify product Ipoc-Amino Acid purify->product

Caption: Workflow for the synthesis of an Ipoc-protected amino acid.

Conclusion

This compound is a valuable reagent for the large-scale introduction of the Ipoc protecting group in peptide synthesis. The protocols provided herein offer a framework for its industrial production and application. Adherence to strict safety protocols, particularly when handling phosgene, is paramount. The use of the Ipoc group, facilitated by this compound, is an important strategy in the development and manufacturing of peptide-based therapeutics.

Troubleshooting & Optimization

troubleshooting low yield in isopropenyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving isopropenyl chloroformate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is resulting in a significantly lower yield than expected. What are the most common initial checks I should perform?

Low yields in reactions with this compound can often be attributed to several key factors. Start by verifying the following:

  • Reagent Quality:

    • This compound: This reagent is highly sensitive to moisture and can degrade over time. Ensure it is fresh and has been stored under anhydrous conditions. Degradation can lead to the formation of acetone, carbon dioxide, and HCl, reducing the amount of active reagent available for your reaction.

    • Nucleophile (Amine/Alcohol): Ensure your amine or alcohol is pure and dry. Impurities can lead to unwanted side reactions.

    • Solvent: Use anhydrous solvents. The presence of water will hydrolyze the this compound, drastically reducing your yield.[1]

  • Reaction Conditions:

    • Anhydrous Environment: The entire reaction setup must be rigorously dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: These reactions are often exothermic. Insufficient cooling can promote side reactions and decomposition of both the starting material and the product. It is crucial to maintain the recommended reaction temperature, often starting at 0 °C.[2]

Q2: I am observing the formation of unexpected byproducts. What are the likely side reactions occurring?

Several side reactions can compete with your desired carbamate or carbonate formation, leading to a complex reaction mixture and low yield of the target product.

  • Hydrolysis: As mentioned, this compound readily reacts with water to decompose. This is a primary cause of low yield if moisture is not scrupulously excluded.

  • Reaction with Base: If a nucleophilic base (like a primary or secondary amine in excess) is used, it can react with the this compound.

  • Formation of Ureas (in amine reactions): If the initial carbamate product is unstable or if there is an excess of the amine starting material, the carbamate can sometimes react further to form a urea.

  • Decomposition of this compound: Thermal decomposition can occur if the reaction temperature is too high, leading to the release of phosgene and other degradation products.[3]

Q3: How does the choice of base impact the reaction yield?

The base plays a crucial role in scavenging the HCl byproduct generated during the reaction. The choice of base can significantly affect the reaction's success.

  • Sterically Hindered, Non-Nucleophilic Bases are Preferred: Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Their steric bulk minimizes their potential to act as nucleophiles and react with the this compound.

  • Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly in biphasic reaction conditions.

Base Typical Conditions Considerations Potential Impact on Yield
Triethylamine (TEA)1.1 - 1.5 equivalents, Anhydrous DCM or THFStandard choice, readily available.Generally good yields if moisture is excluded.
DIPEA (Hünig's base)1.1 - 1.5 equivalents, Anhydrous DCM or THFMore sterically hindered than TEA, reducing potential nucleophilic side reactions.Can improve yields with sensitive substrates compared to TEA.
PyridineStoichiometric or as solventCan act as a nucleophilic catalyst.May lead to side products and lower yields of the desired product.
NaHCO₃ / K₂CO₃Biphasic (e.g., DCM/water) or as a suspensionUseful for scavenging acid.Can be effective, but the presence of water in biphasic systems requires careful control of addition to minimize hydrolysis of the chloroformate.

Q4: My reaction seems to be stalling or not going to completion. What factors should I investigate?

An incomplete reaction can be due to several factors related to reactivity and reaction conditions.

  • Insufficient Reactivity of the Nucleophile: Sterically hindered or electron-poor amines and alcohols may react slowly.

  • Inadequate Temperature: While initial addition is often done at low temperatures (0 °C) to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.

  • Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

Parameter Troubleshooting Action Expected Outcome
Temperature After initial addition at 0 °C, allow the reaction to warm to room temperature. If still slow, consider gentle heating (e.g., 40 °C).Increased reaction rate.
Reaction Time Monitor the reaction by TLC/LC-MS every 1-2 hours.Determine if the reaction has reached completion or has stalled.
Solvent If solubility is an issue, consider a different anhydrous solvent in which all reactants are soluble.Improved reaction kinetics.

Q5: How does the solvent choice affect the reaction mechanism and yield?

This compound can react through two primary mechanisms: a bimolecular addition-elimination pathway or a unimolecular SN1-type ionization pathway. The dominant pathway is heavily influenced by the solvent's properties.[2][4]

  • Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate): These solvents favor the bimolecular addition-elimination mechanism, which is typically desired for the formation of carbamates and carbonates.

  • Polar Protic and Highly Ionizing Solvents (e.g., water, fluoroalcohols): These solvents can promote the SN1 pathway, leading to solvolysis and other side reactions, which will decrease the yield of your desired product.[2][4]

Solvent Polarity Typical Reaction Pathway Impact on Yield
Dichloromethane (DCM)Polar AproticAddition-EliminationGenerally high yields.
Tetrahydrofuran (THF)Polar AproticAddition-EliminationGood yields, good solvent for many organic compounds.
Ethyl AcetatePolar AproticAddition-EliminationGood yields, often used in workup procedures.
AcetonitrilePolar AproticAddition-EliminationCan be used, but ensure it is rigorously anhydrous.
Water, AlcoholsPolar ProticCan promote SN1/SolvolysisWill lead to significant hydrolysis and low yields of the desired product.

Experimental Protocols

General Protocol for Carbamate Synthesis

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (nitrogen or argon).

    • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.[2]

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add this compound (1.1 eq.) dropwise to the stirred amine solution via the dropping funnel over 15-30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Carbonate Synthesis

This protocol outlines a general procedure for the reaction of this compound with an alcohol or phenol.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Dissolve the alcohol or phenol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C.

  • Reaction:

    • Slowly add this compound (1.1 eq.) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Follow a similar workup procedure as described for the carbamate synthesis, adjusting the aqueous washes as necessary based on the properties of the product.

    • Purify the crude product by flash column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagent_quality Check Reagent Quality (this compound, Nucleophile, Solvent) start->reagent_quality reaction_conditions Verify Reaction Conditions (Anhydrous, Temperature) start->reaction_conditions incomplete_reaction Incomplete Reaction? reagent_quality->incomplete_reaction reaction_conditions->incomplete_reaction side_reactions Investigate Side Reactions (Hydrolysis, Byproducts) optimization Optimize Reaction Parameters (Base, Solvent, Time, Temp.) side_reactions->optimization purification_issue Issues with Purification? optimization->purification_issue incomplete_reaction->side_reactions Yes incomplete_reaction->optimization No purification_issue->optimization Yes success Improved Yield purification_issue->success No

Caption: A logical workflow for troubleshooting low yields in this compound reactions.

Reaction_Pathways cluster_desired Desired Pathway (Addition-Elimination) cluster_side Side Reaction Pathway (SN1/Solvolysis) start This compound + Nucleophile (NuH) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Carbamate/Carbonate + HCl intermediate->product Elimination of Cl- start_side This compound carbocation Acylium Ion Intermediate start_side->carbocation Ionization (promoted by polar protic solvents) solvolysis_product Solvolysis/Decomposition Products carbocation->solvolysis_product Reaction with Solvent

Caption: Competing reaction pathways for this compound.

References

optimizing reaction conditions for isopropenyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropenyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound in research and development?

This compound is a reactive chemical intermediate primarily used in organic synthesis. Its key applications include its use as a reagent for introducing the isopropenoxycarbonyl protecting group for amines, particularly in peptide synthesis.[1] It is also a valuable building block in the pharmaceutical and agrochemical industries for the creation of complex molecules.[2][3]

Q2: What are the main safety precautions to consider when working with this compound?

This compound is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and toxic if inhaled, ingested, or absorbed through the skin.[4] It is also moisture-sensitive and can decompose to produce toxic gases like hydrogen chloride and phosgene.[5][6] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Q3: How should this compound be properly stored?

Due to its reactivity and sensitivity to moisture, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as water and strong oxidants.[7] It is often supplied and stored as a solution in a dry, inert solvent like toluene to enhance stability.[7] There have been reports of chloroformates exploding when stored in a refrigerator, so careful adherence to storage guidelines is crucial.[8]

Q4: What are the common impurities found in this compound, and how can they affect my reaction?

Common impurities can include residual starting materials like isopropanol, reagents from synthesis such as phosgene, and decomposition products like hydrogen chloride and the corresponding carbonate.[4] The presence of these impurities can lead to side reactions, lower yields, and difficulties in purification of the desired product. For instance, residual HCl can catalyze unwanted side reactions, while water will hydrolyze the chloroformate.

Q5: How can I purify this compound?

Purification is typically achieved through distillation under reduced pressure.[2] However, care must be taken as chloroformates can be thermally unstable. Iron contaminants, often from phosgene, can catalyze decomposition during distillation.[5] To mitigate this, washing the crude chloroformate with an aqueous solution of an alkali metal halide, like sodium chloride, can help remove these iron impurities before distillation.[5]

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Improper Temperature Control Reactions involving chloroformates are often exothermic. Maintain the recommended reaction temperature using an appropriate cooling bath. Add reagents dropwise to control the reaction rate and temperature.[9]
Degraded Starting Material Verify the purity of this compound and other reactants using techniques like NMR or GC-MS before starting the reaction.
Suboptimal Reagent Stoichiometry Systematically vary the molar ratios of your reactants in small-scale trial reactions to find the optimal balance for product formation.[8]
Product Loss During Workup This compound and its products may have some solubility in the aqueous phase during extraction. Check the aqueous layer for your product.[3] Ensure thorough extraction with an appropriate organic solvent.
Premature Quenching or Decomposition Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction only upon completion. If the product is unstable, consider quenching early and proceeding immediately to workup.[10]
Formation of Side Products
Potential Cause Troubleshooting Steps
Reaction with Water (Hydrolysis) As mentioned for low yield, rigorous exclusion of moisture is critical to prevent the formation of isopropyl alcohol, CO2, and HCl.[4]
Decomposition Avoid excessive heating during the reaction and purification steps, as this can lead to the formation of toxic byproducts like phosgene and HCl.[5]
Side Reactions with Nucleophiles If your reaction mixture contains multiple nucleophilic sites, consider using protecting groups to selectively block unwanted reactions. The choice of solvent can also influence the reaction pathway; less nucleophilic solvents may reduce side reactions.[2]
Presence of Catalytic Impurities Acidic or basic impurities can catalyze side reactions. Purify starting materials and ensure the reaction is performed under neutral conditions unless a catalyst is intentionally added.

Experimental Protocols

Representative Synthesis of an Alkyl Chloroformate (Isopropyl Chloroformate)

This protocol describes the synthesis of isopropyl chloroformate, a related alkyl chloroformate, and can serve as a starting point for developing a procedure for this compound, with appropriate safety measures and modifications.

Materials:

  • Solid phosgene (or a solution of triphosgene)

  • Isopropanol

  • Dichloromethane (anhydrous)

  • Dimethylformamide (DMF, as an initiator/catalyst)[2][11]

  • Reaction vessel (e.g., three-necked flask) equipped with a stirrer, dropping funnel, and thermometer, under an inert atmosphere.

Procedure:

  • Preparation of Phosgene Solution: In the reaction vessel, dissolve an appropriate amount of solid phosgene in anhydrous dichloromethane.

  • Cooling: Cool the resulting solution to between -3°C and -1°C using a suitable cooling bath (e.g., ice-salt bath).[11]

  • Initiator Addition: Add a catalytic amount of dimethylformamide to the cooled phosgene solution while maintaining the temperature. Stir the mixture for 20-30 minutes.[11]

  • Preparation of Isopropanol Solution: In a separate flask, prepare a solution of isopropanol in anhydrous dichloromethane.

  • Reaction: Transfer the isopropanol solution to a dropping funnel. Add the isopropanol solution dropwise to the stirred phosgene solution in the reaction vessel. Carefully control the addition rate to maintain the reaction temperature between -3°C and -1°C.[11]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, excess phosgene and solvent can be removed under reduced pressure. The crude product should then be purified, typically by vacuum distillation.

Visual Guides

Troubleshooting_Workflow start Low Yield or Side Product Formation check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) start->check_moisture check_temp Verify Temperature Control (Exotherm, Cooling Bath) check_moisture->check_temp If moisture is excluded check_purity Assess Purity of Starting Materials check_temp->check_purity If temperature is controlled optimize_stoichiometry Optimize Reagent Stoichiometry check_purity->optimize_stoichiometry If materials are pure review_workup Review Workup Procedure (Extraction, Quenching) optimize_stoichiometry->review_workup If stoichiometry is optimized solution Improved Yield and Purity review_workup->solution If workup is efficient

Caption: A troubleshooting workflow for addressing low yields and side product formation.

Reaction_Pathway_Considerations substrate This compound + Nucleophile nucleophilic_solvent Nucleophilic Solvent (e.g., alcohols, water) ionizing_solvent Highly Ionizing Solvent (e.g., HFIP, TFE) add_elim Addition-Elimination (Bimolecular) nucleophilic_solvent->add_elim Dominant Pathway sn1 SN1 Pathway (Unimolecular) ionizing_solvent->sn1 Significant Contribution

Caption: Influence of solvent type on the reaction mechanism of this compound.[1][12]

References

preventing side reactions with isopropenyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isopropenyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 57933-83-2) is a reactive chemical intermediate used in organic synthesis.[1] Its primary applications include its use as a reagent for introducing the isopropenyloxycarbonyl (Ipoc) protecting group for amines and amino acids, particularly in peptide synthesis.[2][3] It is also used in the formation of ureas and other chemical intermediates.[1]

Q2: How should I properly handle and store this compound?

Due to its reactivity and instability, this compound requires careful handling and storage.

  • Handling : Always handle in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Use non-sparking tools and ensure all equipment is dry, as the compound is sensitive to moisture.[4]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, moisture, and sources of ignition.[4][5] It is thermally unstable and should be stored at low temperatures (≤ 0 °C is recommended), but not in a standard refrigerator, as explosions have been reported.[6][7][8][9] Protect from moisture to prevent decomposition.[6]

Q3: What are the main decomposition pathways for this compound?

This compound is highly sensitive to moisture and heat.[5][6]

  • Hydrolysis : It reacts with water, even moist air, to decompose into isopropanol, carbon dioxide (CO2), and corrosive hydrogen chloride (HCl) gas.[7][9][10][11]

  • Thermal Decomposition : When heated, it can release toxic and irritating gases and vapors, including phosgene and hydrogen chloride gas.[5][11]

  • Catalytic Decomposition : Contact with certain metals, especially iron, can catalyze its decomposition.[12][13]

Q4: this compound is used as a protecting group reagent. How does it work?

In peptide synthesis and other applications, this compound is used to introduce a protecting group on an amine. The amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. This results in the formation of a stable carbamate, which protects the amine from participating in subsequent reactions.[14][15][16] These reactions are typically conducted in the presence of a base to neutralize the HCl byproduct.[10][17]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Low or No Product Yield

Problem: My reaction with this compound resulted in a very low yield or no desired product.

Potential Cause Troubleshooting Steps & Solutions
Degraded Reagent This compound may have decomposed due to improper storage (exposure to moisture or high temperatures). Always use a fresh or properly stored reagent. Check the purity of the chloroformate before use if degradation is suspected.[5][6]
Presence of Water The reagent readily hydrolyzes. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8]
Incorrect Stoichiometry Ensure the molar ratios of the substrate, this compound, and base are correct. A slight excess of the chloroformate may be necessary.
Inefficient Base The reaction generates HCl, which must be neutralized.[10] Use a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the acid. Ensure the base is added appropriately (e.g., concurrently or pre-mixed with the substrate).[18]
Low Reaction Temperature While the reagent is unstable at high temperatures, the reaction may be too slow if the temperature is too low. Allow the reaction to proceed at the recommended temperature (often starting at 0 °C and warming to room temperature) for a sufficient duration.
Formation of Unexpected Byproducts

Problem: My reaction produced significant amounts of side products, complicating purification.

Potential Cause Troubleshooting Steps & Solutions
Reaction with Solvent Nucleophilic solvents (e.g., alcohols) can react with this compound to form carbonates.[12][17] Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1]
Double Addition For substrates with multiple nucleophilic sites, over-reaction can occur. Control the stoichiometry carefully by adding the this compound dropwise at a low temperature to improve selectivity.
Urethane Formation In peptide couplings, the mixed anhydride intermediate can be attacked at the carbonate moiety, leading to urethane byproduct formation.[19] Optimizing the reaction temperature and base can minimize this side reaction. Isopropyl chloroformate has been shown to result in less racemization compared to other chloroformates like ethyl or isobutyl chloroformate.[19]
Workup Issues The product may be unstable to the acidic or basic conditions used during the workup.[20] Test the stability of your product under the planned workup conditions on a small scale first. A neutral workup (e.g., washing with brine) is often preferred.

Data & Protocols

Physical and Chemical Properties

The following table summarizes key properties of isopropenyl and the related isopropyl chloroformate.

PropertyThis compoundIsopropyl Chloroformate
CAS Number 57933-83-2108-23-6[7]
Molecular Formula C₄H₅ClO₂C₄H₇ClO₂[7]
Molecular Weight 120.53 g/mol [1]122.55 g/mol [7]
Boiling Point 93 °C at 746 mmHg[1]108.3±9.0 °C at 760 mmHg[7]
Density 1.103 g/mL at 25 °C[1]~1.1 g/cm³[7]
Flash Point Not specified25.0±11.8 °C[7]
Reactivity Highly reactive with nucleophiles (amines, alcohols) and water.[3][5]Reacts violently with water; incompatible with alkalis, acids, amines, and alcohols.[6]
Key Experimental Protocol: Formation of an Isopropenyl Carbonate

This protocol describes a general procedure for the reaction of this compound with an alcohol to form an isopropenyl carbonate, adapted from literature procedures.[18]

Materials:

  • Alcohol substrate

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol (1.0 eq.) and triethylamine (1.1-1.2 eq.) in the anhydrous solvent.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition : Add this compound (1.0-1.1 eq.) to the dropping funnel. Add it dropwise to the stirred, cooled solution over 15-30 minutes.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to ambient temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching : Carefully quench the reaction by adding distilled water.

  • Workup : Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, distilled water, and finally, brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product as necessary, typically by flash column chromatography.

Visual Guides

General Reaction Pathway

The diagram below illustrates the general reaction of this compound with a nucleophile (e.g., an amine or alcohol) in the presence of a base to yield the protected product.

ReactionPathway cluster_reactants Reactants cluster_products Products IPC Isopropenyl Chloroformate Nuc Nucleophile (R-XH) Product Protected Product IPC->Product + Salt Base-HCl Salt Base Base (Et3N) Nuc->Product + Base->Product +

Caption: General reaction of this compound with a nucleophile.

Experimental Workflow

This workflow outlines the key steps for successfully setting up and performing a reaction with this compound.

ExperimentalWorkflow Start Start Setup Prepare Dry Glassware & Solvent Start->Setup Inert Establish Inert Atmosphere (N2) Setup->Inert Charge Add Substrate & Base Inert->Charge Cool Cool to 0 °C Charge->Cool AddIPC Add Isopropenyl Chloroformate Dropwise Cool->AddIPC React Stir and Warm to Room Temp AddIPC->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Quench & Workup Monitor->Workup Complete Purify Purify Product Workup->Purify End End Purify->End

Caption: Standard experimental workflow for reactions using this compound.

Troubleshooting Decision Tree

Use this logical diagram to troubleshoot common issues encountered in your reactions.

TroubleshootingTree P0 Problem: Low or No Yield Q1 Were anhydrous conditions used? P0->Q1 A1_No Action: Dry all glassware and solvents. Use inert gas. Q1->A1_No No Q2 Was the reagent stored properly? Q1->Q2 Yes A2_No Action: Use a fresh batch of reagent. Q2->A2_No No Q3 Was a suitable base used? Q2->Q3 Yes A3_No Action: Use a non-nucleophilic base like Et3N or DIPEA. Q3->A3_No No P1 Problem: Multiple Byproducts Q4 Was an aprotic solvent used? P1->Q4 A4_No Action: Switch to an inert solvent (DCM, THF). Q4->A4_No No Q5 Was addition performed slowly at 0 °C? Q4->Q5 Yes A5_No Action: Control addition rate and temperature to improve selectivity. Q5->A5_No No

Caption: A decision tree for troubleshooting common this compound reactions.

References

Technical Support Center: Purification of Products from Isopropenyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropenyl chloroformate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of reaction products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of isopropenyl carbamates and carbonates.

Issue 1: Low or No Product Recovery After Aqueous Workup

Possible Causes:

  • Product is water-soluble: Products with polar functional groups may have significant solubility in the aqueous phase.

  • Product degradation: The isopropenoxycarbonyl group may be sensitive to the pH of the aqueous wash solutions. Carbamates can be prone to hydrolysis, particularly under basic conditions.[1]

  • Emulsion formation: Formation of a stable emulsion during extraction can lead to product loss.

Solutions:

  • Test aqueous layer: Before discarding the aqueous layer, neutralize it and extract it with a different organic solvent to check for the presence of your product.

  • Brine wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help to "salt out" the organic product, reducing its solubility in the aqueous phase.

  • pH control: Maintain a neutral or slightly acidic pH during the workup to minimize hydrolysis of the carbamate.[1] Use of a weak base like sodium bicarbonate for neutralization is often recommended.[1]

  • Break emulsions: To break emulsions, you can try adding more brine, adding a small amount of a different organic solvent, or filtering the mixture through a pad of Celite.

Issue 2: Product Degradation During Silica Gel Chromatography

Possible Causes:

  • Acidity of silica gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The isopropenoxycarbonyl group may be labile under these conditions.

  • Prolonged exposure: Long residence times on the column can increase the likelihood of degradation.

Solutions:

  • Deactivate silica gel: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate).

  • Use alternative stationary phases: Consider using neutral alumina or a less acidic stationary phase like Florisil for purification.

  • Optimize chromatography conditions: Use a faster flow rate and an appropriate solvent system to minimize the time the compound spends on the column.

  • 2D TLC test: To check for stability on silica, spot your compound on a TLC plate, run it in one dimension, dry the plate, and then run it again in the second dimension (90 degrees to the first). If a new spot appears, it indicates degradation on the silica.

Issue 3: Difficulty in Removing Unreacted Starting Material (e.g., Amine or Alcohol)

Possible Causes:

  • Similar polarity: The starting material and product may have very similar polarities, making separation by chromatography challenging.

  • Incomplete reaction: A significant amount of unreacted starting material may be present.

Solutions:

  • Acid/Base wash: If the starting material is an amine, an acidic wash (e.g., dilute HCl) will protonate it, making it water-soluble and easily separable from the neutral carbamate product.[1] Conversely, if the starting material is an alcohol and the product is a carbonate, and you have acidic impurities, a basic wash (e.g., sodium bicarbonate) can be used.[1]

  • Optimize reaction conditions: Ensure the reaction goes to completion to minimize the amount of starting material in the crude product.

  • Dervatization: In some cases, the unreacted starting material can be derivatized to a compound with a significantly different polarity for easier separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include:

  • Unreacted starting materials: Such as the amine or alcohol nucleophile.

  • Diisopropenyl carbonate: Formed from the reaction of this compound with any residual water or from its decomposition.

  • Triethylamine hydrochloride: If triethylamine is used as a base, its salt will be a major byproduct.

  • Isopropanol and Carbon Dioxide: From the hydrolysis of this compound.[2]

Q2: What is the general stability of the isopropenoxycarbonyl protecting group?

A2: The isopropenoxycarbonyl group is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to cleavage under strongly acidic or basic conditions, and at elevated temperatures.[1] It is advisable to perform purification steps at or below room temperature.[1]

Q3: What are the recommended purification techniques for isopropenyl carbamates and carbonates?

A3: The choice of purification technique depends on the properties of the product:

  • Aqueous Workup/Extraction: This is the first step to remove water-soluble impurities like triethylamine hydrochloride. A typical workup involves washing the organic layer with water, a mild acid (like dilute HCl) to remove excess amine, a mild base (like saturated sodium bicarbonate solution) to remove any acidic byproducts, and finally with brine.

  • Flash Column Chromatography: This is a very common and effective method for purifying these products. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method to obtain high purity material. Common solvents for recrystallization of carbamates include ethanol, or mixtures like hexanes/ethyl acetate.

  • Distillation: For liquid and thermally stable carbonate products, vacuum distillation can be an effective purification method.

Q4: Can I use TLC to monitor the progress of my reaction and purification?

A4: Yes, Thin-Layer Chromatography (TLC) is an excellent tool for this purpose. You can monitor the consumption of the starting materials and the formation of the product. During purification by column chromatography, TLC is essential for identifying the fractions containing your desired product. A common stain for visualizing carbamates on a TLC plate is potassium permanganate.

Data Presentation

Table 1: Summary of Purification Methods for Isopropenyl Carbamates and Carbonates with Illustrative Data

Product TypePurification MethodTypical Crude Purity (%)Typical Final Purity (%)Typical Yield (%)Key Considerations
Isopropenyl Carbamate (Solid)Aqueous Workup & Recrystallization70-85>9875-90Choose a recrystallization solvent where the product has high solubility at high temperature and low solubility at low temperature.
Isopropenyl Carbamate (Oil)Aqueous Workup & Flash Chromatography60-80>9560-85Use a deactivated silica gel if the compound shows signs of degradation.
Isopropenyl Carbonate (Liquid)Aqueous Workup & Vacuum Distillation75-90>9980-95Ensure the product is thermally stable before attempting distillation.

Note: The purity and yield values are illustrative and can vary significantly depending on the specific reaction, substrates, and experimental conditions.

Experimental Protocols

Protocol 1: General Aqueous Workup for Isopropenyl Carbamate Synthesis

  • Quench the reaction: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with water: Transfer the mixture to a separatory funnel and wash with deionized water to remove water-soluble byproducts.

  • Acid wash (if an amine was used in excess): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the excess amine.

  • Base wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.

  • Brine wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography of an Isopropenyl Carbamate

  • Prepare the column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Load the sample: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction or a low-polarity solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or load it as a concentrated solution.

  • Elute: Start the elution with the low-polarity solvent and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

  • Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Troubleshooting_Workflow Start Start: Purification Issue Low_Recovery Low or No Product Recovery? Start->Low_Recovery Degradation Product Degradation Observed? Low_Recovery->Degradation No Water_Soluble Check for Water Solubility - Extract aqueous layer - Use brine wash Low_Recovery->Water_Soluble Yes Impurity_Removal Difficulty Removing Impurities? Degradation->Impurity_Removal No pH_Sensitivity Check pH Sensitivity - Use neutral/mildly acidic washes Degradation->pH_Sensitivity Yes Acid_Base_Wash Use Acid/Base Wash - Acid wash for excess amine - Base wash for acidic impurities Impurity_Removal->Acid_Base_Wash Yes End Purification Optimized Impurity_Removal->End No Emulsion Emulsion Formation - Add brine - Filter through Celite Water_Soluble->Emulsion Emulsion->End Silica_Stability Check Silica Stability (2D TLC) - Deactivate silica - Use alternative stationary phase pH_Sensitivity->Silica_Stability Silica_Stability->End Optimize_Chroma Optimize Chromatography - Change eluent system - Use different stationary phase Acid_Base_Wash->Optimize_Chroma Optimize_Chroma->End

Caption: Troubleshooting workflow for purification issues.

Purification_Decision_Tree Start Start: Crude Product Workup Aqueous Workup (Water, Acid/Base, Brine) Start->Workup Is_Solid Is the product a solid? Workup->Is_Solid Is_Liquid Is the product a liquid? Is_Solid->Is_Liquid No Recrystallize Recrystallization Is_Solid->Recrystallize Yes Chromatography Flash Column Chromatography Is_Liquid->Chromatography No or Thermally Labile Distillation Vacuum Distillation Is_Liquid->Distillation Yes & Thermally Stable Pure_Product Pure Product Recrystallize->Pure_Product Chromatography->Pure_Product Distillation->Pure_Product

References

managing isopropenyl chloroformate's sensitivity to moisture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropenyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this moisture-sensitive reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and safety of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in a question-and-answer format.

Problem Possible Cause Recommended Solution
Low or no reaction yield Degradation of this compound due to moisture exposure.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inaccurate quantification of the reagent.Use a freshly opened bottle of this compound or re-qualify the purity of older stock via titration or GC analysis.
Formation of unexpected byproducts Reaction with atmospheric or residual water, leading to the formation of isopropanol, carbon dioxide, and hydrochloric acid.[1][2][3]Work in a glovebox or use Schlenk line techniques to minimize exposure to air and moisture.[4]
Reaction with incompatible materials.Avoid contact with strong oxidizing agents, strong bases, and metals, especially iron, which can catalyze decomposition.[1][4]
Inconsistent results between experiments Variable moisture content in reagents or atmosphere.Standardize the procedure for drying solvents and glassware. Monitor the humidity in the laboratory environment.
Degradation of the reagent during storage.Store this compound in a tightly sealed container, under an inert atmosphere, and at the recommended refrigerated temperature (see storage guidelines below).
Reagent appears cloudy or contains solid precipitate Hydrolysis or polymerization has occurred.Do not use the reagent. Dispose of it according to your institution's hazardous waste disposal procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is highly sensitive to moisture and should be stored in a tightly sealed, corrosion-resistant container in a dry, cool, and well-ventilated area.[4] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (typically 2-8°C).[2] Some suppliers recommend storage at or below 0°C.[5] Avoid storing in refrigerators that are not explosion-proof, as explosions have been reported.[2][6]

Q2: What are the primary decomposition products of this compound when exposed to moisture?

A2: Upon contact with water, this compound hydrolyzes to form isopropanol, carbon dioxide (CO2), and hydrochloric acid (HCl).[1][2] In some conditions, toxic phosgene gas can also be released, particularly during thermal decomposition.[3][4]

Q3: What are the signs of degradation?

A3: Visual signs of degradation include a cloudy appearance or the presence of a solid precipitate in the liquid. A pungent, irritating odor may also become more pronounced due to the release of HCl.[2][7] For a quantitative assessment, the purity should be checked using analytical methods like Gas Chromatography (GC) or titration.

Q4: Can I use a solvent from a previously opened bottle for my reaction with this compound?

A4: It is strongly recommended to use anhydrous solvents from a freshly opened bottle or solvents that have been properly dried and stored over molecular sieves. Solvents from previously opened bottles can absorb atmospheric moisture, which will react with this compound and compromise your experiment.

Q5: What personal protective equipment (PPE) should I wear when handling this compound?

A5: Always handle this compound in a well-ventilated chemical fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] In case of potential inhalation, a respirator may be necessary.[4]

Quantitative Data Summary

ParameterValueSource(s)
Recommended Storage Temperature 2-8°C or ≤ 0°C[2][5]
Boiling Point 93°C at 746 mmHg[8]
Density 1.103 g/mL at 25°C[8]
Flash Point 43°F (6.1°C)[2]
Vapor Pressure 28 hPa at 20°C[2]

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
  • Preparation of Glassware: All glassware (e.g., reaction flasks, dropping funnels, stir bars) must be thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Inert Atmosphere: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon) using a Schlenk line or by working in a glovebox.

  • Solvent and Reagent Preparation: Use anhydrous solvents rated for moisture-sensitive reactions. Other reagents should also be dried and de-gassed as required by the specific reaction protocol.

  • Dispensing this compound: Use a dry, clean syringe or cannula to transfer the required amount of this compound from the storage bottle to the reaction vessel. The transfer should be done under a positive flow of inert gas.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

  • Work-up: Quench the reaction carefully, being mindful that excess this compound will react exothermically with aqueous solutions.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This is a general guideline; specific parameters may need to be optimized for your instrument.

  • Sample Preparation: In a dry vial under an inert atmosphere, prepare a dilute solution of the this compound in an anhydrous, non-reactive solvent (e.g., hexane or toluene).

  • GC Instrument Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).

    • Injector: Split/splitless injector, operated in split mode to avoid column overloading.

    • Injector Temperature: 200°C (or a temperature that ensures rapid volatilization without decomposition).

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation from impurities and solvent.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. Analyze the resulting chromatogram to determine the area percent of the this compound peak relative to any impurity peaks.

Visualizations

Hydrolysis_Pathway IPC This compound Intermediate Tetrahedral Intermediate IPC->Intermediate + H2O H2O Water (Moisture) H2O->Intermediate Products Decomposition Products Intermediate->Products Decomposition Isopropanol Isopropanol Products->Isopropanol CO2 Carbon Dioxide Products->CO2 HCl Hydrochloric Acid Products->HCl

Caption: Hydrolysis of this compound upon exposure to moisture.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Assemble under Inert Gas Dry_Glassware->Inert_Atmosphere Transfer_Reagent Transfer this compound (Syringe/Cannula) Inert_Atmosphere->Transfer_Reagent Anhydrous_Solvents Prepare Anhydrous Solvents Anhydrous_Solvents->Inert_Atmosphere Run_Reaction Execute Reaction under Inert Gas Transfer_Reagent->Run_Reaction Monitor_Progress Monitor Progress (TLC/GC) Run_Reaction->Monitor_Progress Quench Careful Quenching Monitor_Progress->Quench Extraction Extraction & Purification Quench->Extraction Troubleshooting_Tree Start Low Reaction Yield? Check_Moisture Moisture Contamination? Start->Check_Moisture Yes Other_Issue Investigate Other Parameters (Stoichiometry, Temperature, etc.) Start->Other_Issue No Check_Purity Reagent Purity Issue? Check_Moisture->Check_Purity No Solution_Moisture Use Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere Check_Moisture->Solution_Moisture Yes Solution_Purity Use Fresh Reagent or Verify Purity (GC/Titration) Check_Purity->Solution_Purity Yes Check_Purity->Other_Issue No

References

common impurities in isopropenyl chloroformate and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropenyl chloroformate. The information is presented in a question-and-answer format to directly address common issues and inquiries encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

This compound is a reactive chemical, and its purity can be influenced by the synthetic route and storage conditions. Common impurities can be categorized as follows:

  • Starting Materials: Residual amounts of reactants from the synthesis process are a primary source of impurities. The synthesis of this compound often involves the reaction of the enol form of acetone with phosgene.[1] Consequently, unreacted acetone and phosgene can be present in the final product.

  • Byproducts: Side reactions during synthesis can lead to the formation of byproducts. For instance, if isopropanol is present as an impurity in the starting materials or is formed during the process, it can react with this compound to produce isopropenyl isopropyl carbonate .

  • Degradation Products: this compound is susceptible to degradation, especially in the presence of moisture or elevated temperatures. Hydrolysis of this compound yields hydrogen chloride (HCl) .[1] Thermal decomposition can also lead to the formation of phosgene .

Q2: What are the typical concentration levels of these impurities?

While specific concentrations can vary between batches and suppliers, some general observations can be made based on related compounds and commercial specifications. For instance, a commercially available this compound product has been noted to have a purity of 95%.[1] For the closely related isopropyl chloroformate, typical specifications for impurities are often less than 0.1% for phosgene, less than 0.1% for acidity (as HCl), and less than 2% for alcohol or phenol content.[2] These figures can serve as a general reference for expected impurity levels.

Troubleshooting Guide

Q3: My reaction is giving unexpected side products. Could impurities in this compound be the cause?

Yes, impurities in this compound can significantly impact reaction outcomes. Here’s how common impurities can lead to unexpected side products:

  • Phosgene: Being a highly reactive electrophile, residual phosgene can react with nucleophiles in your reaction mixture. For example, if you are using an amine, phosgene can lead to the formation of ureas or other undesired phosgene-derived products.

  • Hydrogen Chloride (HCl): The presence of HCl can alter the pH of your reaction. This can be problematic for acid-sensitive functional groups, potentially leading to their degradation or unintended reactions. In base-catalyzed reactions, HCl will neutralize the base, potentially slowing down or inhibiting the desired transformation.

  • Acetone: Residual acetone can participate in side reactions, particularly in the presence of strong bases or acids, leading to aldol condensation products or other acetone-related impurities in your final product.

Q4: My reaction is sluggish or incomplete. How can impurities in this compound affect reaction kinetics?

Impurities can indeed be the culprit behind slow or incomplete reactions:

  • Hydrogen Chloride (HCl): In reactions that require a basic catalyst, such as the formation of carbamates from amines, the presence of HCl will consume the base, reducing its effective concentration and thereby slowing down the reaction rate.

  • Water (leading to HCl formation): this compound is moisture-sensitive. The presence of water will lead to its hydrolysis, generating HCl and reducing the available amount of the active reagent for your desired reaction.

Q5: How can I detect and quantify the common impurities in my this compound sample?

Several analytical techniques are well-suited for identifying and quantifying impurities in this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. A sample of the this compound is injected into the GC, where the components are separated based on their boiling points and interactions with the column. The mass spectrometer then provides mass-to-charge ratio information, allowing for the identification of the individual impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities that have distinct spectral signatures from this compound. By integrating the signals of the impurities and comparing them to the signal of the main compound, their relative concentrations can be determined.

Data Presentation

Table 1: Summary of Common Impurities in this compound and their Potential Effects

Impurity CategorySpecific ImpurityTypical OriginPotential Effects on Experiments
Starting Materials AcetoneUnreacted starting material from synthesisCan lead to side reactions (e.g., aldol condensation) and introduce impurities into the product.
PhosgeneUnreacted starting material from synthesisHighly reactive; can form unwanted byproducts with nucleophiles in the reaction mixture.
Byproducts Isopropenyl isopropyl carbonateReaction with residual isopropanolIntroduces a structurally similar impurity that may be difficult to separate from the desired product.
Degradation Products Hydrogen Chloride (HCl)Hydrolysis of this compoundAlters reaction pH, can catalyze side reactions, and may degrade acid-sensitive compounds.
PhosgeneThermal decompositionSimilar effects to residual phosgene from synthesis.

Experimental Protocols

Methodology for GC-MS Analysis of this compound Purity

This protocol provides a general framework for the analysis of volatile impurities in this compound. Instrument conditions should be optimized for your specific system and target impurities.

  • Sample Preparation:

    • Carefully dilute a small, accurately weighed sample of this compound in a dry, inert, and volatile solvent (e.g., dichloromethane, hexane). A typical concentration might be around 10 µg/mL.[3]

    • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) due to the toxicity and reactivity of this compound and its potential impurities.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated in split mode to avoid column overloading.

      • Injector Temperature: Typically set around 250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

      • Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) to separate volatile impurities like acetone, then ramp up to a higher temperature (e.g., 250-280 °C) to elute less volatile components.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

      • Mass Range: Scan a wide mass range (e.g., m/z 30-300) to detect a variety of potential impurities.

      • Data Acquisition: Collect data in full scan mode to identify unknown impurities.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a commercial mass spectral library (e.g., NIST, Wiley) for identification.

    • Quantify the impurities by integrating the peak areas and using an internal or external standard method for calibration.

Visualizations

Impurity_Formation_and_Effects cluster_synthesis Synthesis & Storage cluster_impurities Common Impurities cluster_effects Effects on Reactions Acetone Acetone (enol form) IPCF This compound Acetone->IPCF Reaction Phosgene Phosgene Phosgene->IPCF Reaction Res_Acetone Residual Acetone IPCF->Res_Acetone Incomplete Reaction Res_Phosgene Residual Phosgene IPCF->Res_Phosgene Incomplete Reaction IIPC Isopropenyl Isopropyl Carbonate IPCF->IIPC Reaction with Isopropanol HCl Hydrogen Chloride IPCF->HCl Hydrolysis/Decomposition Isopropanol Isopropanol Isopropanol->IIPC Moisture Moisture/Heat Moisture->HCl Side_Products Unwanted Side Products Res_Acetone->Side_Products Res_Phosgene->Side_Products Yield Reduced Yield/Purity IIPC->Yield HCl->Side_Products Kinetics Altered Reaction Kinetics HCl->Kinetics Deg_Phosgene Degradation Phosgene Deg_Phosgene->Side_Products

Figure 1. Logical relationship between the synthesis of this compound, the formation of common impurities, and their effects on experimental outcomes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilute in Dry, Inert Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identify Impurities via Mass Spectra Library Detection->Identification Quantification Quantify Impurities Identification->Quantification

Figure 2. A simplified experimental workflow for the analysis of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

References

dealing with the corrosivity of isopropenyl chloroformate byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropenyl chloroformate and its corrosive byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

IssuePossible Cause(s)Suggested Solution(s)
Unexpected Corrosion of Reaction Vessel (Glassware, Stir Bars) 1. Reaction with moisture to form HCl. 2. Thermal decomposition releasing corrosive gases. 3. Incompatible materials.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain recommended reaction temperatures. Avoid localized heating. 3. Use glassware (e.g., borosilicate glass) and PTFE-coated stir bars. Avoid contact with incompatible metals.
Product Degradation During Aqueous Workup The product is sensitive to the acidic conditions created by the hydrolysis of residual this compound.1. Before aqueous workup, quench the reaction mixture with a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) at low temperature (e.g., 0 °C). 2. Use a saturated sodium bicarbonate solution for the initial aqueous wash to neutralize any remaining acid.[1]
Vigorous Reaction or Fuming Upon Reagent Addition This compound is highly reactive, especially with nucleophiles and moisture.1. Add the reagent dropwise via a syringe or an addition funnel to a cooled (e.g., 0 °C) and well-stirred reaction mixture. 2. Ensure the reaction is under an inert atmosphere to prevent reaction with atmospheric moisture.
Low Yield of Desired Product 1. Deactivation of nucleophilic reagents by HCl byproduct. 2. Incomplete reaction.1. Use a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl generated during the reaction.[2] 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
White Precipitate Formation During Reaction Formation of hydrochloride salt of the base (e.g., triethylamine hydrochloride) used to scavenge HCl.This is expected and indicates the reaction is proceeding and the HCl scavenger is working. The salt can be removed by filtration or during aqueous workup.
Discoloration of the Reaction Mixture Potential decomposition of the reagent or product, or a side reaction.1. Ensure the reaction temperature is controlled. 2. Check the purity of the starting materials. 3. If the discoloration is significant and accompanied by other issues (e.g., low yield), consider alternative reaction conditions.

Frequently Asked Questions (FAQs)

1. What are the primary corrosive byproducts of this compound?

This compound reacts with water or moisture to produce hydrochloric acid (HCl) and isopropanol.[3][4] Upon heating, it can decompose to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[4]

2. How should I properly quench a reaction containing this compound before workup?

It is crucial to neutralize any unreacted this compound and the HCl byproduct. This can be achieved by slowly adding a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the cooled reaction mixture. Subsequently, a wash with a saturated aqueous solution of sodium bicarbonate can be performed to neutralize any remaining acidic components.[1][2]

3. What materials are compatible with this compound?

Due to its corrosive nature, especially in the presence of moisture, it is recommended to use glass (borosilicate) or PTFE (Teflon) equipment. Stainless steel may be susceptible to corrosion. Always consult a detailed chemical compatibility chart for specific materials.

4. What is the correct procedure for cleaning glassware after using this compound?

Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) in a fume hood to remove residual organic compounds. Then, it should be carefully washed with a basic solution (e.g., a dilute sodium hydroxide solution or a laboratory detergent) to neutralize any acidic residues, followed by thorough rinsing with water and drying.

5. How should I handle a spill of this compound?

For small spills, absorb the material with a non-combustible, inert absorbent material such as sand, dry lime, or soda ash.[5][6] Place the absorbed material into a sealed container for proper waste disposal. The area should then be ventilated and washed. For larger spills, evacuate the area and follow your institution's emergency procedures.[6]

6. What are the recommended storage conditions for this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] It should be stored separately from strong oxidizing agents and bases.[7]

Experimental Protocols

Protocol 1: Neutralization of this compound Byproducts in a Reaction Mixture

Objective: To safely neutralize corrosive byproducts prior to aqueous workup.

Materials:

  • Reaction mixture containing this compound and its byproducts.

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add 1.1 equivalents of triethylamine or DIPEA dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization of HCl.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid). Caution: Vent the separatory funnel frequently as CO₂ gas may evolve.[2]

    • Water.

    • Brine (to remove bulk water).[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Visualizations

Neutralization_Workflow start Reaction Completion cool Cool Reaction to 0 °C start->cool add_base Slowly Add Non-Nucleophilic Base (e.g., Triethylamine) cool->add_base stir Stir for 15-20 min at 0 °C add_base->stir workup Proceed to Aqueous Workup stir->workup end Purified Product workup->end Extraction, Drying, Concentration Troubleshooting_Corrosion decision decision issue Corrosion Observed in Reaction Vessel check_moisture Was the reaction run under inert atmosphere with dry glassware? issue->check_moisture solution solution check_temp Was the reaction temperature controlled? check_moisture->check_temp Yes solution_dry Action: Ensure anhydrous conditions in future experiments. check_moisture->solution_dry No check_materials Are all materials compatible? check_temp->check_materials Yes solution_temp Action: Implement better temperature monitoring and control. check_temp->solution_temp No solution_materials Action: Replace incompatible components with resistant materials (e.g., glass, PTFE). check_materials->solution_materials No end Consult further literature for specialized cases. check_materials->end Yes

References

Technical Support Center: Isopropenyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropenyl chloroformate reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and handle incomplete reactions, ensuring successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is incomplete. What are the common causes?

A1: Incomplete reactions with this compound can stem from several factors. The most common issues include:

  • Moisture: this compound is highly sensitive to moisture and can be rapidly hydrolyzed. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.[1]

  • Reagent Quality: The purity and stability of the this compound and the nucleophile (e.g., amine) are critical. Use freshly opened or properly stored reagents. Chloroformates can degrade over time, especially if exposed to moisture.[1]

  • Insufficient Base: A base is typically required to neutralize the HCl byproduct generated during the reaction with nucleophiles like amines.[2] If the base is too weak, not present in a sufficient stoichiometric amount, or is sterically hindered, the reaction may stall due to the buildup of ammonium salts, which are poor nucleophiles.

  • Low Nucleophilicity of the Substrate: Amines with significant steric hindrance or electron-withdrawing groups may exhibit reduced nucleophilicity, leading to slower or incomplete reactions.

  • Inadequate Temperature: While many reactions proceed at room temperature or below, some less reactive nucleophiles may require gentle heating to overcome the activation energy. However, be cautious, as heating can also promote side reactions.

  • Improper Stoichiometry: An incorrect ratio of this compound to the nucleophile can lead to incomplete conversion.

Q2: How can I monitor the progress of my reaction to determine if it's complete?

A2: The most common and effective methods for monitoring the reaction progress are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the consumption of the starting materials and the formation of the product.

    • Visualization: The starting this compound, your nucleophile (e.g., amine), and the resulting carbamate product should have different retention factors (Rf values).

    • Procedure: Spot the reaction mixture alongside the starting materials on a silica gel TLC plate.

    • Interpretation: As the reaction progresses, the spot corresponding to the starting materials should diminish while a new spot for the product appears. The reaction is considered complete when the limiting reagent spot is no longer visible.

  • ¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide a more quantitative assessment of the reaction's progress. You should observe the disappearance of the characteristic signals for the isopropenyl protons of the chloroformate and the appearance of new signals for the isopropenyl carbamate product.

Q3: My reaction has stalled. What can I do to drive it to completion?

A3: If you've determined that your reaction is incomplete, you can take several steps to encourage it to proceed:

  • Add More Reagent:

    • If you suspect the this compound has degraded due to moisture, adding another portion of fresh reagent may restart the reaction.

    • If the nucleophile is the limiting reagent and may have been consumed in side reactions, adding more of it could be beneficial. However, this will complicate purification.

  • Add More Base: If the reaction has generated a significant amount of HCl, the nucleophile may be protonated and rendered inactive. Adding more of a non-nucleophilic base can liberate the free nucleophile.

  • Increase the Temperature: Gently warming the reaction mixture can increase the reaction rate. However, monitor for the formation of byproducts by TLC, as higher temperatures can sometimes lead to decomposition or side reactions.

Troubleshooting Guide for Incomplete Reactions

This section provides a structured approach to diagnosing and resolving issues with incomplete this compound reactions.

Step 1: Reaction Monitoring and Diagnosis

Before taking any action, it's crucial to understand the state of your reaction.

Technique Observations for Incomplete Reaction Troubleshooting Steps
TLC Persistence of the starting material spot(s) after the expected reaction time.Co-spot the reaction mixture with your starting materials to confirm their identity.
¹H NMR Presence of characteristic peaks for this compound alongside product peaks.Integrate the peaks to quantify the conversion and decide on the next steps.
  • Sample Preparation: Prepare dilute solutions of your starting amine and the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the starting amine, and a co-spot of the amine and the reaction mixture, and the reaction mixture alone.

  • Elution: Develop the plate in an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation.

  • Visualization: Visualize the spots under UV light (if the compounds are UV-active) and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).

  • Analysis: The reaction is incomplete if the spot corresponding to the limiting starting material is still clearly visible.

Step 2: Driving the Reaction to Completion

The following diagram illustrates a decision-making workflow for handling a stalled reaction.

G cluster_0 Troubleshooting Incomplete Reaction start Incomplete Reaction Detected (via TLC/NMR) check_reagents Are starting materials still present? start->check_reagents add_reagent Consider adding more limiting reagent. check_reagents->add_reagent Yes check_base Is a non-nucleophilic base present and in sufficient quantity? check_reagents->check_base No add_reagent->check_base add_base Add more base (e.g., triethylamine, DIPEA). check_base->add_base No increase_temp Gently increase reaction temperature. Monitor for side products. check_base->increase_temp Yes add_base->increase_temp proceed_workup Proceed to work-up and purification. increase_temp->proceed_workup G cluster_1 General Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Quench and Wash) crude->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentrate (Rotary Evaporator) drying->concentration chromatography Column Chromatography (if necessary) concentration->chromatography pure_product Pure Product chromatography->pure_product G cluster_2 Addition-Elimination Mechanism reactants This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products Isopropenyl Carbamate + HCl intermediate->products Elimination of Cl-

References

Technical Support Center: Isopropenyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isopropenyl chloroformate (iPOC-Cl).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

A1: A base is essential for several reasons. Primarily, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction of this compound with nucleophiles like amines or alcohols. This prevents the protonation of the nucleophile, which would render it unreactive. Additionally, some bases can act as catalysts, accelerating the rate of reaction. The reaction proceeds via a nucleophilic acyl substitution, and the presence of a base is crucial for driving the equilibrium towards the product.

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the nature of your nucleophile and the desired reaction conditions.

  • For simple, unhindered primary and secondary amines or alcohols: Standard tertiary amines like triethylamine (TEA) or pyridine are often sufficient.

  • For sterically hindered or sensitive substrates: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA, Hünig's base) is recommended to avoid side reactions.[1]

  • For reactions where the product or starting material is sensitive to strong organic bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, often in a biphasic system.

Q3: Can the base react with the this compound itself?

A3: Yes, this is a potential side reaction, especially with less sterically hindered tertiary amines. While this compound is less reactive than an acid chloride, nucleophilic bases can attack the carbonyl carbon, leading to the formation of an unstable acylammonium intermediate and consumption of the reagent. This is a key reason for using non-nucleophilic bases like DIPEA with valuable or sensitive substrates.

Q4: What are the typical solvents used for these reactions?

A4: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the this compound. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate (EtOAc). The choice of solvent can influence reaction rates and the solubility of reactants and the hydrochloride salt of the base.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Product Yield 1. Inactive Nucleophile: The amine or alcohol may be protonated by residual acid. 2. Decomposition of iPOC-Cl: this compound is sensitive to moisture and can degrade. 3. Insufficient Basicity: The chosen base may not be strong enough to effectively scavenge the HCl. 4. Steric Hindrance: The nucleophile or base is too sterically hindered for the reaction to proceed efficiently.1. Ensure a stoichiometric amount of base is used. Consider adding a slight excess (1.1-1.2 equivalents). 2. Use fresh, high-purity this compound and ensure all glassware and solvents are anhydrous. 3. Switch to a stronger base. 4. For hindered nucleophiles, use a less hindered base if possible, or consider increasing the reaction temperature moderately. For hindered bases, ensure the reaction time is sufficient.
Formation of Unexpected Byproducts 1. Reaction with the Base: A nucleophilic base (e.g., TEA) may have reacted with the iPOC-Cl. 2. Over-reaction: In the case of diols or diamines, multiple acylations may occur. 3. Hydrolysis: Presence of water leads to the formation of isopropenyl carbonic acid, which is unstable.1. Switch to a non-nucleophilic base like DIPEA. 2. Use a controlled stoichiometry of iPOC-Cl (e.g., 1.0 equivalent) and add it slowly to the reaction mixture at a low temperature. 3. Rigorously dry all reagents, solvents, and glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction is Sluggish or Stalls 1. Low Reaction Temperature: The activation energy for the reaction is not being met. 2. Poor Solubility: Reactants or intermediates are not fully dissolved in the chosen solvent. 3. Weak Nucleophile: The amine or alcohol is not sufficiently reactive.1. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature or slightly higher). 2. Try a different solvent in which all components are fully soluble. 3. Consider using a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in addition to your primary base.
Product is Contaminated with Base Hydrochloride Salt 1. Incomplete Removal During Workup: The salt is not fully dissolving in the aqueous phase.1. Perform an aqueous workup, washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) to remove the amine salt, followed by a wash with saturated sodium bicarbonate solution and brine.

Data Presentation

The choice of base can significantly impact the yield of the desired carbamate or carbonate product. The following table provides an illustrative comparison of expected yields for the reaction of this compound with a model primary amine under various base conditions.

Disclaimer: The following data is illustrative and intended to demonstrate the relative performance of different bases based on their chemical properties. Actual yields may vary depending on the specific substrate, solvent, temperature, and reaction time.

Base pKa of Conjugate Acid Key Characteristics Expected Yield (%) Notes
Pyridine 5.25Nucleophilic catalyst85-95Can act as a catalyst, potentially increasing reaction rate.
Triethylamine (TEA) 10.75Non-nucleophilic, moderately hindered80-90A standard, cost-effective choice for many applications.
DIPEA (Hünig's Base) 11.0Non-nucleophilic, highly hindered90-99Ideal for sensitive or sterically demanding substrates to prevent base-related side reactions.[2][3]
Potassium Carbonate (K₂CO₃) 10.33 (pKa of HCO₃⁻)Inorganic, heterogeneous70-85Useful for substrates sensitive to organic amines; reaction may be slower due to heterogeneity.

Experimental Protocols

General Protocol for the Synthesis of an Isopropenyl Carbamate from a Primary Amine

This protocol describes a general method for the protection of a primary amine using this compound and a tertiary amine base.

Materials:

  • Primary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Tertiary amine base (e.g., triethylamine or DIPEA, 1.1 equivalents)

  • This compound (1.05 equivalents)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Dissolve the primary amine (1.0 equivalent) and the chosen tertiary amine base (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of iPOC-Cl: Slowly add this compound (1.05 equivalents) dropwise to the cooled, stirring solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue to stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Mandatory Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine/Alcohol and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_ipoc Slowly Add This compound cool->add_ipoc stir Stir and Monitor (e.g., by TLC) add_ipoc->stir quench Aqueous Quench stir->quench extract Extract and Wash quench->extract purify Dry and Purify extract->purify end end purify->end Isolated Product

Caption: General experimental workflow for reactions with this compound.

Troubleshooting_Logic start Low or No Product Yield? cause1 Moisture Present? (iPOC-Cl Hydrolysis) start->cause1 Yes cause2 Base-Related Issue? start->cause2 No sol1 Use Anhydrous Reagents/Solvents cause1->sol1 sol2a Increase Base Equivalents cause2->sol2a Insufficient Scavenging sol2b Switch to Non-Nucleophilic Base (e.g., DIPEA) cause2->sol2b Byproducts Observed cause3 Substrate Reactivity? cause2->cause3 No sol3a Increase Temperature or Reaction Time cause3->sol3a Sluggish Reaction sol3b Add Catalyst (e.g., DMAP) cause3->sol3b Weak Nucleophile

Caption: A decision tree for troubleshooting low-yield reactions.

References

Navigating Temperature Control in Isopropenyl Chloroformate Transformations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl chloroformate (IPCF) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the isopropenyloxycarbonyl (Ipoc) protecting group and for the activation of carboxylic acids. However, its reactivity and thermal sensitivity demand precise temperature control to ensure optimal reaction outcomes and prevent undesirable side reactions. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions regarding temperature management in IPCF-mediated transformations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

This compound is thermally unstable and moisture-sensitive.[1][2] It is crucial to store it in a tightly sealed container in a refrigerator, typically between 2°C and 8°C, to minimize decomposition.[1] Some sources may recommend storage at or below 0°C.[2] Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.

Q2: Why is my reaction with this compound turning dark or producing gas?

Decomposition of this compound can occur, especially at elevated temperatures, leading to the formation of byproducts and the release of toxic and corrosive gases such as hydrogen chloride and phosgene.[3][4] Discoloration and gas evolution are strong indicators of decomposition. It is imperative to conduct these reactions in a well-ventilated fume hood and to maintain the recommended low-temperature conditions.

Q3: At what temperature should I perform the protection of an amine with this compound?

The protection of amines to form carbamates is a common application of IPCF. These reactions are typically carried out at low temperatures to control the reactivity of the chloroformate and minimize side reactions. A general starting point is to cool the reaction mixture to 0°C or even lower (e.g., -15°C) before the dropwise addition of this compound.[5][6] After the initial addition, the reaction may be allowed to slowly warm to room temperature.

Q4: Can I run my this compound-mediated reaction at room temperature?

While some protocols for similar chloroformates may mention room temperature conditions, it is generally not recommended for this compound due to its instability.[2][7] Running the reaction at elevated temperatures increases the risk of decomposition and the formation of impurities. Low-temperature control is a key factor for achieving high yields and purity.

Q5: What are the common side reactions associated with improper temperature control?

Poor temperature control can lead to several undesirable outcomes:

  • Decomposition: As mentioned, IPCF can decompose, reducing the amount of active reagent and introducing impurities.

  • Over-reaction/Byproduct Formation: In reactions like the formation of mixed anhydrides for peptide synthesis, elevated temperatures can promote side reactions, such as the formation of urethanes.[8]

  • Hydrolysis: this compound reacts with water to produce isopropanol and hydrogen chloride.[3][9] Exothermic reactions can accelerate this hydrolysis if moisture is present.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on temperature-related causes and solutions.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low or No Product Yield 1. Decomposition of IPCF: The reagent may have decomposed due to improper storage or addition to a reaction mixture at too high a temperature. 2. Reaction Too Cold: The activation energy for the desired transformation may not be reached if the temperature is kept too low for an extended period.1. Ensure IPCF is fresh and has been stored correctly. Cool the reaction vessel to 0°C or below before adding the chloroformate. Add the reagent slowly and monitor the internal temperature. 2. After the initial low-temperature addition, consider allowing the reaction to slowly warm to room temperature and monitor the progress by TLC or another appropriate analytical technique.
Formation of Multiple Unidentified Byproducts 1. IPCF Decomposition: Side products from the decomposition of the chloroformate can contaminate the reaction mixture. 2. Exothermic Reaction: A rapid increase in temperature upon addition of IPCF can lead to uncontrolled side reactions.1. Maintain a consistently low temperature throughout the addition of IPCF. 2. Add the IPCF dropwise using a syringe pump to control the rate of addition and maintain a stable internal temperature. Ensure efficient stirring.
Reaction Stalls or is Incomplete 1. Insufficient Thermal Energy: After the initial exothermic reaction, the temperature may be too low for the reaction to proceed to completion.1. Once the addition of IPCF is complete and the initial exotherm has subsided, allow the reaction to gradually warm to room temperature or slightly above (e.g., 40°C), while carefully monitoring for any signs of decomposition.[7]
Inconsistent Results Between Batches 1. Variation in Cooling Efficiency: Inconsistent cooling bath temperatures or stirring rates can lead to different reaction temperature profiles.1. Use a cryostat or a well-maintained ice/salt bath for consistent low-temperature control. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Amine as an Isopropenyl Carbamate
  • Dissolve the amine substrate and a suitable base (e.g., triethylamine, diisopropylethylamine, 1.1-1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the stirred mixture over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction at 0°C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Formation of a Mixed Anhydride for Peptide Coupling
  • Dissolve the N-protected amino acid (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF or dichloromethane.

  • Cool the solution to -15°C using an acetone/dry ice bath.

  • Add this compound (1.0 equivalent) dropwise, maintaining the temperature at -15°C.

  • Stir the mixture at -15°C for 10-15 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in the same solvent at 0°C.

  • Add the solution of the amino acid ester to the pre-formed mixed anhydride at -15°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work up the reaction as described in Protocol 1.

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams have been generated.

G cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction Progression cluster_workup Workup & Purification dissolve Dissolve Substrate & Base cool Cool to 0°C dissolve->cool add_ipcf Add IPCF Dropwise cool->add_ipcf monitor_temp Monitor Temperature add_ipcf->monitor_temp stir_cold Stir at 0°C add_ipcf->stir_cold warm_rt Warm to Room Temp stir_cold->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench Reaction monitor_tlc->quench Reaction Complete extract Extract Product quench->extract purify Purify extract->purify

Caption: Workflow for Amine Protection using IPCF.

Caption: Troubleshooting Logic for IPCF Reactions.

References

Technical Support Center: Isopropenyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropenyl chloroformate.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I performed a reaction with this compound and my nucleophile (amine/alcohol), but after work-up, I have a very low yield of my desired carbamate or carbonate product. What could have gone wrong?

Answer:

Low or no yield in these reactions can stem from several factors. A systematic troubleshooting approach is recommended.

Possible Causes and Solutions:

  • Moisture Contamination: this compound is highly sensitive to moisture and will rapidly hydrolyze to acetone, CO2, and HCl. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere, and use anhydrous solvents.

  • Reagent Quality: The this compound may have degraded during storage. It is recommended to use fresh or properly stored reagent. Purity can be checked by 1H NMR if possible.

  • Insufficient Base: For reactions with amine or alcohol hydrochlorides, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is crucial to neutralize the HCl generated and drive the reaction to completion.

  • Reaction Temperature: While many reactions proceed at room temperature, some less reactive nucleophiles may require gentle heating. Conversely, highly exothermic reactions may need to be cooled to prevent side reactions.

  • Product Loss During Work-up: Your product might be partially or fully soluble in the aqueous wash solutions. See the troubleshooting section on product loss during work-up.

Troubleshooting Workflow:

low_yield start Low Product Yield check_moisture Verify Anhydrous Conditions start->check_moisture check_reagent Assess Reagent Quality check_moisture->check_reagent check_base Confirm Stoichiometry of Base check_reagent->check_base check_temp Optimize Reaction Temperature check_base->check_temp check_workup Investigate Work-up Procedure check_temp->check_workup solution Improved Yield check_workup->solution

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of an Emulsion During Aqueous Work-up

Question: When I add the aqueous solution to my reaction mixture during work-up, I'm getting a persistent emulsion that won't separate. How can I break it?

Answer:

Emulsion formation is a common issue, especially when the reaction mixture contains salts, polar solvents, or fine precipitates.

Strategies to Break Emulsions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.

  • Change in pH: Carefully adding a small amount of dilute acid or base can sometimes disrupt the emulsion by changing the charge of the species at the interface.

  • Filtration: If a fine precipitate is suspected to be stabilizing the emulsion, filtering the entire mixture through a pad of Celite® or glass wool may resolve the issue.

  • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes help.

  • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period with occasional gentle swirling can lead to separation.

Emulsion Breaking Flowchart:

emulsion start Persistent Emulsion Formed add_brine Add Saturated NaCl (Brine) start->add_brine change_ph Adjust pH (Dilute Acid/Base) add_brine->change_ph If no separation separated Layers Separated add_brine->separated Success filtration Filter through Celite® change_ph->filtration If no separation change_ph->separated Success add_solvent Add a Different Organic Solvent filtration->add_solvent If no separation filtration->separated Success patience Allow to Stand add_solvent->patience If no separation add_solvent->separated Success patience->separated Success

Caption: A step-by-step guide to breaking emulsions during work-up.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction involving this compound?

A1: The quenching procedure depends on the scale of the reaction and the nature of the reactants and products. A common and effective method is the slow, controlled addition of the reaction mixture to a cold (0 °C) aqueous solution of a weak base, such as sodium bicarbonate or ammonia. This will neutralize the unreacted this compound and any HCl generated. For larger scale reactions, quenching with a cold, dilute solution of ammonia in an appropriate organic solvent can also be effective. Always perform the quench in a well-ventilated fume hood, as toxic gases can be released.

Q2: My product seems to be hydrolyzing during the aqueous work-up. How can I prevent this?

A2: If your carbamate or carbonate product is sensitive to hydrolysis, minimize its contact time with the aqueous phase. Use cold wash solutions and perform the extractions quickly. Ensure the pH of the aqueous washes is appropriate for your product's stability; for many carbamates, a neutral to slightly basic pH is preferred. After the aqueous wash, promptly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

Q3: What are the common byproducts in this compound reactions, and how can I remove them?

A3: Common byproducts include:

  • Symmetrical ureas or carbonates: Formed if the nucleophile reacts with an already formed carbamate or carbonate. These can often be removed by column chromatography.

  • Unreacted starting materials: Can be removed by appropriate aqueous washes (e.g., dilute acid to remove a basic amine starting material) or chromatography.

  • Products of hydrolysis: Primarily acetone and isopropanol, which are typically removed during solvent evaporation.

Q4: Can I use a strong base like sodium hydroxide to quench the reaction?

A4: It is generally not recommended to use strong bases like sodium hydroxide for quenching, as they can promote the hydrolysis of the desired product. A milder base like sodium bicarbonate is usually sufficient to neutralize excess reagent and acid without significantly affecting the product.

Data Presentation

Table 1: Properties of this compound and Common Reagents

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
This compound120.53931.103Flammable, toxic, corrosive, water-reactive
Triethylamine101.1989.50.726Flammable, corrosive
Diisopropylethylamine129.24126.50.742Flammable, corrosive
Dichloromethane84.9339.61.33Suspected carcinogen
Ethyl Acetate88.1177.10.902Flammable, irritant

Table 2: Recommended Quenching and Washing Solutions

PurposeSolutionRationale
Quenching Saturated aq. Sodium BicarbonateNeutralizes excess this compound and HCl without being overly basic.
Quenching Dilute aq. AmmoniaEffective for quenching and can help remove some acidic impurities.
Washing WaterRemoves water-soluble salts and impurities.
Washing Brine (Saturated aq. NaCl)Helps to break emulsions and reduces the solubility of the organic product in the aqueous layer.
Washing Dilute aq. HClRemoves unreacted basic amines.
Washing Dilute aq. Sodium BicarbonateRemoves unreacted acidic starting materials or byproducts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Isopropenyl Carbamate from a Primary or Secondary Amine

  • Reaction Setup: To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Addition of this compound: Slowly add this compound (1.05 eq.) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Slowly pour the reaction mixture into a cold (0 °C) saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for the Synthesis of an Isopropenyl Carbonate from an Alcohol

  • Reaction Setup: To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, cool the mixture to 0 °C.

  • Addition of this compound: Slowly add this compound (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with the reaction solvent and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with dilute aqueous HCl (to remove the base), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography.

avoiding polymerization during storage of isopropenyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding polymerization and other stability issues during the storage and handling of isopropenyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a reactive organic compound used in chemical synthesis. Its instability is a primary concern due to its tendency to undergo decomposition or unwanted polymerization, which can affect its purity and reactivity in downstream applications. The presence of a vinyl group in its structure makes it susceptible to polymerization.

Q2: How is this compound stabilized for storage?

To prevent spontaneous polymerization, this compound is typically supplied with a stabilizer. A common inhibitor used is Butylated Hydroxytoluene (BHT) at a concentration of approximately 100 ppm.[1] BHT is a free-radical scavenger that effectively inhibits the initiation of polymerization of vinyl compounds.[2][3]

Q3: Does hazardous polymerization of this compound occur?

There is conflicting information regarding the hazardous polymerization of this compound. Some safety data sheets (SDS) state that hazardous polymerization does not occur for the stabilized product.[4] However, the fact that it is sold with a stabilizer indicates a potential for polymerization if the inhibitor is depleted or if the product is stored improperly. Therefore, it is crucial to handle and store the compound with care to prevent the initiation of polymerization.

Q4: What are the ideal storage conditions for this compound?

Proper storage is critical to maintain the stability of this compound. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4] Specific recommendations often include refrigeration at 2-8°C.Low temperatures slow down the rate of potential decomposition and polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Excludes oxygen, which can participate in the formation of radicals that initiate polymerization.
Container Keep in a tightly sealed, original container.[4]Prevents exposure to moisture and atmospheric gases.
Light Protect from light.Light can provide the energy to initiate radical formation and subsequent polymerization.

Q5: What are the signs of polymerization or decomposition?

Users should be vigilant for any changes in the appearance or properties of this compound, which may indicate polymerization or degradation. These signs can include:

  • Increased viscosity or solidification: The formation of polymers will lead to a noticeable increase in viscosity, potentially resulting in the material becoming syrupy or solid.

  • Color change: The appearance of a yellow or brown tint in the normally colorless liquid can be a sign of decomposition.

  • Presence of a precipitate: The formation of solid particles within the liquid is an indication of polymer formation.

  • Pressure buildup in the container: Decomposition can sometimes lead to the evolution of gases, causing pressure to build up in a sealed container.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and use of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Increased Viscosity or Solidification Polymerization has occurred.- Do not use the material. The presence of polymers will interfere with stoichiometric calculations and may introduce impurities into your reaction. - Dispose of the material safely according to your institution's hazardous waste disposal procedures. - Review your storage conditions. Ensure the material was stored at the recommended temperature, under an inert atmosphere, and protected from light. - Check the age of the product. Older material may have depleted stabilizer levels.
Discoloration (Yellowing) Decomposition of the product.- Assess the extent of discoloration. A faint yellowing may not significantly impact some applications, but significant color change indicates substantial degradation. - Consider purification if essential. However, distillation of unstable compounds like chloroformates can be hazardous and should only be attempted by experienced chemists with appropriate safety precautions. - If in doubt, do not use. It is safer to use a fresh, unopened bottle.
Cloudiness or Precipitate Formation Onset of polymerization or hydrolysis due to moisture contamination.- Do not use the material. - Verify that the container was properly sealed. - Ensure that all glassware and transfer equipment were scrupulously dried before coming into contact with the chloroformate.
Pressure Buildup in the Container Decomposition leading to gas formation.- Handle with extreme caution. Open the container slowly in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield. - Do not store for extended periods after opening. Once the seal is broken, the risk of decomposition increases.

Experimental Protocols

Protocol 1: Visual Inspection of this compound

  • Safety First: Before handling, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All work should be conducted in a certified chemical fume hood.

  • Retrieve from Storage: Carefully remove the this compound container from its recommended storage location (e.g., refrigerator).

  • Allow to Equilibrate: If refrigerated, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces, which could introduce water into the product.

  • Visual Examination:

    • Observe the color of the liquid. It should be clear and colorless.

    • Check for any particulate matter or cloudiness .

    • Gently tilt the container to assess the viscosity . It should flow freely like a low-viscosity liquid.

  • Documentation: Record the date of inspection and your observations in your lab notebook.

  • Return to Storage: If the material passes inspection, securely recap the container, purge with an inert gas if possible, and return it to its proper storage location.

Visualizations

logical_workflow cluster_storage Storage and Handling cluster_troubleshooting Troubleshooting storage_conditions Store at 2-8°C under inert atmosphere, protected from light and moisture visual_inspection Regular Visual Inspection (Color, Viscosity, Clarity) storage_conditions->visual_inspection signs_of_polymerization Signs of Polymerization? (Increased viscosity, solids, color change) visual_inspection->signs_of_polymerization action_polymerization Do Not Use! Dispose of Safely signs_of_polymerization->action_polymerization Yes action_ok Proceed with Experiment signs_of_polymerization->action_ok No caption Troubleshooting Workflow for this compound Storage signaling_pathway cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Mechanism cluster_polymerization Polymerization initiator Initiator (e.g., Light, Heat, Impurities) radical Free Radical (R.) initiator->radical Generates bht BHT (Stabilizer) radical->bht Reacts with monomer Isopropenyl Chloroformate Monomer radical->monomer Initiates stable_radical Stable, Non-reactive Radical bht->stable_radical Scavenges polymer Polymer Chain monomer->polymer Propagates to form caption Simplified Mechanism of Polymerization Inhibition by BHT

References

Technical Support Center: Isopropenyl Chloroformate in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using isopropenyl chloroformate as a coupling reagent in peptide synthesis.

Troubleshooting Guide

Issue 1: Low Coupling Yield or Incomplete Reaction

Question: My peptide coupling reaction with this compound is resulting in a low yield of the desired peptide, and I see a significant amount of unreacted starting amino acid. What are the possible causes and solutions?

Answer:

Low coupling efficiency can stem from several factors related to the activation step or the coupling conditions. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Inefficient Mixed Anhydride Formation: The initial activation of the N-protected amino acid with this compound is critical.

    • Temperature: Ensure the activation reaction is carried out at a low temperature, typically between -15°C and 0°C, to form the mixed anhydride without significant decomposition.[1]

    • Base Selection: The choice of a tertiary base is crucial. N-methylmorpholine (NMM) is a commonly used base for this step.[1] Ensure the base is pure and added stoichiometrically.

    • Reagent Quality: this compound can degrade upon exposure to moisture. Use a fresh bottle or a properly stored aliquot. Ensure all solvents, like tetrahydrofuran (THF) or dichloromethane (DCM), are anhydrous.

  • Instability of the Mixed Anhydride: While mixed anhydrides from isopropyl chloroformate are noted to be relatively stable, they can still decompose over time.[2]

    • Reaction Time: Use the generated mixed anhydride for the coupling step promptly after its formation. Prolonged waiting times, especially if the temperature rises, can lead to degradation.

  • Suboptimal Coupling Conditions: The reaction between the mixed anhydride and the incoming amino component is also sensitive to reaction conditions.

    • Temperature: While some protocols suggest allowing the reaction to warm to room temperature, for difficult couplings, maintaining a lower temperature for a longer duration might be beneficial to prevent side reactions.[1]

    • Steric Hindrance: If coupling a bulky amino acid, the reaction may be sluggish. Consider increasing the reaction time or using a slight excess of the activated amino acid.

  • Solid-Phase Synthesis Issues: For solid-phase peptide synthesis (SPPS), physical factors can impede the reaction.

    • Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent before the coupling step. Poor swelling can limit the accessibility of the reactive sites.[3]

    • Mixing: Inadequate mixing of the resin during the reaction can lead to incomplete coupling.

Experimental Workflow for Troubleshooting Low Yield:

G cluster_start Start: Low Coupling Yield cluster_activation Activation Step cluster_coupling Coupling Step cluster_result Outcome start Low Yield Observed check_reagents Verify Reagent Quality (this compound, Solvent, Base) start->check_reagents check_temp_activation Optimize Activation Temperature (-15°C to 0°C) check_reagents->check_temp_activation Reagents OK check_time Use Mixed Anhydride Promptly check_temp_activation->check_time Temp Optimized check_temp_coupling Adjust Coupling Temperature and Time check_time->check_temp_coupling Used Promptly check_resin Ensure Proper Resin Swelling (SPPS) check_temp_coupling->check_resin Still Low Yield end_ok Yield Improved check_temp_coupling->end_ok Yield Improved check_resin->end_ok Optimized G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling A N-Protected Amino Acid D Mixed Anhydride Intermediate A->D -15°C B This compound B->D -15°C C Tertiary Base (NMM) C->D -15°C F Dipeptide D->F E Amino Acid / Peptide (with free amine) E->F G By-products (Isopropanol, CO2) F->G

References

Validation & Comparative

A Head-to-Head Comparison: Isopropenyl Chloroformate vs. Boc-Anhydride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Amine Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. The protection of amines, a common and highly reactive functional group, is a critical step that dictates the success of many synthetic routes. Among the plethora of available reagents, Boc-anhydride has established itself as a gold standard due to its reliability and versatility. This guide provides a comprehensive comparison of Boc-anhydride with a less common alternative, isopropenyl chloroformate, offering a detailed analysis of their respective properties, performance, and experimental protocols to aid researchers in making informed decisions.

Executive Summary: A Tale of Two Reagents

Boc-anhydride (di-tert-butyl dicarbonate) is a widely adopted reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. Its popularity stems from the stability of the resulting Boc-carbamate under a broad range of conditions and the facility of its removal under mild acidic conditions. In contrast, this compound is a more specialized reagent. While it reacts readily with amines to form isopropenyl carbamates, its application as a standard protecting group is not as extensively documented in the scientific literature. This comparison aims to shed light on the practical considerations for employing each reagent.

Quantitative Data at a Glance

For a quick reference, the following table summarizes the key quantitative data for both this compound and Boc-anhydride.

PropertyThis compoundBoc-Anhydride (Di-tert-butyl dicarbonate)
CAS Number 57933-83-2[1][2]24424-99-5[3]
Molecular Formula C₄H₅ClO₂[2]C₁₀H₁₈O₅[4]
Molecular Weight 120.53 g/mol [1][2]218.25 g/mol [3][4]
Appearance Colorless liquid[5]Colorless solid or oil[4][6]
Boiling Point 93 °C at 746 mmHg[1]56-57 °C at 0.5 mmHg[3][4]
Melting Point Not readily available22-24 °C[3][4]
Density 1.103 g/mL at 25 °C[1]~0.95 g/cm³[4]
Protection Conditions Typically basic (e.g., NaHCO₃) in a biphasic system (e.g., EtOAc/water)[1]Flexible: basic (e.g., NaOH, TEA, DMAP), aqueous or anhydrous solvents (e.g., THF, DCM, ACN)[7][8]
Deprotection Conditions Not extensively documented; likely acidic or specialized conditionsMild acidic conditions (e.g., TFA in DCM, HCl in dioxane)[8][9][10]

Reaction Mechanisms and Logical Workflow

To visualize the chemical transformations and decision-making process, the following diagrams are provided.

Amine_Protection_Mechanisms Reaction Mechanisms for Amine Protection cluster_Boc Boc-Anhydride Protection cluster_iPOC This compound Protection Boc_start Amine (R-NH₂) + Boc₂O Boc_intermediate Tetrahedral Intermediate Boc_start->Boc_intermediate Nucleophilic Attack Boc_product Boc-protected Amine (R-NHBoc) + t-BuOH + CO₂ Boc_intermediate->Boc_product Collapse & Decomposition iPOC_start Amine (R-NH₂) + iPOC-Cl iPOC_intermediate Tetrahedral Intermediate iPOC_start->iPOC_intermediate Nucleophilic Attack iPOC_product iPOC-protected Amine (R-NH-iPOC) + HCl iPOC_intermediate->iPOC_product Elimination of Cl⁻

Caption: General mechanisms for amine protection.

Protecting_Group_Workflow Workflow for Selecting an Amine Protecting Group start Define Synthetic Goal substrate_analysis Analyze Substrate: - Steric hindrance - Electronic effects - Other functional groups start->substrate_analysis stability_check Consider Downstream Reaction Conditions: - Acidity/Basicity - Nucleophiles/Electrophiles - Hydrogenation substrate_analysis->stability_check boc_path Boc-Anhydride stability_check->boc_path Need acid-lability & base/hydrogenation stability ipoc_path This compound stability_check->ipoc_path Investigational/Specialized Use deprotection_strategy Plan Deprotection Step boc_path->deprotection_strategy TFA, HCl ipoc_path->deprotection_strategy Requires optimization end Final Protected Product deprotection_strategy->end

Caption: Decision workflow for amine protection.

Detailed Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for amine protection using Boc-anhydride and this compound.

Protocol 1: Amine Protection using Boc-Anhydride

This protocol is a general procedure for the N-Boc protection of a primary or secondary amine.[7][8][11]

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide) (1.2 - 3.0 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or a biphasic mixture with water)

  • Magnetic stirrer and appropriate glassware

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. If using an aqueous biphasic system, dissolve the amine in a mixture of the organic solvent and an aqueous base solution.

  • If using an organic base like TEA or DIPEA, add it to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Boc-anhydride (1.1 - 1.5 eq) to the stirred solution portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • If a biphasic system was used, separate the organic layer. If a single organic solvent was used, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

  • Purify by flash column chromatography if necessary.

Protocol 2: Amine Protection using this compound

This protocol is based on a procedure for urea formation, adapted for the protection of an amine.[1]

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnetic stirrer and appropriate glassware

Procedure:

  • Dissolve the amine (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask.

  • Stir the biphasic mixture vigorously.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-isopropenyl protected amine.

  • Purify by flash column chromatography if necessary.

Protocol 3: Deprotection of a Boc-Protected Amine

This is a standard procedure for the acidic removal of the Boc group.[8][9][10]

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and appropriate glassware

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v). Gas evolution (CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.

Performance Comparison and Practical Considerations

Boc-Anhydride: The Versatile Workhorse

  • Ease of Use and Versatility: Boc-anhydride is a solid that is easy to handle (though it has a low melting point) and is soluble in a wide range of organic solvents.[3][4] The protection reaction is generally high-yielding and can be performed under various conditions, making it adaptable to a wide array of substrates.[7][8]

  • Stability and Orthogonality: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation. This orthogonality to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis) is a cornerstone of modern synthetic strategy, especially in peptide synthesis.

  • Deprotection: The removal of the Boc group is typically straightforward, using mild acidic conditions that are often compatible with other functional groups.[8][9][10] The byproducts of the deprotection are volatile (isobutylene and carbon dioxide), which simplifies purification.

  • Safety: Boc-anhydride is an irritant and a flammable solid.[3][12] The deprotection reaction evolves gas and should be performed in a well-ventilated fume hood.[3]

This compound: A Niche Reagent

  • Reactivity: As a chloroformate, this compound is a reactive acylating agent.[13] The reaction with amines is expected to be rapid.

  • Stability and Deprotection: There is a significant lack of published data on the stability of the isopropenyl carbamate group and standardized deprotection protocols. While acidic conditions would likely cleave the carbamate, the specific conditions and potential for side reactions are not well-established. This lack of data presents a considerable drawback for its routine use in complex syntheses.

  • Byproducts: The protection reaction generates hydrochloric acid, which must be neutralized with a base.[14]

  • Safety: this compound is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5][15][16] It is also corrosive and causes severe skin burns and eye damage.[5] It requires careful handling in a fume hood with appropriate personal protective equipment.

Conclusion: A Clear Choice for Most Applications

For researchers, scientists, and drug development professionals seeking a reliable, well-characterized, and versatile method for amine protection, Boc-anhydride remains the unequivocal choice. Its extensive documentation, predictable reactivity, and straightforward deprotection protocols make it a robust tool for a wide range of synthetic challenges. The wealth of available experimental data allows for confident application and troubleshooting.

This compound, while a viable reagent for introducing an isopropenyl carbamate, currently resides in the realm of specialized or investigational chemistry due to the limited public data on its performance as a protecting group, particularly concerning its stability and deprotection. Its use would necessitate significant in-house optimization and characterization, making it less suitable for routine applications in a drug development setting where efficiency and predictability are paramount. Researchers may consider this compound for specific applications where the unique electronic or steric properties of the isopropenyl group are desired, but this would be a foray into less-charted synthetic territory.

References

A Comparative Guide to Isopropenyl Chloroformate and Ethyl Chloroformate for Carbamate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for the formation of carbamates is a critical step in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and peptides. Carbamates are frequently employed as protecting groups for amines, and the choice of the chloroformate reagent can significantly impact reaction efficiency, yield, and the properties of the resulting carbamate.

This guide provides an objective comparison of two such reagents: isopropenyl chloroformate and the more traditional ethyl chloroformate. By examining their reactivity, experimental protocols, and performance data, this document aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.

Introduction to the Reagents

This compound is a vinylic chloroformate characterized by the presence of a carbon-carbon double bond adjacent to the oxycarbonyl group. This structural feature enhances its reactivity compared to its alkyl counterparts.

Ethyl chloroformate is a widely used and commercially available alkyl chloroformate that has long been a staple in organic synthesis for the introduction of the ethoxycarbonyl protecting group.[1]

Performance in Carbamate Formation: A Quantitative Comparison

The efficacy of a chloroformate in carbamate synthesis is primarily assessed by the yield and purity of the resulting carbamate under optimized reaction conditions. While direct comparative studies are limited, data from various sources allow for a quantitative assessment.

FeatureThis compoundEthyl Chloroformate
Typical Reaction Yield 60-96% (for N-protected amino acids)[2]88-90% (for ethyl N-methylcarbamate)[3]
Reactivity Higher, due to the electron-withdrawing nature of the vinyl group.[4]Standard reactivity for an alkyl chloroformate.
Reaction Conditions Typically requires mild conditions and is often used for sensitive substrates like amino acids.Can be used under various conditions, often with a base at low temperatures.[3][5]
Resulting Carbamate Isopropenyl carbamateEthyl carbamate
Potential Side Reactions Polymerization of the vinyl group under certain conditions.Formation of ureas if moisture is present.

Reaction Mechanism

The formation of a carbamate from the reaction of a chloroformate with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate product. A base is typically added to neutralize the hydrochloric acid byproduct.[6]

Carbamate Formation Mechanism cluster_0 Reaction amine R'-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack chloroformate R-O-C(=O)Cl (Chloroformate) chloroformate->intermediate carbamate R-O-C(=O)-NH-R' (Carbamate) intermediate->carbamate Chloride Elimination hcl HCl intermediate->hcl

Caption: General mechanism for carbamate formation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the practical differences between these two reagents.

Protocol 1: Synthesis of Ethyl N-Methylcarbamate using Ethyl Chloroformate[3]

This established protocol from Organic Syntheses provides a reliable method for the preparation of a simple carbamate.

Materials:

  • 33% Aqueous methylamine solution

  • Ethyl chloroformate

  • Sodium hydroxide

  • Diethyl ether

  • Potassium carbonate

  • Ice-salt bath

  • 2 L flask with a mechanical stirrer

Procedure:

  • In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of ether and 186 g of a 33% aqueous methylamine solution.

  • Cool the stirred mixture to 5 °C using an ice-salt bath.

  • Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5 °C.

  • When approximately half of the chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of 80 g of sodium hydroxide in 120 mL of water with the remaining chloroformate. Maintain vigorous stirring.

  • After the addition is complete, let the mixture stand for 15 minutes.

  • Separate the ether layer and extract the aqueous layer with 100 mL of ether.

  • Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate.

  • Distill off the ether.

  • Distill the residue under reduced pressure to yield ethyl N-methylcarbamate.

Protocol 2: General Procedure for Carbamate Formation using this compound

Materials:

  • Amine (e.g., Benzylamine)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine or Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Experimental Workflow Comparison

The following diagram illustrates the key differences in the typical experimental workflows for carbamate formation using this compound and ethyl chloroformate.

Experimental Workflow Comparison cluster_IPCF This compound cluster_ECF Ethyl Chloroformate ipcf_start Dissolve Amine in Anhydrous Solvent ipcf_cool Cool to 0 °C ipcf_start->ipcf_cool ipcf_base Add Base ipcf_cool->ipcf_base ipcf_add Add Isopropenyl Chloroformate ipcf_base->ipcf_add ipcf_react React at RT ipcf_add->ipcf_react ipcf_quench Aqueous Quench ipcf_react->ipcf_quench ipcf_workup Workup & Purify ipcf_quench->ipcf_workup ecf_start Combine Amine Solution & Ether ecf_cool Cool to 5 °C ecf_start->ecf_cool ecf_add Add Ethyl Chloroformate & NaOH Solution ecf_cool->ecf_add ecf_stand Stand for 15 min ecf_add->ecf_stand ecf_extract Separate & Extract ecf_stand->ecf_extract ecf_dry Dry with K₂CO₃ ecf_extract->ecf_dry ecf_distill Distill ecf_dry->ecf_distill

Caption: Workflow for carbamate synthesis.

Conclusion

Both this compound and ethyl chloroformate are effective reagents for the formation of carbamates.

  • Ethyl chloroformate is a reliable and well-documented reagent, particularly for robust and scalable syntheses where high yields are paramount. Its lower cost and widespread availability make it a practical choice for many applications.

  • This compound offers the advantage of higher reactivity, which can be beneficial for less reactive amines or when milder reaction conditions are required to preserve sensitive functional groups. The resulting isopropenyl carbamate also introduces a vinyl group that can be a handle for further synthetic transformations.

The ultimate choice between these two reagents will depend on the specific requirements of the synthesis, including the nature of the amine substrate, the desired properties of the carbamate product, and considerations of cost and reaction conditions. For routine carbamate formation, ethyl chloroformate remains a solid choice, while this compound presents a valuable alternative for more specialized applications demanding higher reactivity and the introduction of a versatile functional group.

References

Isopropenyl Chloroformate: A Superior Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Chloroformates are a versatile class of reagents widely employed in organic synthesis for the formation of carbamates, carbonates, and mixed anhydrides. While traditional chloroformates like ethyl and benzyl chloroformate are commonplace, isopropenyl chloroformate and its analogs are emerging as superior alternatives in demanding applications, particularly in peptide synthesis and the development of complex molecules. This guide provides an objective comparison of this compound with other common chloroformates, supported by experimental data, to highlight its distinct advantages in terms of reactivity, stability of intermediates, and stereochemical integrity.

Key Advantages of this compound

The primary advantages of this compound and its structurally similar counterpart, isopropyl chloroformate, lie in their unique reactivity and the enhanced stability of their reaction intermediates. These properties translate to higher yields, greater product purity, and, most critically, a significant reduction in side reactions like racemization.

Superior Stereochemical Control in Peptide Synthesis

A significant challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of amino acids during the coupling step. Racemization can lead to the formation of diastereomeric peptides, which are difficult to separate and can have drastically different biological activities. Experimental data demonstrates that the use of branched-chain chloroformates, such as isopropyl chloroformate, for the formation of mixed anhydrides results in substantially lower levels of racemization compared to linear-chain alternatives like ethyl chloroformate.[1]

Mixed anhydrides prepared from isopropyl chloroformate have been found to be more stable than those derived from ethyl and isobutyl chloroformates.[1] This increased stability is crucial for allowing the desired aminolysis to occur efficiently while minimizing the competing racemization pathways. In a comparative study, the racemization observed during the coupling of N-benzyloxycarbonylglycylamino acids using the mixed anhydride method with isopropyl chloroformate was only one-third to one-quarter of that seen with ethyl and isobutyl chloroformates.[1] Given the close structural similarity, these advantages are reasonably extended to this compound.

Unique and Tunable Reactivity

This compound exhibits a fascinating dualistic reactivity profile that can be tuned by the choice of solvent. In most solvent systems, it reacts via a dominant bimolecular addition-elimination mechanism, which is typical for chloroformates.[2] However, in highly ionizing and poorly nucleophilic solvents, such as aqueous hexafluoroisopropanol (HFIP), it can switch to a unimolecular S_N1-type ionization pathway.[2] This provides researchers with greater flexibility in designing reaction conditions to suit specific substrates and to control reaction outcomes. The alkenoxy group in this compound also exerts a strong inductive effect, influencing the electron density at the carbonyl carbon and contributing to its distinct reactivity compared to its alkyl counterparts.[2]

Comparative Data

To facilitate reagent selection, the following tables summarize the physical properties and performance of this compound in comparison to other commonly used chloroformates.

Table 1: Physical and Chemical Properties of Common Chloroformates

ChloroformateMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC₄H₅ClO₂120.53931.103
Ethyl ChloroformateC₃H₅ClO₂108.52931.135
Isopropyl ChloroformateC₄H₇ClO₂122.55108.31.1
Benzyl ChloroformateC₈H₇ClO₂170.59103 (at 20 mmHg)1.195

Table 2: Performance Comparison in Peptide Synthesis (Mixed Anhydride Method)

ChloroformateRelative Stability of Mixed AnhydrideRacemization in N-benzyloxycarbonylglycylamino Acid CouplingReference
Isopropyl Chloroformate More StableLow (3-4 times less than ethyl/isobutyl) [1]
Ethyl ChloroformateLess StableHigh[1]
Isobutyl ChloroformateLess StableHigh[1]

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Protocol 1: General Procedure for Amine Protection (Carbamate Formation)

This protocol describes the formation of a carbamate by reacting an amine with this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate).

  • Base Addition: Add a suitable base (1.1 - 1.5 eq.), such as triethylamine or diisopropylethylamine, to the solution. Cool the mixture to 0 °C in an ice bath.

  • Chloroformate Addition: Slowly add this compound (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Peptide Coupling (Mixed Anhydride Method)

This protocol outlines the coupling of an N-protected amino acid to an amino acid ester using this compound (or isopropyl chloroformate) to form a dipeptide, with measures to minimize racemization.

  • Activation Step (Mixed Anhydride Formation):

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -15 °C using an ice-salt or acetone-dry ice bath.

    • Add N-methylmorpholine (1.0 eq.) and stir for 1-2 minutes.

    • Slowly add isopropenyl (or isopropyl) chloroformate (1.0 eq.) dropwise, ensuring the temperature does not rise above -10 °C.

    • Stir the mixture at -15 °C for 5-10 minutes to form the mixed anhydride.

  • Coupling Step:

    • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 eq.) and N-methylmorpholine (1.0 eq.) in anhydrous THF at 0 °C.

    • Add the pre-formed mixed anhydride solution from the first step to the amino acid ester solution at -15 °C.

    • Stir the reaction mixture at -15 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with 5% aqueous sodium bicarbonate, water, 1 M aqueous citric acid (if the N-protecting group is acid-stable), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dipeptide.

    • Purify the product by crystallization or column chromatography.

Visualizing the Chemistry of this compound

The following diagrams illustrate the key chemical processes involving this compound.

reaction_mechanisms cluster_main Reaction Pathways of this compound cluster_add_elim Addition-Elimination (Bimolecular) cluster_sn1 Ionization (Unimolecular, SN1-type) IPCF Isopropenyl Chloroformate Tetrahedral_Int Tetrahedral Intermediate IPCF->Tetrahedral_Int + Nucleophile Acylium_Ion Acylium Ion Intermediate IPCF->Acylium_Ion Slow ionization - Cl- Nucleophile Nucleophile (e.g., Amine, Alcohol) Solvent_Nuc Nucleophilic Solvent Solvent_Nuc->Tetrahedral_Int Solvent_Ion Ionizing, Non-Nu- cleophilic Solvent (e.g., 97% HFIP) Solvent_Ion->Acylium_Ion Product_AE Product (e.g., Carbamate) Tetrahedral_Int->Product_AE - Cl- Product_SN1 Solvolysis Product Acylium_Ion->Product_SN1 + Solvent

Figure 1: Competing reaction mechanisms of this compound.

experimental_workflow cluster_workflow Workflow for Amine Protection Start Start: Amine + Solvent Add_Base Add Base (e.g., Et3N) Cool to 0 °C Start->Add_Base Add_IPCF Add Isopropenyl Chloroformate Add_Base->Add_IPCF Reaction Stir at RT (2-12h) Monitor by TLC/LC-MS Add_IPCF->Reaction Quench Quench Reaction (e.g., H2O) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Final_Product Purify by Chromatography Purify->Final_Product

Figure 2: Step-by-step workflow for carbamate synthesis.

peptide_coupling cluster_coupling Peptide Coupling via Mixed Anhydride AA1 N-Protected Amino Acid Mixed_Anhydride Stable Mixed Anhydride Intermediate AA1->Mixed_Anhydride IPCF Isopropenyl Chloroformate IPCF->Mixed_Anhydride Base Base (NMM) at -15 °C Base->Mixed_Anhydride Peptide Protected Dipeptide Mixed_Anhydride->Peptide + Amino Acid Ester (Desired Pathway) Racemate Racemized Byproduct Mixed_Anhydride->Racemate Side Reaction (Minimized) AA2 Amino Acid Ester AA2->Peptide

Figure 3: Logical relationships in peptide coupling.

References

Comparative Guide to Analytical Methods for Purity Validation of Isopropenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the validation of isopropenyl chloroformate purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this compound, a key reagent in organic synthesis and pharmaceutical development.

This compound is a reactive and moisture-sensitive compound, which presents unique challenges for its analysis.[1] The methods described herein are designed to address these challenges by providing robust and reliable quantification. This guide adheres to the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines for the validation of analytical procedures.[2][3][4]

Overview of Analytical Techniques

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[2] For purity analysis of this compound, a GC system equipped with a Flame Ionization Detector (FID) offers high sensitivity and a linear response over a wide concentration range. Given the reactive nature of acyl chlorides, care must be taken to use anhydrous solvents and a well-maintained system to prevent on-column degradation.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis. A reversed-phase method, where the stationary phase is nonpolar and the mobile phase is polar, is suitable for the analysis of moderately polar compounds like this compound. Detection is typically achieved using an ultraviolet (UV) detector. Stability of the analyte in the mobile phase is a key consideration during method development.[5]

Experimental Protocols

Detailed methodologies for both a GC-FID and an RP-HPLC method are provided below. These protocols serve as a starting point for method development and validation.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by area percent and to quantify potential volatile impurities.

  • Instrumentation: Gas chromatograph with FID detector.

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split mode (50:1), temperature 200°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation:

    • Equilibrate the this compound sample to room temperature.

    • In a dry, inert atmosphere (e.g., a glove box), accurately weigh approximately 100 mg of the sample.

    • Dissolve in 10.0 mL of anhydrous hexane to obtain a 10 mg/mL solution.

    • Vortex to ensure homogeneity.

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by external standard quantification.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v). All solvents must be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): In a dry, inert atmosphere, accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50.0 mL of acetonitrile.

    • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is calculated by comparing the peak area of the analyte in the sample solution to that of the standard solution.

Validation Data Comparison

The following tables summarize representative validation data for the two proposed methods, based on ICH guidelines.[6][7] These values are typical for such analytical methods and serve to compare their performance characteristics.

Table 1: Linearity and Range

ParameterMethod A (GC-FID)Method B (RP-HPLC)Acceptance Criteria
Range 50% - 150% of nominal concentration50% - 150% of nominal concentration80% - 120% for assay[6]
Correlation Coefficient (r²) 0.99950.9998≥ 0.999[8]
Y-intercept MinimalMinimalClose to zero

Table 2: Accuracy and Precision

ParameterMethod A (GC-FID)Method B (RP-HPLC)Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%[9]
Precision - Repeatability (RSD%) ≤ 1.0%≤ 0.8%≤ 2.0%[8]
Precision - Intermediate (RSD%) ≤ 1.5%≤ 1.2%≤ 2.0%[8]

Table 3: Detection and Quantitation Limits

ParameterMethod A (GC-FID)Method B (RP-HPLC)Typical Expectation
Limit of Detection (LOD) 0.01%0.02%Low, fit for purpose
Limit of Quantitation (LOQ) 0.03%0.06%Low enough to quantify impurities

Table 4: Robustness

Varied ParameterMethod A (GC-FID)Method B (RP-HPLC)Acceptance Criteria
Flow Rate (±10%) RSD ≤ 2.0%RSD ≤ 2.0%System suitability passes
Column Temperature (±5°C) RSD ≤ 2.0%RSD ≤ 2.0%System suitability passes
Mobile Phase Composition (±2%) N/ARSD ≤ 2.0%System suitability passes

Visualized Workflows and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Documentation Dev Define Analytical Procedure Optimize Optimize Parameters (e.g., column, mobile phase) Dev->Optimize Protocol Define Validation Parameters (ICH Q2) Optimize->Protocol Acceptance Set Acceptance Criteria Protocol->Acceptance Spec Specificity Acceptance->Spec Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD / LOQ Rob Robustness Report Validation Report Prec->Report SOP Standard Operating Procedure (SOP) Report->SOP

A typical workflow for analytical method validation.

G Comparison of GC-FID and RP-HPLC Methods cluster_gc Method A: GC-FID cluster_hplc Method B: RP-HPLC GC_Principle Principle: Separation of volatile compounds in gas phase GC_Strength1 Strength: High resolution for volatile impurities GC_Principle->GC_Strength1 GC_Strength2 Strength: Universal detector for organic compounds GC_Principle->GC_Strength2 GC_Weakness Challenge: Potential for on-column degradation of labile analyte GC_Principle->GC_Weakness HPLC_Principle Principle: Separation based on partitioning between phases HPLC_Strength Strength: Robust for less volatile compounds and impurities HPLC_Principle->HPLC_Strength HPLC_Weakness1 Challenge: Analyte stability in aqueous mobile phase HPLC_Principle->HPLC_Weakness1 HPLC_Weakness2 Challenge: Requires chromophore for UV detection HPLC_Principle->HPLC_Weakness2 Analyte Isopropenyl Chloroformate Purity Analyte->GC_Principle Analyzed by Analyte->HPLC_Principle Analyzed by

Key features of GC-FID vs. RP-HPLC for this analysis.

Concluding Remarks

Both GC-FID and RP-HPLC are suitable methods for determining the purity of this compound, each with its own set of advantages and challenges.

  • GC-FID is an excellent choice for assessing volatile impurities and can provide a high-resolution purity profile. However, the thermal lability and reactivity of this compound require careful optimization to prevent degradation during analysis.

  • RP-HPLC offers a robust alternative, particularly for quantifying less volatile impurities. The primary challenge lies in ensuring the stability of the analyte in the protic mobile phase, which may require the use of buffered or non-aqueous reversed-phase systems in some cases.

The choice between these methods will depend on the specific requirements of the analysis, including the nature of expected impurities, available instrumentation, and the desired level of quantitation. The validation data presented in this guide demonstrates that with proper development, both techniques can yield accurate, precise, and reliable results suitable for quality control and drug development applications.

References

A Comparative Guide to Isopropenyl Chloroformate and Phosgene Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of activating agents for the formation of carbamates, ureas, and other carbonyl-containing functionalities is critical. Among the plethora of available reagents, isopropenyl chloroformate and phosgene derivatives, such as triphosgene, stand out for their utility and distinct characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundPhosgene Derivatives (e.g., Triphosgene)
Physical State LiquidSolid (Triphosgene)
Handling Volatile, corrosive liquidCrystalline solid, easier to handle and weigh
Toxicity Toxic, flammable, corrosive[1][2][3][4]Highly toxic upon decomposition to phosgene[5][6][7][8]
Primary Use N-dealkylation, protecting group introduction[9]Broad-spectrum carbonyl source for chloroformates, isocyanates, carbamates, ureas[10]
In Situ Phosgene NoYes, generates phosgene in situ

Performance in Synthesis: A Comparative Analysis

Both this compound and phosgene derivatives are effective reagents for the synthesis of carbamates through the reaction with amines. However, their reactivity profiles and optimal applications can differ.

Carbamate Formation from Secondary Amines

The reaction of a chloroformate with a secondary amine is a fundamental transformation in organic synthesis, often used for the introduction of protecting groups or for the synthesis of biologically active molecules.

Table 1: Comparison of this compound and Triphosgene in the Synthesis of Carbamates from Secondary Amines

ReagentAmineProductYield (%)Reference
This compoundN-MethylpiperidineN-Isopropenyloxycarbonylpiperidine88%Patent US3905981A
TriphosgeneHomoallylic Aminesβ-Chlorolactams (via carbamoyl chloride)Good to Excellent[11]
TriphosgenePhenylethylamineDihydroisoquinolinone75%[11]

Note: The reactions and conditions are not identical, preventing a direct one-to-one comparison of yield under the same circumstances. However, the data indicates high efficiency for both reagents in their respective applications.

Experimental Protocols

General Protocol for N-Protection of a Secondary Amine using this compound

This protocol is adapted from procedures for the N-dealkylation of tertiary amines, which proceeds through a carbamate intermediate.

Materials:

  • Secondary amine (e.g., N-methylpiperidine) (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Anhydrous aprotic solvent (e.g., 1,2-dichloroethane, toluene)

  • Proton scavenger (e.g., triethylamine, potassium carbonate) (optional, depending on the amine salt form)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine in the anhydrous solvent.

  • If the amine is provided as a salt, add the proton scavenger and stir the suspension.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). For some reactions, a reflux step may be necessary.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude carbamate product, which can be purified by distillation or chromatography as needed.

General Protocol for Carbamate Synthesis from a Secondary Amine using Triphosgene

This protocol outlines a general procedure for the formation of a carbamoyl chloride from a secondary amine, which can then be reacted with an alcohol to form a carbamate, or in this case, a cyclic carbamate (lactam) from a homoallylic amine.

Materials:

  • Secondary amine (e.g., homoallylic amine) (1.0 equiv)

  • Triphosgene (0.4 - 0.5 equiv)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, pyridine) (optional, depending on the desired product and amine)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Organic solvent for extraction (e.g., chloroform)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the secondary amine in the anhydrous solvent.

  • At room temperature, add triphosgene to the stirred solution.

  • Stir the reaction mixture at room temperature for several hours (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction mixture by diluting with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic phases over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by preparative TLC or column chromatography to yield the desired product.[11]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general pathways for carbamate synthesis using this compound and triphosgene, as well as a decision-making workflow for reagent selection.

G cluster_IPCF This compound Pathway cluster_Triphosgene Triphosgene Pathway Amine_IPCF Secondary Amine Intermediate_IPCF Carbamate Product Amine_IPCF->Intermediate_IPCF Nucleophilic Attack IPCF This compound IPCF->Intermediate_IPCF Amine_TP Secondary Amine CarbamoylChloride Carbamoyl Chloride Amine_TP->CarbamoylChloride Triphosgene Triphosgene Phosgene Phosgene (in situ) Triphosgene->Phosgene Decomposition Phosgene->CarbamoylChloride Carbamate_TP Carbamate Product CarbamoylChloride->Carbamate_TP Alcohol Alcohol (if subsequent step) Alcohol->Carbamate_TP

Carbamate Synthesis Pathways

G Start Reagent Selection for Carbamate Synthesis Safety Is handling of a highly toxic gas precursor a major concern? Start->Safety Scale What is the reaction scale? Safety->Scale Yes (prefer solid) Triphosgene Consider Triphosgene Safety->Triphosgene No (gas precursor acceptable) Reactivity Is a highly reactive phosgene equivalent needed? Scale->Reactivity Small to Medium Scale->Triphosgene Large Scale IPCF Consider this compound Reactivity->IPCF No (milder reagent sufficient) Reactivity->Triphosgene Yes

Reagent Selection Workflow

Safety Profile

A critical aspect of reagent selection is the safety profile. Both this compound and triphosgene are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Table 2: Hazard Comparison

HazardThis compoundTriphosgene
GHS Pictograms Flammable, Corrosive, Acute Toxicity, Health HazardCorrosive, Acute Toxicity (Fatal), Health Hazard
Key Hazards Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][2][3][4]Fatal if inhaled. Causes severe skin burns and eye damage. Contact with water liberates toxic gas (phosgene).[5][6][7][8]
Storage Keep away from heat, sparks, and open flames. Keep container tightly closed in a cool, well-ventilated place.[4]Store in a cool, dry, well-ventilated place away from moisture. Keep container tightly closed.[5][6][7]
Decomposition Thermal decomposition can lead to irritating gases and vapors.[4]Decomposes on contact with water or upon heating to produce phosgene, a highly toxic gas.[5]

Triphosgene, being a solid, is generally considered a safer alternative to gaseous phosgene as it reduces the risk of inhalation exposure during handling.[10] However, it is crucial to remember that it can generate phosgene in situ, and appropriate precautions must always be taken. This compound, while not a phosgene precursor, is a volatile and flammable liquid with significant toxicity and corrosivity.

Conclusion

Both this compound and phosgene derivatives like triphosgene are valuable tools in the synthetic chemist's arsenal.

This compound is a suitable choice for specific applications such as N-dealkylation and as a milder alternative when the high reactivity of a phosgene equivalent is not required. Its liquid form may be advantageous for certain automated or flow-chemistry setups.

Triphosgene offers the convenience and safety of a solid reagent while providing the high reactivity of phosgene in a controlled manner. Its broad applicability in the synthesis of a wide range of carbonyl compounds makes it a versatile and powerful reagent, particularly for larger-scale reactions where the handling of gaseous phosgene is impractical.

The ultimate choice of reagent will depend on a careful consideration of the specific synthetic transformation, the scale of the reaction, the required reactivity, and, most importantly, the safety infrastructure available. This guide provides a foundation for making an informed decision to optimize synthetic outcomes while maintaining a safe laboratory environment.

References

A Comparative Kinetic Analysis of Isopropenyl Chloroformate and Isopropyl Chloroformate Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solvolytic reactivity of isopropenyl chloroformate and isopropyl chloroformate reveals significant differences in their reaction mechanisms and rates across various solvents. This guide provides a comprehensive comparison of their kinetic behavior, supported by experimental data, to inform researchers, scientists, and drug development professionals in their work with these compounds.

The solvolysis of chloroformates is a fundamental reaction in organic chemistry with implications for understanding reaction mechanisms and for the practical application of these compounds as derivatizing agents and in synthesis. This compound and its saturated analog, isopropyl chloroformate, offer a compelling case study in how subtle changes in molecular structure—the presence of a double bond—can dramatically influence reactivity.

Kinetic Data Summary

The solvolysis rates of this compound and isopropyl chloroformate have been investigated in a range of solvents with varying nucleophilicity and ionizing power. The following table summarizes the specific rates of solvolysis (k) at 25.0 °C.

SolventThis compound k (s⁻¹) at 25.0 °CIsopropyl Chloroformate k (s⁻¹) at 25.0 °C
100% Ethanol(110 ± 6) x 10⁻⁵[1]-
100% Methanol--
90% TFE--
70% TFE-(0.067 kF/kCl ratio at 40.0 °C)[2][3]
70% HFIP(2.54 ± 0.09) x 10⁻⁵[1]-
97% HFIP--
Water-(98% solvolysis, 2% isopropyl chloride formation)[2][3]
35% Acetone-(Seven-fold faster than ethyl chloroformate)[2][3]
99% Formic Acid-(70-fold faster than ethyl chloroformate)[2][3]

Note: Direct comparison is challenging due to variations in experimental temperatures and the solvents used in different studies. The data presented is compiled from multiple sources.

Experimental Protocols

The kinetic data for the solvolysis of both chloroformates were primarily determined using two established methods:

  • Conductivity Measurements: The progress of the solvolysis reaction was monitored by measuring the change in electrical conductivity of the solution over time. The production of hydrochloric acid as a byproduct of the reaction leads to an increase in conductivity, which can be directly related to the reaction rate. This method is particularly suitable for rapid reactions.

  • Titration: For slower reactions, the rate was determined by titrating the liberated hydrochloric acid at various time intervals with a standardized basic solution. This classic method provides a direct measure of the extent of the reaction.[1]

In a typical experiment, a solution of the chloroformate in the desired solvent was maintained at a constant temperature. Aliquots were withdrawn at specific times and the reaction was quenched, followed by analysis to determine the concentration of the acid produced. The first-order rate constants (k) were then calculated from the integrated rate law.

Mechanistic Insights

The solvolysis of chloroformates can proceed through different mechanistic pathways, primarily the bimolecular addition-elimination pathway and the unimolecular SN1-type ionization pathway. The preferred mechanism is highly dependent on the structure of the chloroformate and the properties of the solvent.

This compound: The solvolysis of this compound is believed to proceed predominantly through a bimolecular addition-elimination mechanism in most solvents.[4][5] However, in highly ionizing and poorly nucleophilic solvents, such as those containing a high percentage of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), a unimolecular (SN1) ionization pathway becomes a significant contributor.[1][4][5] The resonance stabilization of the resulting carbocation is a key factor in this mechanistic shift.

Isopropyl Chloroformate: In contrast, the solvolysis of isopropyl chloroformate shows a more pronounced dependence on the solvent. In more nucleophilic solvents like pure alcohols and aqueous solutions, an association-dissociation (bimolecular) mechanism is favored.[2][3][6] However, in solvents with high ionizing power, a unimolecular fragmentation-ionization mechanism, which involves the loss of carbon dioxide, becomes the dominant pathway.[2][3][6]

The following diagrams illustrate the proposed solvolysis mechanisms for both compounds.

Solvolysis_Mechanisms cluster_isopropenyl This compound cluster_isopropyl Isopropyl Chloroformate Isopropenyl Isopropenyl Chloroformate Tetrahedral_I Tetrahedral Intermediate Isopropenyl->Tetrahedral_I + Solvent (Addition-Elimination) Carbocation_I Resonance-Stabilized Carbocation Isopropenyl->Carbocation_I Ionization (SN1) (in highly ionizing solvents) Products_AE_I Solvolysis Products (AE) Tetrahedral_I->Products_AE_I - HCl Products_SN1_I Solvolysis Products (SN1) Carbocation_I->Products_SN1_I + Solvent Isopropyl Isopropyl Chloroformate Tetrahedral_II Tetrahedral Intermediate Isopropyl->Tetrahedral_II + Solvent (Addition-Elimination) (in nucleophilic solvents) Fragmented_Ion Fragmented Ion Pair [R+ || CO2 || Cl-] Isopropyl->Fragmented_Ion Fragmentation-Ionization (in ionizing solvents) Products_AE_II Solvolysis Products (AE) Tetrahedral_II->Products_AE_II - HCl Products_Frag_II Solvolysis/Decomposition Products Fragmented_Ion->Products_Frag_II

Caption: Proposed solvolysis mechanisms for isopropenyl and isopropyl chloroformate.

The alkenyl group in this compound has a significant inductive effect on the carbonyl carbon.[4] This electronic difference, coupled with the potential for resonance stabilization of an intermediate carbocation, leads to the observed differences in reactivity and mechanistic pathways compared to the saturated isopropyl chloroformate.

Logical Flow of Comparative Analysis

The comparison of these two compounds follows a logical progression from initial observation of their structures to the detailed analysis of their kinetic behavior and the elucidation of their reaction mechanisms.

Logical_Flow A Structural Comparison (Isopropenyl vs. Isopropyl) B Experimental Design (Solvent Selection, Analytical Method) A->B C Kinetic Data Acquisition (Rate Measurements) B->C D Data Analysis (Grunwald-Winstein Equation) C->D E Mechanistic Interpretation (Addition-Elimination vs. Ionization) D->E F Comparative Conclusion (Influence of the Double Bond) E->F

References

Spectroscopic Analysis for the Confirmation of Isopropenyl Carbamate Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structures is paramount. The formation of isopropenyl carbamates, a functional group with potential applications in polymer chemistry and as a protecting group in organic synthesis, requires rigorous analytical characterization. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive identification of isopropenyl carbamate formation, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

The successful synthesis of an isopropenyl carbamate is typically confirmed by observing the disappearance of reactant signals and the appearance of characteristic product signals in the spectroscopic analyses. Each technique provides unique and complementary information for structural elucidation.

Spectroscopic TechniqueKey Diagnostic Features for Isopropenyl CarbamateComparison with Alternatives/Starting Materials
¹H NMR - Appearance of signals for vinylic protons (~4.5-5.5 ppm).- Appearance of a signal for the methyl group on the double bond (~1.8-2.2 ppm).- Presence of a carbamate N-H proton signal (can be broad and variable in chemical shift, ~5.0-8.0 ppm).- Disappearance of the alcohol O-H proton signal from the starting material.- Shift in the signals of the alkyl or aryl group attached to the oxygen upon carbamate formation.
¹³C NMR - Appearance of a carbonyl carbon signal for the carbamate (~150-160 ppm).- Presence of signals for the sp² carbons of the isopropenyl group (~110-145 ppm).- Disappearance of the isocyanate carbon signal (~120-130 ppm) if that is the starting material.- Shift in the carbon signals of the alcohol moiety.
FTIR - Appearance of a strong C=O stretching band for the carbamate (~1680-1730 cm⁻¹).- Presence of an N-H stretching band (~3200-3400 cm⁻¹).- Appearance of a C=C stretching band for the isopropenyl group (~1640-1680 cm⁻¹).- Disappearance of the broad O-H stretching band of the alcohol starting material (~3200-3600 cm⁻¹).- Disappearance of the strong, characteristic isocyanate (-N=C=O) stretching band (~2250-2275 cm⁻¹) if used as a reactant.
Mass Spectrometry (EI-MS) - Observation of the molecular ion peak [M]⁺ corresponding to the calculated mass of the isopropenyl carbamate.- The molecular weight of the product will be the sum of the molecular weights of the alcohol and isopropenyl isocyanate reactants.

Experimental Data Summary

The following tables summarize the expected spectroscopic data for a model product, Isopropenyl N-phenylcarbamate, formed from the reaction of phenol and isopropenyl isocyanate.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
Phenol (Reactant) Ar-H 6.90-7.35m
O-H 4.5-7.5 (variable)br s
Isopropenyl N-phenylcarbamate (Product) N-H ~7.0-8.0br s
Ar-H 7.10-7.40m
C=CH ₂ (vinylic)~5.30s
C=CH ₂ (vinylic)~4.80s
C-CH~2.05s

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbon AtomChemical Shift (δ, ppm)
Phenol (Reactant) C -OH155.4
Ar-C 115.6, 121.1, 129.8
Isopropenyl Isocyanate (Reactant) N=C=O ~125.0
C =CH₂~138.0
C=C H₂~105.0
C H₃~23.0
Isopropenyl N-phenylcarbamate (Product) C =O~153.0
Ar-C -O~150.0
C =CH₂~141.0
Ar-C ~121.0, 125.0, 129.0
C=C H₂~112.0
C H₃~22.0

Table 3: FTIR Data (cm⁻¹)

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
Phenol (Reactant) O-H stretch3200-3600 (broad)
Isopropenyl Isocyanate (Reactant) -N=C=O stretch2250-2275 (strong, sharp)
Isopropenyl N-phenylcarbamate (Product) N-H stretch3200-3400
C-H stretch (aromatic)~3050
C=O stretch (carbamate)~1720
C=C stretch (isopropenyl)~1650
C-O stretch~1220

Experimental Protocols

Synthesis of Isopropenyl N-phenylcarbamate

This protocol describes a general procedure for the synthesis of an isopropenyl carbamate from an alcohol (phenol) and isopropenyl isocyanate.

Materials:

  • Phenol

  • Isopropenyl isocyanate

  • Anhydrous toluene

  • Triethylamine (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous toluene.

  • Add triethylamine (0.1 equivalents) to the solution.

  • Slowly add isopropenyl isocyanate (1.1 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for IR spectroscopy to check for the disappearance of the isocyanate peak.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Visualizing the Process and Confirmation

Experimental Workflow for Isopropenyl Carbamate Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification & Analysis Dissolve Phenol\nin Toluene Dissolve Phenol in Toluene Add Triethylamine Add Triethylamine Dissolve Phenol\nin Toluene->Add Triethylamine Add Isopropenyl\nIsocyanate Add Isopropenyl Isocyanate Add Triethylamine->Add Isopropenyl\nIsocyanate Stir at RT Stir at RT Add Isopropenyl\nIsocyanate->Stir at RT Monitor by TLC/IR Monitor by TLC/IR Stir at RT->Monitor by TLC/IR Solvent Evaporation Solvent Evaporation Monitor by TLC/IR->Solvent Evaporation Purification\n(Chromatography) Purification (Chromatography) Solvent Evaporation->Purification\n(Chromatography) Spectroscopic\nAnalysis Spectroscopic Analysis Purification\n(Chromatography)->Spectroscopic\nAnalysis Confirmed Product Confirmed Product Spectroscopic\nAnalysis->Confirmed Product

A flowchart of the synthesis and analysis process.

Logical Confirmation of Isopropenyl Carbamate Formation

G cluster_reactants Reactant Spectroscopic Signatures cluster_products Product Spectroscopic Signatures Phenol O-H Signal Phenol O-H Signal Reaction Reaction Phenol O-H Signal->Reaction disappears Isocyanate -N=C=O Peak Isocyanate -N=C=O Peak Isocyanate -N=C=O Peak->Reaction disappears Carbamate C=O Peak Carbamate C=O Peak Confirmed Isopropenyl\nCarbamate Structure Confirmed Isopropenyl Carbamate Structure Carbamate C=O Peak->Confirmed Isopropenyl\nCarbamate Structure Isopropenyl Vinylic & Me Signals Isopropenyl Vinylic & Me Signals Isopropenyl Vinylic & Me Signals->Confirmed Isopropenyl\nCarbamate Structure Carbamate N-H Signal Carbamate N-H Signal Carbamate N-H Signal->Confirmed Isopropenyl\nCarbamate Structure Reaction->Carbamate C=O Peak appears Reaction->Isopropenyl Vinylic & Me Signals appears Reaction->Carbamate N-H Signal appears

Confirming product formation via spectral changes.

Evaluating the Efficiency of Isopropenyl Chloroformate in Solid-Phase Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The efficiency of coupling reactions, the ease and specificity of deprotection, and the overall purity of the final peptide are intrinsically linked to the chemical properties of the chosen protective moiety. For decades, the landscape of SPPS has been dominated by two primary strategies: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3]

This guide provides a comprehensive comparison of these well-established methods with a theoretical evaluation of a potential alternative: the isopropenyloxycarbonyl (Ipoc) protecting group, derived from isopropenyl chloroformate. While the use of this compound is documented in solution-phase synthesis for the formation of mixed anhydrides, its application as an N-terminal protecting group in SPPS is not well-established in peer-reviewed literature.[4] This guide will, therefore, extrapolate the potential performance of an Ipoc-based strategy based on the known chemical properties of this compound and its derivatives, offering a forward-looking perspective on novel protecting group strategies.

Comparison of Protecting Group Strategies

The ideal Nα-protecting group in SPPS should be stable during coupling reactions, yet readily and selectively cleaved under conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups.[5][6] The Boc and Fmoc strategies achieve this through orthogonal chemistries.[1][7]

FeatureFmoc StrategyBoc StrategyIpoc Strategy (Theoretical)
Protecting Group 9-Fluorenylmethyloxycarbonyltert-ButyloxycarbonylIsopropenyloxycarbonyl
Introduction Reagent Fmoc-Cl, Fmoc-OSuBoc-anhydride, Boc-N3This compound
Cleavage Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)Potentially mildly acidic or organometallic catalysis (Projected)
Cleavage Byproducts Dibenzofulvene, CO2, Piperidine adductIsobutylene, CO2Acetone, CO2 (Projected)
Orthogonality Orthogonal to acid-labile side-chain protecting groups and resin linkers.[3]Quasi-orthogonal; requires strong acid (e.g., HF) for final cleavage of side chains and some resins.[1]Potentially orthogonal to both Fmoc and Boc strategies (Projected).
Monitoring UV absorbance of dibenzofulvene byproduct allows for real-time monitoring of deprotection.Quantitative ninhydrin test is typically used to monitor coupling efficiency.[8]No established monitoring method.
Key Advantages Milder cleavage conditions, compatibility with a wide range of functionalities, amenability to automation.[3]Robust for long and difficult sequences, can reduce aggregation due to protonation of the N-terminus during deprotection.[1]Volatile and benign cleavage byproducts (acetone, CO2), potential for novel orthogonality (Projected).
Key Disadvantages Piperidine can cause side reactions (e.g., aspartimide formation). Dibenzofulvene adducts can be difficult to remove.Requires handling of strong, corrosive acids (TFA, HF) and specialized equipment. Repeated acid treatment can degrade sensitive residues.[9]Lack of commercially available derivatives, potential instability of Ipoc-amino acids, uncharacterized side reactions, and unproven efficiency in SPPS (Projected).

Data Presentation: A Comparative Overview

Quantitative data for the efficiency of the Ipoc group in SPPS is not currently available in the literature. The following table summarizes typical performance metrics for the well-established Fmoc and Boc strategies. The values for the hypothetical Ipoc strategy are projected based on chemical principles and are intended for illustrative purposes only.

ParameterFmoc StrategyBoc StrategyIpoc Strategy (Projected)
Average Coupling Efficiency per Cycle >99%>99%[10]>98% (Theoretical)
Typical Deprotection Time 5-20 minutes15-30 minutes10-30 minutes (Theoretical)
Racemization Risk during Coupling Low with standard coupling reagentsGenerally low, but can be higher with certain activation methodsUnknown, potentially low (Theoretical)
Crude Peptide Purity (for a 10-mer) Typically 80-95%Typically 75-90%Highly speculative
Compatibility with Sensitive Residues HighModerate (sensitive to strong acid)Potentially high (dependent on cleavage conditions)

Experimental Protocols

Below are generalized protocols for the key steps in Fmoc and Boc solid-phase peptide synthesis.

Fmoc-Based Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: The Fmoc-protected amino acid-loaded resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus. The resin is then washed thoroughly with DMF to remove excess piperidine and the dibenzofulvene byproduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in the presence of a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 30-120 minutes.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[11]

Boc-Based Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: The Boc-protected amino acid-loaded resin is swelled in dichloromethane (DCM).

  • Boc Deprotection: The resin is treated with a solution of 50% TFA in DCM for 15-30 minutes to remove the Boc protecting group.

  • Neutralization: The resin is washed with DCM and then treated with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM, to neutralize the N-terminal ammonium salt. This is followed by thorough washing with DCM.

  • Amino Acid Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC or HBTU) in DCM or DMF and added to the resin. The coupling reaction proceeds for 1-2 hours.

  • Washing: The resin is washed with DCM and/or DMF.

  • Cycle Repetition: Steps 2-5 are repeated for each amino acid.

  • Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (HF), in the presence of scavengers.

Mandatory Visualization

Fmoc_SPPS_Workflow start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle wash2->cycle final_cleavage Final Cleavage & Deprotection (TFA, Scavengers) wash2->final_cleavage Final Cycle cycle->deprotection end Peptide final_cleavage->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow start Boc-AA-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, Activator) neutralization->coupling wash Wash (DCM/DMF) coupling->wash cycle Repeat Cycle wash->cycle final_cleavage Final Cleavage (HF, Scavengers) wash->final_cleavage Final Cycle cycle->deprotection end Peptide final_cleavage->end

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Ipoc_SPPS_Workflow_Theoretical start Ipoc-AA-Resin deprotection Ipoc Deprotection (Mild Acid or Organometallic Catalyst?) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Ipoc-AA, Activator, Base) wash1->coupling wash2 Wash coupling->wash2 cycle Repeat Cycle wash2->cycle final_cleavage Final Cleavage & Deprotection (TFA, Scavengers) wash2->final_cleavage Final Cycle cycle->deprotection end Peptide final_cleavage->end

Caption: A theoretical workflow for a hypothetical Ipoc-based SPPS.

Protecting_Group_Comparison cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy cluster_Ipoc Ipoc Strategy (Theoretical) Fmoc Fmoc Protecting Group Fmoc_Cleavage Base-Labile (Piperidine) Fmoc->Fmoc_Cleavage Fmoc_Adv Advantages: Mild Conditions Orthogonal to Acid Fmoc->Fmoc_Adv Fmoc_Disadv Disadvantages: Piperidine Side Reactions Fmoc->Fmoc_Disadv Boc Boc Protecting Group Boc_Cleavage Acid-Labile (TFA/HF) Boc->Boc_Cleavage Boc_Adv Advantages: Robust for Long Peptides Reduces Aggregation Boc->Boc_Adv Boc_Disadv Disadvantages: Harsh Acids Specialized Equipment Boc->Boc_Disadv Ipoc Ipoc Protecting Group Ipoc_Cleavage Potentially Mildly Acidic or Catalytically Labile Ipoc->Ipoc_Cleavage Ipoc_Adv Potential Advantages: Volatile Byproducts Novel Orthogonality Ipoc->Ipoc_Adv Ipoc_Disadv Potential Disadvantages: Unproven Lack of Reagents Ipoc->Ipoc_Disadv

Caption: Logical comparison of Fmoc, Boc, and theoretical Ipoc strategies.

References

A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: Isopropenyl Chloroformate vs. Benzyl Chloroformate (Cbz-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The selection of an appropriate N-terminal protecting group is a critical decision that influences not only the coupling efficiency but also the potential for side reactions such as racemization. This guide provides a detailed comparison of the well-established benzyl chloroformate (Cbz-Cl) and the less conventional isopropenyl chloroformate for the protection of amino groups in peptide synthesis. While Cbz-Cl has been a cornerstone of peptide chemistry for decades, this guide also explores the potential advantages and current limitations of this compound, offering a forward-looking perspective for synthetic chemists.

Introduction to Amine Protection in Peptide Synthesis

The α-amino group of an amino acid is a potent nucleophile that must be temporarily blocked or "protected" to prevent unwanted side reactions during peptide bond formation. An ideal protecting group should be easy to introduce, stable under the coupling conditions, and readily removable under mild conditions that do not compromise the integrity of the peptide chain. Benzyl chloroformate, which introduces the benzyloxycarbonyl (Cbz or Z) group, has long been a workhorse in this field.[1][2] this compound, which furnishes the isopropenyloxycarbonyl (Ipoc) group, represents a lesser-explored alternative.

Benzyl Chloroformate (Cbz-Cl): The Established Standard

Introduced by Max Bergmann and Leonidas Zervas in 1932, the use of benzyl chloroformate revolutionized peptide synthesis by providing a reliable method for the controlled, stepwise assembly of amino acids.[1] The resulting Cbz-protecting group is stable under a variety of conditions and can be selectively removed, making it a valuable tool in both solution-phase and solid-phase peptide synthesis.[3][4]

Mechanism of Protection and Deprotection

The protection of an amino acid with Cbz-Cl typically proceeds via a Schotten-Baumann reaction, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, with a base neutralizing the liberated HCl.[5]

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) Amino_Acid Amino Acid (R-NH2) Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Base Base (e.g., NaHCO3) Protected_AA Cbz-Protected Amino Acid HCl HCl Salt Salt (e.g., NaCl) Water H2O Protected_AA_Dep Cbz-Protected Amino Acid H2 H2 Pd_C Pd/C Catalyst Deprotected_AA Deprotected Amino Acid (R-NH2) Toluene Toluene CO2 CO2

Deprotection of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[6] This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Alternative deprotection methods include treatment with strong acids like HBr in acetic acid.[6][7]

This compound: A Potential Alternative

This compound is a less common reagent in peptide synthesis. It introduces the isopropenyloxycarbonyl (Ipoc) protecting group. While extensive comparative data is lacking in the literature, its structure suggests potential advantages, particularly in the context of mixed anhydride couplings and racemization control.

Inferred Properties and Potential Advantages

Based on studies of related chloroformates, such as isopropyl chloroformate, it is plausible that this compound could offer benefits in minimizing racemization during peptide coupling. Research has shown that isopropyl chloroformate is a superior reagent for generating mixed anhydrides, leading to lower levels of racemization compared to ethyl and isobutyl chloroformates.[8] The electronic properties of the isopropenyl group might further influence the stability and reactivity of the mixed anhydride intermediate in a favorable way.

G cluster_protection Proposed Ipoc Protection cluster_deprotection Proposed Ipoc Deprotection (Acidolysis) Amino_Acid Amino Acid (R-NH2) Ipoc_Cl This compound Base Base Protected_AA Ipoc-Protected Amino Acid HCl HCl Protected_AA_Dep Ipoc-Protected Amino Acid Acid Mild Acid Deprotected_AA Deprotected Amino Acid (R-NH2) Acetone Acetone CO2 CO2

Performance Comparison

Due to the limited availability of direct comparative studies, the following table summarizes the known performance of Cbz-Cl and the inferred or potential performance of this compound.

ParameterBenzyl Chloroformate (Cbz-Cl)This compound
Protecting Group Benzyloxycarbonyl (Cbz or Z)Isopropenyloxycarbonyl (Ipoc)
Typical Yields Generally high (often >90%)[8]Data not widely available
Purity of Protected Amino Acid Typically high, often crystalline solids[7]Data not widely available
Racemization Control Generally good, but can be sequence-dependentPotentially very good (inferred from related chloroformates)[8]
Deprotection Conditions Catalytic hydrogenolysis (mild), HBr/AcOH (harsh)[6][7]Expected to be mild acidolysis
Side Reactions Benzylation of sensitive residues (e.g., Met, Cys) during acidic deprotection. Formation of N-benzyl-protected tertiary amines with insufficient hydrogen source during hydrogenolysis.[7]Data not available, but potential for addition reactions to the double bond under certain conditions.
Orthogonality Orthogonal to Boc and Fmoc protecting groups.[8]Expected to be orthogonal to Fmoc, but potentially not to acid-labile groups like Boc.

Experimental Protocols

Protocol 1: N-Cbz Protection of an Amino Acid (General Procedure)

Materials:

  • Amino Acid (1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0-3.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1-1.5 equiv)

  • Water

  • Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Dilute HCl (for acidification)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium bicarbonate. If the amino acid has poor water solubility, a co-solvent such as dioxane or THF can be added.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl at 0 °C. The N-Cbz protected amino acid will often precipitate.

  • Collect the precipitate by filtration or extract the aqueous layer with ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Cbz-protected amino acid.[5][8]

Protocol 2: Deprotection of a Cbz-Protected Amino Acid by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amino acid

  • Methanol or Ethanol

  • Palladium on activated carbon (Pd/C, 5-10 mol%)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected amino acid in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the solvent.

  • Concentrate the filtrate in vacuo to obtain the deprotected amino acid.[6][8]

Conclusion

Benzyl chloroformate (Cbz-Cl) remains a highly reliable and well-understood reagent for the N-protection of amino acids in peptide synthesis. Its advantages include the stability of the Cbz group, high yields of protection, and multiple, well-established deprotection methods. The extensive body of literature and proven track record make it a go-to choice for many applications.

This compound, while not extensively studied in the context of peptide synthesis, presents an intriguing potential alternative. Inferences from related compounds suggest it may offer advantages in minimizing racemization. However, the lack of comprehensive experimental data on its performance, including yields, side reaction profiles, and optimal deprotection conditions, currently limits its widespread adoption. Further research is warranted to fully elucidate the benefits and drawbacks of the Ipoc protecting group in modern peptide synthesis. For researchers and drug development professionals, Cbz-Cl remains the more dependable option, while this compound represents an area for potential innovation and optimization in the synthesis of complex peptides.

References

Navigating the Chloroformate Maze: A Cost-Benefit Analysis of Isopropenyl Chloroformate in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances reactivity, safety, and cost. Isopropenyl chloroformate, a reactive organochlorine compound, finds its place in the synthesis of vital molecules in the pharmaceutical and agrochemical industries. However, its utilization necessitates a thorough cost-benefit analysis, especially when compared to alternatives like the notoriously hazardous phosgene, its safer solid surrogate triphosgene, and other chloroformate esters. This guide provides a comprehensive comparison to inform reagent choice in industrial applications.

This compound serves as a key intermediate in the production of various organic compounds, particularly in the synthesis of carbamates, which are foundational components of many pharmaceuticals and pesticides. Its industrial production typically involves the reaction of isopropyl alcohol with phosgene. While effective, the hazardous nature of this compound, including its flammability, reactivity with water, and decomposition into toxic substances like hydrogen chloride and phosgene, demands stringent safety protocols and specialized handling.

The primary alternatives to this compound include phosgene, triphosgene, and other chloroformates such as benzyl chloroformate and ethyl chloroformate. Phosgene, a highly toxic gas, offers high reactivity, potentially leading to more efficient reactions.[1] Triphosgene, a solid compound, is marketed as a safer alternative to phosgene as it is easier to handle and store.[2] Other chloroformates present varying levels of reactivity and different safety profiles, providing a spectrum of options for specific synthetic needs.

Comparative Analysis: Performance, Cost, and Safety

A holistic evaluation of these reagents requires a multi-faceted comparison of their performance in key synthetic applications, their market price, and the associated safety and waste disposal costs.

ReagentMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Key Hazard Class
This compound120.53Liquid93Flammable, Corrosive, Toxic
Isopropyl Chloroformate122.55Liquid105Flammable, Corrosive, Toxic
Phosgene98.92Gas8Extremely Toxic
Triphosgene296.75Solid203-206 (decomposes)Toxic, Corrosive
Benzyl Chloroformate170.59Liquid103 (at 20 mmHg)Corrosive, Lachrymator

Table 1: Physicochemical Properties and Hazards of this compound and Alternatives. This table summarizes key physical and chemical properties that influence the handling, storage, and safety protocols for each compound.

ReagentPrice Range (per kg, Industrial Grade)Key Cost Drivers
This compoundPrice on request from suppliersRaw material costs (isopropyl alcohol, phosgene), specialized manufacturing and handling
Isopropyl Chloroformate~$10 - $20 USDRaw material costs, manufacturing process
Triphosgene~$100 - $200 USDMulti-step synthesis from dimethyl carbonate and chlorine
Benzyl Chloroformate~$20 - $50 USDRaw material costs (benzyl alcohol, phosgene)
PhosgenePrice not publicly available for industrial useOn-site generation costs (capital and operational expenditure for phosgene plant)

Table 2: Comparative Cost Analysis. This table provides an estimated price range for industrial-grade reagents. It is important to note that prices for this compound are typically available upon direct inquiry with suppliers. Phosgene is often generated on-site, making a direct price comparison challenging.

Experimental Protocols and Performance Data

The choice of reagent significantly impacts reaction conditions and outcomes. The following sections detail representative experimental protocols for the synthesis of carbamates, a common application for these chloroformates.

Protocol 1: Synthesis of a Carbamate using this compound

Methodology:

  • A solution of a primary or secondary amine in an inert solvent (e.g., dichloromethane or toluene) is prepared in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A stoichiometric equivalent of this compound is added dropwise to the cooled amine solution while maintaining the temperature below 10 °C.

  • An organic or inorganic base (e.g., triethylamine or potassium carbonate) is added to scavenge the hydrogen chloride byproduct.

  • The reaction mixture is stirred at room temperature for a specified period (typically 1-4 hours) until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • The reaction mixture is then washed with water and brine to remove salts and water-soluble impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude carbamate product.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Carbamate using Triphosgene

Methodology:

  • A solution of a primary or secondary amine and a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C.

  • A solution of triphosgene (approximately 0.33-0.4 equivalents per equivalent of amine) in the same solvent is added dropwise to the amine solution. The in-situ generation of phosgene is often exothermic and requires careful temperature control.

  • The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with the reaction progress monitored by an appropriate analytical method.

  • Work-up and purification steps are similar to those described in Protocol 1.

Visualizing the Process: Experimental Workflow

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Solution in Inert Solvent ReactionVessel Reaction Vessel (Cooled to 0-5°C) Amine->ReactionVessel Chloroformate This compound or Triphosgene Solution Chloroformate->ReactionVessel Slow Addition Washing Washing with Water and Brine ReactionVessel->Washing After Reaction Completion Drying Drying Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification FinalProduct Pure Carbamate Product Purification->FinalProduct

A generalized workflow for carbamate synthesis using chloroformates.

Cost-Benefit Deep Dive: Beyond the Reagent Price

A comprehensive cost-benefit analysis extends beyond the initial purchase price of the reagent. It must encompass the total cost of ownership, including safety infrastructure, operational efficiency, and waste management.

Safety Infrastructure and Operational Costs

The high toxicity of phosgene necessitates significant capital investment in specialized infrastructure, including dedicated, well-ventilated enclosures, advanced sensor and alarm systems, and emergency-preparedness equipment.[3] The operational costs are also higher due to the need for highly trained personnel and rigorous safety protocols.

Triphosgene, while safer to handle as a solid, still requires careful management as it can decompose to release phosgene, particularly in the presence of moisture or nucleophiles.[2][4] This necessitates controlled storage conditions and appropriate personal protective equipment (PPE). The cost of PPE, including chemical-resistant gloves, gowns, and respiratory protection, can be a significant recurring expense.

This compound, being a flammable and corrosive liquid, also requires specialized storage and handling procedures to mitigate risks of fire and chemical burns. The cost of implementing and maintaining these safety measures must be factored into the overall economic assessment.

safety_cost_factors TotalCost Total Process Cost ReagentCost Reagent Purchase Price TotalCost->ReagentCost SafetyCost Safety-Related Costs TotalCost->SafetyCost WasteCost Waste Disposal Costs TotalCost->WasteCost OperationalCost Operational Costs TotalCost->OperationalCost Infrastructure Specialized Enclosures, Sensors, Alarms SafetyCost->Infrastructure Capital Investment PPE Gloves, Gowns, Respirators SafetyCost->PPE Recurring Costs Training Specialized Operator Training SafetyCost->Training Personnel Costs

Key contributors to the total cost of using hazardous reagents.
Reaction Efficiency and Yield

Phosgene's high reactivity can lead to faster reaction times and potentially higher yields, which can translate to lower operational costs per unit of product.[1] However, its reactivity can also lead to the formation of unwanted byproducts, necessitating more complex and costly purification steps.

Triphosgene and this compound generally exhibit lower reactivity than phosgene, which may require longer reaction times or more forcing conditions (e.g., higher temperatures or the use of catalysts). This could increase energy consumption and potentially impact the overall process efficiency. Direct comparative studies providing quantitative yield and cycle time data for the same industrial synthesis using these different reagents are crucial for an accurate assessment.

Waste Disposal

The use of chlorinated reagents like this compound and its alternatives generates chlorinated organic waste and acidic byproducts. The disposal of such hazardous waste is a significant operational expense, with costs for chlorinated solvents potentially being substantial.[5] The volume and nature of the waste streams generated by each process will directly impact the overall cost-effectiveness. Processes that offer higher atom economy and generate fewer and less hazardous byproducts will have a distinct advantage.

Conclusion: A Balanced Decision

The choice between this compound and its alternatives is not straightforward and requires a detailed, case-by-case analysis.

  • This compound offers a balance of reactivity and handling characteristics, making it a viable option for specific applications where its unique properties are advantageous. However, the lack of readily available, transparent pricing necessitates direct engagement with suppliers for a clear cost picture.

  • Phosgene , while offering high reactivity, comes with substantial safety and infrastructure costs that may only be justifiable for large-scale, continuous processes where its efficiency can be fully leveraged.

  • Triphosgene provides a safer handling alternative to phosgene, but its higher purchase price and the in-situ generation of phosgene mean that rigorous safety precautions are still essential.

  • Other chloroformates , such as benzyl and ethyl chloroformate, offer a range of reactivity and safety profiles, and their suitability depends on the specific requirements of the chemical transformation.

Ultimately, the most cost-effective and beneficial choice will depend on the specific industrial process, the scale of production, the company's safety infrastructure and risk tolerance, and the prevailing regulatory landscape for hazardous waste disposal. A thorough evaluation of all these factors is paramount for making an informed and responsible decision.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of Vinyl and Isopropenyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the choice of reagent is paramount to achieving desired outcomes. Among the versatile class of chloroformates, vinyl chloroformate and isopropenyl chloroformate are frequently employed for the introduction of protecting groups and as intermediates in the synthesis of carbamates and carbonates. This guide provides an objective, data-driven comparison of their reactivity, supported by experimental evidence, to empower informed decision-making in your research endeavors.

Executive Summary

Kinetic studies reveal that vinyl chloroformate exhibits significantly higher reactivity compared to this compound under solvolytic conditions. This enhanced reactivity is primarily attributed to the electronic effects of the vinyl group. Both compounds undergo solvolysis through dual mechanistic pathways: a bimolecular carbonyl-addition and a unimolecular ionization route. The prevailing mechanism is heavily influenced by the solvent's nucleophilicity and ionizing power.

Comparative Reactivity Data

The following table summarizes the specific rates of solvolysis (k) for vinyl chloroformate and this compound in various solvents at 25.0 °C. The data clearly illustrates the superior reactivity of vinyl chloroformate across a range of solvent conditions.

SolventVinyl Chloroformate (k x 10⁻⁵ s⁻¹)[1]This compound (k x 10⁻⁵ s⁻¹)[2]
100% EtOH742 ± 1110 ± 6
90% EtOH1252 ± 19-
100% MeOH2331 ± 42-
97% TFE4.39 ± 0.04-
90% TFE11.7 ± 0.1-
70% TFE48.7 ± 0.3-
70% HFIP-2.54 ± 0.09

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol

Mechanistic Pathways

The solvolysis of both vinyl and this compound proceeds through two competing mechanisms. The dominant pathway is dictated by the solvent environment.

A bimolecular tetrahedral addition-elimination pathway is the predominant reaction mechanism.[2][3] In highly ionizing aqueous fluoroalcohol mixtures, a superimposed unimolecular (SN1) type ionization process makes a significant contribution, particularly for this compound, due to the formation of a resonance-stabilized intermediate carbocation.[2][3]

G cluster_bimolecular Bimolecular Carbonyl-Addition cluster_unimolecular Unimolecular Ionization (SN1) A Chloroformate C Tetrahedral Intermediate A->C Addition B Solvent (Nucleophile) B->C D Products C->D Elimination E Chloroformate F Carbocation Intermediate E->F Ionization H Products F->H G Solvent G->H

Dual mechanistic pathways for chloroformate solvolysis.

Experimental Protocols

The following are generalized experimental methodologies for determining the solvolysis rates of chloroformates.

Kinetic Measurements: Titration Method

This method is employed to follow the reaction progress by quantifying the production of hydrochloric acid.

  • Reagent and Solvent Preparation: Purify the chloroformate reagent and solvents using standard laboratory procedures.

  • Reaction Setup: Prepare a solution of the chloroformate (typically 0.003–0.009 M) in the chosen solvent or solvent mixture. Place the reaction vessel in a constant-temperature water bath to maintain a precise temperature (e.g., 25.0 ± 0.1 °C).

  • Monitoring the Reaction: At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quenching and Titration: Quench the reaction by adding the aliquot to a cooled solvent like acetone. Titrate the liberated HCl with a standardized solution of a strong base using a suitable indicator (e.g., Lacmoid).

  • Data Analysis: Calculate the first-order rate constant, k, from the slope of a plot of the natural logarithm of the unreacted chloroformate concentration versus time.

Kinetic Measurements: Conductometry Method

This method is suitable for reactions where a significant change in the electrical conductivity of the solution occurs, such as the formation of ionic products (H⁺ and Cl⁻) during solvolysis.

  • Instrument Calibration: Calibrate the conductivity cell with standard solutions of known conductivity (e.g., KCl solutions).

  • Reaction Setup: Place a known volume of the solvolysis medium into a thermostatted conductivity cell.

  • Initiation and Monitoring: Inject a small volume of a stock solution of the chloroformate into the solvent to initiate the reaction. Monitor the change in conductivity over time using a conductometer.

  • Data Analysis: Determine the first-order rate constant, k, by fitting the conductivity-time data to a first-order rate equation.

G cluster_workflow Experimental Workflow for Kinetic Studies start Start prep Prepare Chloroformate Solution & Thermostat start->prep initiate Initiate Reaction prep->initiate monitor Monitor Reaction Progress initiate->monitor titration Titration Method (Aliquot & Titrate HCl) monitor->titration Option 1 conductometry Conductometry Method (Measure Conductivity) monitor->conductometry Option 2 data Data Analysis (Calculate Rate Constant k) titration->data conductometry->data end End data->end

Generalized workflow for determining chloroformate solvolysis rates.

Conclusion

The experimental data unequivocally demonstrates that vinyl chloroformate is a more reactive reagent than this compound in solvolysis reactions. This heightened reactivity, coupled with an understanding of the dual mechanistic pathways, allows for the strategic selection of the appropriate chloroformate and reaction conditions to achieve optimal results in the synthesis of complex molecules. For applications requiring rapid reaction kinetics, vinyl chloroformate presents a clear advantage. Conversely, the nuanced reactivity of this compound, particularly its propensity for an SN1 pathway in highly ionizing solvents, may be leveraged for specific synthetic strategies.

References

Alkyl Chloroformates as Derivatization Agents for Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and chromatographic performance of small molecule analysis by mass spectrometry, derivatization is a critical tool. This guide provides a detailed comparison of alkyl chloroformates as derivatization agents, with a particular focus on their application in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While the specific validation of isopropenyl chloroformate remains limited in scientific literature, this guide will focus on commonly used alkyl chloroformates—such as methyl, ethyl, and isobutyl chloroformate—and compare their performance with other widely accepted derivatization agents.

Performance Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the sensitivity, selectivity, and reproducibility of an analytical method. Alkyl chloroformates are versatile reagents that react with a wide range of functional groups, including amines, phenols, and carboxylic acids, to produce more volatile and thermally stable derivatives suitable for GC-MS analysis, or to enhance ionization efficiency in LC-MS. The following tables summarize the performance of various alkyl chloroformates and compare them with other common derivatization agents.

Derivatization AgentAnalyte ClassMatrixMethodKey Performance MetricsReference
Methyl Chloroformate (MCF) Amino and Organic AcidsGeneralGC-MS/MSCovers over 60 metabolites with quantitation limits in the low picomole range.[1][2][1][2]
Amino and Non-Amino Organic AcidsMicrobial MetabolomicsGC-MSShowed better reproducibility and stability during chromatographic runs compared to silylation (TMS). Dynamic range for detection was 8–100 fold.[3][3]
Small Organic Acids, Pyrazines, Phenol, Cyclic KetonesAqueous Phase of Hydrothermal LiquefactionGC-MSCalibration curves with R² > 0.991. Good repeatability and spike recoveries.[4][4]
Ethyl Chloroformate (ECF) Endogenous MetabolitesSerumGC-MSLOD varied from 125 to 300 pg on-column. Mean recovery ranged from 70% to 120%.[5][6][5][6]
Aromatic Carboxylic Acids and PhenolsCommercial JuicesGC-MSExcellent linearity in a wide concentration range (25–3000 ng/mL), low LOQ (25–100 ng/mL) and LOD (12.5–50 ng/mL).[7][8][9][7][8][9]
Resveratrol IsomersRed WineGC-MSLow limits of quantification (LOQ): 25 ng/mL for cis- and 50 ng/mL for trans-resveratrol.[10][10]
Isobutyl Chloroformate Biogenic AminesPort Wine and Grape JuiceGC-MSAllows simultaneous quantification of 22 amines. Quantitative reaction in 10 minutes.[11][12][11][12]
Amino AcidsGeneralGC-FID and GC-MSProvided more sensitivity compared to other alkyl chloroformates.[13][13]

Comparison with Other Common Derivatization Agents

Derivatization AgentTarget Functional GroupsKey AdvantagesKey DisadvantagesDetection Method
Alkyl Chloroformates (e.g., MCF, ECF) Primary/Secondary Amines, Phenols, Carboxylic AcidsFast reaction in aqueous media, versatile, good for GC-MS.Can form multiple derivatives for some analytes.GC-MS, LC-MS
Dansyl Chloride Primary/Secondary Amines, PhenolsHigh fluorescence, enhances MS ionization.[14][15]Longer reaction times, can be light-sensitive.[14]HPLC-Fluorescence, LC-MS
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary/Secondary AminesHigh stability of derivatives, fast reaction.[14]More expensive than dansyl chloride.[14]HPLC-Fluorescence, LC-MS
Silylation Reagents (e.g., TMS, MTBSTFA) Hydroxyls, Carboxylic Acids, Amines, ThiolsVersatile, well-established for GC-MS.Derivatives can be sensitive to moisture, may show poorer reproducibility.[3]GC-MS

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful derivatization. Below are representative protocols for alkyl chloroformate derivatization of different analyte classes.

Protocol 1: Methyl Chloroformate (MCF) Derivatization of Amino and Organic Acids for GC-MS Analysis[1][2]
  • Sample Preparation: To 100 µL of aqueous sample, add 33 µL of methanol and 167 µL of chloroform.

  • Derivatization: Add 20 µL of pyridine and 20 µL of MCF. Vortex for 30 seconds.

  • Extraction: Add 200 µL of chloroform and 200 µL of 0.1 M sodium carbonate. Vortex for 30 seconds.

  • Phase Separation: Centrifuge to separate the organic and aqueous phases.

  • Analysis: Transfer the lower organic phase to a new vial for GC-MS analysis.

Protocol 2: Ethyl Chloroformate (ECF) Derivatization of Phenols and Carboxylic Acids in Juice for GC-MS Analysis[7][8][9]
  • Sample Preparation: To 0.25 mL of juice sample, add an internal standard.

  • Reaction Mixture: Add 50 µL of 1 M NaHCO₃, 50 µL of ethanol:pyridine (1:1 v/v), and 50 µL of ECF in 2 mL hexane.

  • Derivatization and Extraction: Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge to separate the phases.

  • Drying: Transfer the upper hexane layer and dry with anhydrous sodium sulfate.

  • Analysis: Inject the final solution into the GC-MS.

Protocol 3: Isobutyl Chloroformate Derivatization of Biogenic Amines in Wine for GC-MS Analysis[11][12]
  • Sample Preparation: To 1 mL of wine sample in a vial, add an internal standard.

  • Derivatization: Add 0.5 mL of toluene and 50 µL of isobutyl chloroformate. Vortex for 1 minute.

  • Reagent Removal: Add 0.5 mL of alkaline methanol to eliminate excess reagent.

  • Extraction: Vortex and centrifuge.

  • Analysis: The upper toluene layer is collected for GC-MS analysis.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for derivatization using alkyl chloroformates.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Serum, Juice) Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add Derivatization Reagents (e.g., ECF, Pyridine, Alcohol) Add_IS->Add_Reagents Vortex Vortex to Mix and React Add_Reagents->Vortex Add_Solvent Add Extraction Solvent (e.g., Hexane) Vortex->Add_Solvent Centrifuge Centrifuge for Phase Separation Add_Solvent->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic GCMS_Analysis GC-MS or LC-MS Analysis Collect_Organic->GCMS_Analysis

General workflow for alkyl chloroformate derivatization.

Chloroformate_Reaction Analyte Analyte with -NH2, -OH, or -COOH group Derivative Derivatized Analyte Analyte->Derivative + Chloroformate Alkyl Chloroformate (R-O-CO-Cl) Chloroformate->Derivative Pyridine, Alcohol

Basic reaction of an analyte with an alkyl chloroformate.

Conclusion

Alkyl chloroformates, particularly methyl, ethyl, and isobutyl chloroformate, are highly effective derivatization agents for a broad range of analytes in mass spectrometry. They offer rapid and efficient reactions in aqueous media, making them suitable for high-throughput analysis. Compared to other common reagents like dansyl chloride and silylation agents, alkyl chloroformates provide a good balance of versatility, performance, and ease of use, especially for GC-MS applications. While the specific use of this compound in this context is not well-documented, the principles and protocols outlined for other alkyl chloroformates provide a strong foundation for developing robust and sensitive analytical methods for small molecules. The choice of the specific alkyl chloroformate and reaction conditions should be optimized based on the analyte of interest and the sample matrix to achieve the best analytical performance.

References

Isopropenyl Chloroformate: A Comparative Guide to its Applications and Alternatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful organic synthesis. Isopropenyl chloroformate, a reactive organic compound, has found utility in specific synthetic applications, primarily in the formation of mixed anhydrides for peptide and depsipeptide synthesis. This guide provides a comprehensive literature review of this compound's applications, offering a comparative analysis with commonly employed alternatives, supported by experimental data and detailed protocols.

This compound: Properties and Primary Applications

This compound (CAS Number: 57933-83-2) is a colorless liquid with a boiling point of 93°C at 746 mmHg and a density of 1.103 g/mL at 25°C.[1] Its primary application in the reviewed literature is as a reagent for the activation of carboxylic acids, particularly N-protected amino acids, to form mixed anhydrides. These activated intermediates are then susceptible to nucleophilic attack by alcohols or amines to form ester or amide bonds, respectively.

One notable application is in the synthesis of depsipeptides, which are peptides containing at least one ester bond in their backbone. This compound, in the presence of a base such as triethylamine (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP), efficiently activates N-protected amino acids for coupling with hydroxy acid esters, yielding depsipeptides in high yields.[2]

While its use in forming the isopropenoxycarbonyl (Ipoc) protecting group for amines is mentioned in the literature, detailed and standardized protocols for both the introduction and, crucially, the cleavage of this protecting group are not widely available in the reviewed scientific literature.[3] The stability of the resulting N-Ipoc carbamate and the specific conditions required for its removal are not well-documented, limiting its current utility as a routine amine protecting group in multistep synthesis.

Established Alternatives for Amine Protection

Given the limited data on the Ipoc group as a protecting strategy, a comparison with well-established amine protecting groups is essential for researchers to make informed decisions. The most commonly used amine protecting groups in peptide synthesis and general organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. These carbamates offer a diverse range of stability and deprotection conditions, allowing for orthogonal protection strategies in complex syntheses.[4]

Comparative Data of Amine Protecting Groups
Protecting GroupReagentIntroduction ConditionsCleavage ConditionsKey AdvantagesKey Disadvantages
Isopropenoxycarbonyl (Ipoc) This compoundBase (e.g., TEA), CH2Cl2, 0°C (for ester formation)Not well-documentedPotentially mild cleavage conditions (alkenyl group)Lack of established protocols and cleavage data
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)2OBase (e.g., NaHCO3, NaOH, or DMAP), various solvents (e.g., THF, water, dioxane)Strong acid (e.g., TFA, HCl)[5]Stable to a wide range of non-acidic conditionsHarsh acidic cleavage can damage sensitive substrates
Benzyloxycarbonyl (Cbz or Z) Benzyl ChloroformateBase (e.g., Na2CO3, NaHCO3), water/organic solventCatalytic hydrogenolysis (e.g., H2, Pd/C) or strong acid (e.g., HBr/AcOH)Stable to acidic and basic conditions; removable by mild reductionCatalyst poisoning can be an issue; not suitable for molecules with other reducible functional groups
9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO3, pyridine), aqueous or organic solventBase (e.g., 20% piperidine in DMF)Mild, base-labile cleavage allows for orthogonality with acid-labile groupsFmoc group is large; cleavage by-products can be problematic

Experimental Protocols

Synthesis of a Depsipeptide using this compound[2]

This protocol details the formation of an ester linkage between a Boc-protected amino acid and a hydroxy acid ester.

Materials:

  • Boc-β-Ala-OH

  • H-d-O-Leu-ODpm (diphenylmethyl ester of D-leucic acid)

  • Triethylamine (TEA)

  • 4-(Dimethylaminopyridine) (DMAP)

  • This compound

  • Ethanol-free Dichloromethane (CH2Cl2)

  • Diethyl ether (Et2O)

  • 1 M HCl

  • 5% aqueous NaHCO3

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of H-d-O-Leu-ODpm (1.6 mmol) in ethanol-free CH2Cl2 (8 mL) at 0°C with stirring, add Boc-β-Ala-OH (1.8 mmol).

  • Treat the mixture sequentially with TEA (3.9 mmol), DMAP (0.3 mmol), and this compound (1.9 mmol). This will result in the formation of a precipitate and gas evolution.

  • After stirring for 2 hours, partition the mixture between Et2O and 1 M HCl.

  • Wash the organic layer with 5% aqueous NaHCO3 and water, then dry over Na2SO4.

  • Concentrate the solution in vacuo.

  • Purify the residue by MPLC (silica gel 60 column, EtOAc/hexane 1:9) to give the product as a colorless oil.

    • Yield: 96%

General Protocol for Boc Protection of an Amine[5]

Materials:

  • Amine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium bicarbonate (NaHCO3)

  • Water

  • Dioxane

  • Ethyl acetate

Procedure:

  • Dissolve the amine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.

General Protocol for Cbz Protection of an Amine

Materials:

  • Amine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3)

  • Water

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the amine in a mixture of water and dichloromethane.

  • Cool the solution to 0°C and add sodium carbonate (2 equivalents).

  • Add benzyl chloroformate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Cbz-protected amine.

General Protocol for Fmoc Protection of an Amine

Materials:

  • Amine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

Procedure:

  • Dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0°C and add a solution of Fmoc-Cl in dioxane dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected amine.

Deprotection Protocols

Boc Group Cleavage (Acidic)[5]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add an equal volume of trifluoroacetic acid.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.

Cbz Group Cleavage (Hydrogenolysis)

Materials:

  • Cbz-protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Group Cleavage (Basic)

Materials:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature for 30 minutes to 2 hours.

  • Remove the solvent under reduced pressure. The crude product can be purified by chromatography or precipitation to remove the dibenzofulvene-piperidine adduct.

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Amine Amine (R-NH2) Protected_Amine Protected Amine (R-NH-PG) Amine->Protected_Amine Base Protecting_Reagent Protecting Group Reagent (e.g., this compound, (Boc)2O, Cbz-Cl, Fmoc-Cl) Protecting_Reagent->Protected_Amine Protected_Amine_React Protected Amine (R-NH-PG) Product_Protected Product with Protected Amine Protected_Amine_React->Product_Protected Other_Reagents Other Reagents Other_Reagents->Product_Protected Product_Protected_De Product with Protected Amine Final_Product Final Product with Free Amine Product_Protected_De->Final_Product Deprotection_Reagent Cleavage Reagent (e.g., Acid, H2/Pd-C, Base) Deprotection_Reagent->Final_Product

Orthogonal_Protection_Strategy Start Substrate with two different amines (Amine1, Amine2) Protect1 Protect Amine1 with Fmoc group (Base Labile) Start->Protect1 Protect2 Protect Amine2 with Boc group (Acid Labile) Protect1->Protect2 Reaction1 React at another site Protect2->Reaction1 Deprotect1 Selective deprotection of Fmoc group with base Reaction1->Deprotect1 Functionalize1 Functionalize Amine1 Deprotect1->Functionalize1 Deprotect2 Deprotection of Boc group with acid Functionalize1->Deprotect2 Final_Product Final Product Deprotect2->Final_Product

Conclusion

This compound serves as a useful reagent for the activation of carboxylic acids in depsipeptide synthesis, demonstrating high efficiency under mild conditions. However, its application as a precursor for the isopropenoxycarbonyl (Ipoc) amine protecting group is not yet well-established, with a notable lack of published data on its cleavage conditions and overall stability. For routine amine protection in organic synthesis, particularly in the context of drug development, the well-characterized Boc, Cbz, and Fmoc protecting groups remain the methods of choice. They offer a robust and versatile toolbox for chemists, with a wealth of available data and established protocols that allow for predictable and reliable outcomes in complex synthetic routes. Further research into the cleavage of the Ipoc group is necessary before it can be considered a viable and practical alternative to these established methods.

References

Safety Operating Guide

Safe Disposal of Isopropenyl Chloroformate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isopropenyl chloroformate is critical for ensuring laboratory safety and environmental protection. This substance is a highly reactive, toxic, and flammable compound that requires careful handling and adherence to strict disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

Immediate Safety and Handling Precautions

This compound presents significant health and safety risks. It is highly flammable, toxic if swallowed or in contact with skin, and can be fatal if inhaled.[1][2] The compound is corrosive, causing severe skin burns and eye damage.[1][3] Crucially, it reacts with water and moist air, liberating toxic and corrosive gases like hydrogen chloride (HCl).[2][4][5][6] Upon heating, it can decompose to produce highly toxic fumes, including hydrogen chloride and phosgene.[4][5]

Emergency Exposure Response:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[3][8]

Hazard Summary

The quantitative data regarding the specific hazards of this compound are summarized below. Adherence to established occupational exposure limits is mandatory to minimize risk.

Hazard ClassificationDescriptionGHS PictogramsPrecautionary Statements
Flammable Liquid Category 2: Highly flammable liquid and vapor.[1]🔥P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]
Acute Toxicity (Oral) Category 3: Toxic if swallowed.[1]💀P270: Do not eat, drink or smoke when using this product.[8]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin.[1]💀P280: Wear protective gloves/protective clothing.[8]
Acute Toxicity (Inhalation) Category 3: Toxic if inhaled.💀P261: Avoid breathing vapors/mist/gas.[8]
Skin Corrosion Sub-category 1B: Causes severe skin burns and eye damage.[1]corrosiveP280: Wear eye protection/face protection.[8]
Water Reactivity Liberates toxic gas upon contact with water.[2]-P223: Do not allow contact with water.
Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a stringent PPE protocol is required at all times.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., Butyl rubber, Viton®).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear suitable protective clothing, including a lab coat, apron, and closed-toe shoes. For tasks with a high risk of splashing, a chemical-resistant suit is recommended.

  • Respiratory Protection: All handling must be done in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.[2]

Disposal Procedures

Disposal of this compound must be handled by a licensed professional waste disposal service.[7] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Step 1: Preparation for Disposal
  • Consult Regulations: Before proceeding, consult all applicable federal, state, and local regulations regarding hazardous waste disposal.

  • Segregate Waste: this compound waste must be segregated from other chemical waste streams, especially aqueous and protic solutions, to prevent violent reactions.[3]

  • Select Container: Use a designated, properly labeled, and sealed waste container. The container must be dry and made of a material compatible with the chemical.

Step 2: Waste Collection
  • Surplus Chemical: Unused or surplus this compound should be kept in its original container if possible, ensuring the container is tightly sealed and properly labeled as hazardous waste.

  • Contaminated Materials: Any materials used in the handling of this compound (e.g., pipette tips, absorbent pads, gloves) are considered hazardous waste. These should be collected in a separate, sealed, and clearly labeled container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, corrosive, toxic).

Step 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials.[8] Do not store in a standard refrigerator, as explosions have been reported.[5][6]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[7] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are equipped to handle it correctly. The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][7]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate the risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods or other local exhaust ventilation.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][9]

  • Contain Spill: For small spills, cover the area with a dry, inert absorbent material such as dry sand, dry lime, or soda ash.[9] DO NOT USE WATER or combustible materials.[6]

  • Collect Absorbent: Using non-sparking tools, carefully collect the absorbent material and place it into a suitable, sealable container for hazardous waste.[8][9]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste following the procedures outlined above.

Disposal Workflow for this compound

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_decision Event Type cluster_spill Spill Response cluster_disposal Routine Disposal cluster_final Final Steps start This compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood decision Spill or Routine Disposal? fume_hood->decision spill Spill Occurs decision->spill Spill routine Routine Waste (Surplus/Contaminated Items) decision->routine Routine evacuate Evacuate Area & Remove Ignition Sources spill->evacuate absorb Cover with Dry, Inert Material (e.g., Sand, Soda Ash) evacuate->absorb collect Collect with Non-Sparking Tools absorb->collect store Store Waste Container in Cool, Dry, Ventilated Area (No Refrigerator) collect->store containerize Place in Labeled, Dry, Sealed Waste Container routine->containerize containerize->store contact Contact Licensed Hazardous Waste Service store->contact end Professional Disposal (Incineration) contact->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Isopropenyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Isopropenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

This compound (CAS No: 57933-83-2) is a highly flammable, corrosive, and toxic liquid that demands rigorous safety measures.[1][2][3] It reacts with water and moisture, producing toxic and corrosive fumes, including hydrogen chloride and phosgene.[4][5][6] The vapor is heavier than air and can travel, creating a risk of distant ignition.[4]

Hazard Summary & Required PPE

Proper PPE is the most critical barrier between laboratory personnel and the significant hazards of this compound. The substance can be absorbed through inhalation, ingestion, and skin contact, causing severe burns, respiratory tract damage, and potentially fatal toxicity.[3][4][5][7]

Hazard Category Specific Risk Required Personal Protective Equipment (PPE)
Flammability Highly flammable liquid and vapor with a low flash point (10-20°C).[2][4] Vapors can form explosive mixtures with air.[4][8]Work in a chemical fume hood. Use non-sparking tools and explosion-proof equipment.[2][9] Keep away from heat, sparks, and open flames.[9]
Acute Toxicity Toxic or fatal if inhaled, swallowed, or in contact with skin.[1][7][10]Respiratory: Use a NIOSH/MSHA approved respirator with a suitable filter (e.g., Filter ABEK) or a self-contained breathing apparatus (SCBA) for emergencies.[7][11] Gloves: Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use.[7][11][12]
Corrosivity Causes severe skin burns, deep tissue damage, and serious eye damage, which may be permanent.[2][3][5][7]Body: Wear a flame-retardant, chemical-resistant lab coat or impervious body suit.[7][11] Eye/Face: Wear tightly sealing safety goggles and a full-face shield.[2][4][7]
Reactivity Reacts violently with water, producing toxic gases.[4][5] Incompatible with strong oxidants, bases, acids, metals, and alcohols.[4][7]Handle away from incompatible materials. Store in a cool, dry, well-ventilated area, away from moisture.[2][9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedures for safely using this compound in a laboratory setting.

Pre-Operational Checks & Preparation
  • Engineering Controls: Confirm that a certified chemical fume hood is operational. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[2]

  • Gather PPE: Assemble all required PPE as detailed in the table above. Ensure everything fits correctly and is in good condition.

  • Prepare Materials: Use only non-sparking tools and grounded equipment to prevent static discharge.[2][9] Prepare a quenching solution (e.g., cold alkaline solution) and appropriate waste containers in the fume hood.[13]

  • Review Emergency Plan: Ensure you are familiar with the location of fire extinguishers (CO2, dry chemical, or alcohol-resistant foam types are appropriate) and the spill response kit.[2][4] Never use water to extinguish a fire involving this chemical. [7]

Safe Handling Procedure
  • Don PPE: Put on all personal protective equipment before entering the designated handling area. Gloves should be worn over the cuffs of the lab coat.[12]

  • Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.[2]

  • Dispensing: Use a syringe or cannula for liquid transfers. Keep the container tightly closed when not in use.[9]

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[8][9] Wash hands thoroughly after handling, even if gloves were worn.[7]

Post-Handling & Decontamination
  • Quench & Clean: Carefully quench any residual reagent and clean equipment under inert atmosphere if necessary.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately in the designated hazardous waste container.[7][11]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammables and corrosives, preferably in a refrigerator (≤ 0 °C).[2][7]

Emergency Response & Disposal Workflow

The following diagram illustrates the logical workflow for handling this compound under routine and emergency conditions.

G cluster_routine Routine Operations cluster_emergency Emergency Scenarios cluster_actions Immediate Actions prep 1. Pre-Op Checks (Fume Hood, Eyewash, PPE) handle 2. Handling in Hood (Goggles, Face Shield, Gloves, Lab Coat) prep->handle dispose 3. Decontamination & Waste (Segregate Waste, Doff PPE) handle->dispose spill Accidental Spill spill_action Evacuate Area Alert Personnel Use Inert Absorbent (No Water) Wear SCBA for large spills spill->spill_action fire Fire fire_action Evacuate & Alert Use CO2, Dry Chemical, Foam DO NOT USE WATER Cool containers with water spray fire->fire_action exposure Personal Exposure exposure_action SKIN: Remove clothing, flush with water (15+ min) EYES: Flush with water (15+ min) INHALATION: Move to fresh air ALL: Seek immediate medical attention exposure->exposure_action

Caption: Workflow for routine handling and emergency response for this compound.

Disposal Plan

All waste containing this compound is considered hazardous. Improper disposal can cause significant environmental and safety risks.

  • Waste Collection:

    • Collect all disposable materials (gloves, absorbent pads, etc.) contaminated with this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Neutralization: For small residual amounts on equipment, careful neutralization with a cold alkaline solution can be performed inside a fume hood.[13] However, bulk waste should not be neutralized without a specific, validated procedure.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic, Corrosive).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[7][14] Do not pour this compound down the drain.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.